Menbutone sodium
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
111961-03-6 |
|---|---|
Molecular Formula |
C15H13NaO4 |
Molecular Weight |
280.25 g/mol |
IUPAC Name |
sodium;4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate |
InChI |
InChI=1S/C15H14O4.Na/c1-19-14-8-6-11(13(16)7-9-15(17)18)10-4-2-3-5-12(10)14;/h2-6,8H,7,9H2,1H3,(H,17,18);/q;+1/p-1 |
InChI Key |
SJGXLANXNYFCEV-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C(=O)CCC(=O)[O-].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
Menbutone Sodium's Hepatocellular Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Menbutone sodium, a derivative of γ-oxo-naphthalene-butyric acid, is a well-established choleretic agent utilized in veterinary medicine to enhance bile secretion and stimulate overall digestive function.[1][2][3] Despite its widespread use, the precise molecular mechanism of action within hepatocytes remains to be fully elucidated. This technical guide synthesizes the current understanding of menbutone's physiological effects, delves into the fundamental signaling pathways governing choleresis in hepatocytes, and proposes potential mechanisms through which menbutone may exert its therapeutic effects. Furthermore, this document provides detailed experimental protocols and visual workflows to facilitate future research aimed at definitively identifying menbutone's molecular targets and signaling cascades.
Introduction to this compound
Menbutone, also known as genabilic acid, is a synthetic compound recognized for its potent stimulation of exocrine gland secretion.[1][4] Its primary clinical application is in the management of digestive disorders in various animal species, where it effectively increases the secretion of bile, pancreatic juice, and gastric juice.[1][4] This broad secretagogue activity suggests a mechanism that may target common regulatory pathways within the digestive system. In hepatocytes, the primary effect of menbutone is a marked increase in bile flow, a process critical for the digestion and absorption of lipids and the elimination of xenobiotics.
Quantitative Data on Menbutone's Effects and Pharmacokinetics
While detailed molecular data is scarce, several studies have quantified the physiological and pharmacokinetic parameters of menbutone.
Table 1: Physiological Effects of Menbutone
| Parameter | Effect | Animal Model | Reference |
| Bile Secretion | 2 to 5-fold increase over baseline | General | [4] |
| Gastric Juice Secretion | 2 to 5-fold increase over baseline | General | [4] |
| Pancreatic Juice Secretion | 2 to 5-fold increase over baseline | General | [4] |
| Duration of Choleretic Effect | Approximately 10 hours | General | [4] |
Table 2: Pharmacokinetic Parameters of Menbutone in Calves (10 mg/kg, IV)
| Parameter | Value (Mean ± SD) |
| Total Clearance (Cl) | 71.9 ± 13.5 mL/h/kg |
| Elimination Half-life (t½β) | 4.53 ± 2.45 h |
| Volume of Distribution at Steady-State (Vss) | 310.4 ± 106.4 mL/kg |
| Non-compartmental Elimination Half-life (t½λ) | 4.2 ± 1.1 h |
Data sourced from Diez R, et al. (2024).
Table 3: Pharmacokinetic Parameters of Menbutone in Sheep (10 mg/kg, IM)
| Parameter | Value (Mean ± SD) |
| Peak Plasma Concentration (Cmax) | 18.8 ± 1.9 µg/mL |
| Time to Reach Cmax (tmax) | 3.75 ± 0.45 h |
| Mean Absorption Time (MAT) | 3.31 ± 1.36 h |
| Fraction of Dose Absorbed (F) | 103.1 ± 23.0 % |
Data sourced from Diez R, et al. (2022).
Potential Signaling Pathways for Menbutone's Choleretic Action
The choleretic effect of a compound can be mediated through various signaling pathways within the hepatocyte. While the direct target of menbutone is unknown, its action likely involves one or more of the following established pathways.
Farnesoid X Receptor (FXR) Signaling
The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a central role in regulating bile acid homeostasis. Activation of FXR by bile acids initiates a signaling cascade that modulates the expression of genes involved in bile acid synthesis and transport.
Cyclic AMP (cAMP) and Protein Kinase A (PKA) Signaling
The cAMP-PKA signaling pathway is another crucial regulator of cellular processes in the liver, including bile secretion. Activation of this pathway can lead to the phosphorylation of various proteins involved in transport and metabolism.
Proposed Experimental Protocols for Investigating Menbutone's Mechanism of Action
To elucidate the molecular mechanism of menbutone, a series of in vitro experiments using primary hepatocytes or hepatocyte-like cell lines (e.g., HepG2, HepaRG) are proposed.
Assessment of Menbutone's Effect on Bile Acid Transporter Expression and Function
Objective: To determine if menbutone alters the expression or activity of key bile acid transporters.
Methodology:
-
Cell Culture: Culture primary hepatocytes or a suitable cell line to confluence.
-
Treatment: Treat cells with varying concentrations of this compound for different time points (e.g., 6, 12, 24 hours).
-
Gene Expression Analysis (qPCR): Isolate total RNA and perform quantitative real-time PCR to measure the mRNA levels of key transporter genes, including BSEP (ABCB11) and NTCP (SLC10A1).
-
Protein Expression Analysis (Western Blot): Lyse the cells and perform Western blotting to quantify the protein levels of BSEP and NTCP.
-
Functional Assay (BSEP Activity): Utilize inverted membrane vesicles expressing BSEP or sandwich-cultured hepatocytes. Measure the ATP-dependent uptake of a labeled BSEP substrate (e.g., [³H]-taurocholate) in the presence and absence of menbutone.
Investigation of Menbutone's Interaction with FXR
Objective: To assess whether menbutone acts as an agonist or antagonist of the Farnesoid X Receptor.
Methodology:
-
Reporter Gene Assay: Co-transfect a suitable cell line (e.g., HEK293T) with an FXR expression vector and a reporter plasmid containing an FXR response element upstream of a luciferase gene.
-
Treatment: Treat the transfected cells with menbutone alone or in combination with a known FXR agonist (e.g., GW4064).
-
Luciferase Assay: Measure luciferase activity to determine the effect of menbutone on FXR-mediated gene transcription. An increase in luciferase activity would suggest agonistic properties, while a decrease in the presence of an agonist would indicate antagonism.
Measurement of Intracellular cAMP Levels
Objective: To determine if menbutone modulates the intracellular concentration of cyclic AMP.
Methodology:
-
Cell Culture and Treatment: Culture primary hepatocytes and treat with menbutone for short time intervals (e.g., 5, 15, 30 minutes).
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or TR-FRET assay kit.
Proposed Experimental Workflow
The following diagram illustrates a logical workflow for investigating the molecular mechanism of menbutone in hepatocytes.
Conclusion and Future Directions
This compound is an effective choleretic agent with a well-documented physiological impact on digestive secretions. However, a significant knowledge gap exists regarding its precise molecular mechanism of action within hepatocytes. The proposed experimental protocols and workflow provide a clear path forward for researchers to investigate the interaction of menbutone with key regulatory pathways such as FXR and cAMP/PKA signaling, as well as its effects on critical bile acid transporters. Elucidating the core mechanism of menbutone will not only enhance our fundamental understanding of this therapeutic agent but also pave the way for the development of novel and more targeted choleretic drugs.
References
Menbutone Sodium: A Technical Guide on its Choleretic and Digestive Stimulant Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menbutone, or genabilic acid, is a derivative of oxybutyric acid utilized in veterinary medicine as a choleretic and digestive stimulant.[1][2][3] It is employed to address digestive disorders and hepatic insufficiency in various animal species, including cattle, sheep, goats, pigs, horses, and dogs.[2][3] The primary mechanism of action involves the stimulation of hepato-digestive activity, leading to an increase in the secretion of bile, as well as pancreatic and gastric juices.[1][2][3] This technical guide provides an in-depth overview of the quantitative data, experimental protocols, and potential signaling pathways associated with the choleretic and digestive stimulant properties of menbutone sodium.
Quantitative Data
The therapeutic efficacy of menbutone is underscored by its significant impact on digestive secretions. Following administration, menbutone has been observed to increase the secretion of bile, gastric juice, and pancreatic juice by 2 to 5 times the baseline levels.[4] This stimulatory effect is typically observed for a duration of 2 to 3 hours post-administration.[3] In a specific study involving steers with a reduced enterohepatic circulation of bile salts, menbutone demonstrated a potent choleretic effect, increasing the volume of bile flow up to four-fold.[5][6][7][8]
Pharmacokinetic Properties
The pharmacokinetic profile of menbutone has been characterized in several animal species, providing valuable data for dosage and administration regimen design. The following tables summarize the key pharmacokinetic parameters of menbutone following intravenous (IV) and intramuscular (IM) administration in sheep and calves.
Table 1: Pharmacokinetic Parameters of Menbutone in Sheep (10 mg/kg) [9]
| Parameter | IV Administration (Mean ± SD) | IM Administration (Mean ± SD) |
| Clearance (Cl) | 63.6 ± 13.6 mL/h/kg | - |
| Volume of Distribution (Vss) | 259.6 ± 52.7 mL/kg | - |
| Elimination Half-Life (t½λ) | 6.08 ± 2.48 h | - |
| Maximum Concentration (Cmax) | - | 18.8 ± 1.9 µg/mL |
| Time to Cmax (tmax) | - | 3.75 ± 0.45 h |
| Bioavailability (F) | - | 103.1 ± 23.0 % |
Table 2: Pharmacokinetic Parameters of Menbutone in Calves (10 mg/kg) [10][11][12]
| Parameter | IV Administration (Mean ± SD) | IM Administration (Mean ± SD) |
| Clearance (Cl) | 71.9 ± 13.5 mL/h/kg | - |
| Volume of Distribution (Vss) | 310.4 ± 106.4 mL/kg | - |
| Elimination Half-Life (t½β) | 4.53 ± 2.45 h | - |
| Maximum Concentration (Cmax) | - | 15.1 ± 4.3 µg/mL |
| Time to Cmax (tmax) | - | 1.66 ± 0.55 h |
| Bioavailability (F) | - | 83.5 ± 22.4 % |
Experimental Protocols
Detailed experimental protocols for evaluating the choleretic and digestive stimulant effects of menbutone are not extensively reported in the available literature. However, based on the conducted studies, a general understanding of the methodologies can be inferred.
Choleretic Effect Evaluation in Steers
A study by Symonds (1982) investigated the choleretic effect of menbutone in steers.[5][6][7][8] While the complete detailed protocol is not available in the provided search results, the key elements of the experiment included:
-
Animal Model: Adult steers.
-
Drug Administration: Menbutone was administered intravenously.
-
Experimental Condition: The study included a condition where the total bile salts in the enterohepatic circulation were reduced to enhance the observable choleretic effect.
-
Measurement: The primary endpoint was the measurement of bile flow. The exact method for bile collection and flow measurement is not specified in the abstracts.
Pharmacokinetic Studies
The pharmacokinetic studies in sheep and calves involved the following general protocol:[9][10][11][12]
-
Animal Models: Clinically healthy sheep and Holstein calves.
-
Drug Administration: Menbutone was administered intravenously and intramuscularly at a dose of 10 mg/kg.
-
Blood Sampling: Blood samples were collected at various time points post-administration.
-
Analytical Method: Plasma concentrations of menbutone were determined using a validated high-performance liquid chromatography (HPLC) method.
Signaling Pathways
The precise signaling pathways through which menbutone exerts its choleretic and digestive stimulant effects have not been elucidated in the available scientific literature. However, based on the known mechanisms of other choleretic agents, a hypothetical signaling pathway can be proposed. Choleretic and digestive stimulant actions are often mediated through G-protein coupled receptors (GPCRs) leading to downstream signaling cascades.
Caption: Hypothetical signaling pathway of menbutone.
Experimental Workflow
The following diagram illustrates a general experimental workflow for investigating the choleretic and digestive stimulant properties of a compound like menbutone.
Caption: General experimental workflow.
Conclusion and Future Directions
This compound is an effective choleretic and digestive stimulant in various animal species, with a well-characterized pharmacokinetic profile in sheep and calves. The quantitative data demonstrates its ability to significantly increase the secretion of bile and other digestive juices. However, there is a notable gap in the scientific literature regarding detailed experimental protocols for assessing its pharmacodynamic effects and the precise molecular mechanisms and signaling pathways underlying its action. Future research should focus on elucidating these aspects to provide a more comprehensive understanding of menbutone's therapeutic properties. Specifically, studies investigating its effect on bile composition and its interaction with specific cellular receptors and signaling molecules are warranted. Such research will be invaluable for optimizing its clinical use and for the development of novel drugs with similar therapeutic profiles.
References
- 1. Measurement of liver blood flow by galactose clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Investigating bile acid-mediated cholestatic drug-induced liver injury using a mechanistic model of multidrug resistance protein 3 (MDR3) inhibition [frontiersin.org]
- 3. Frontiers | Pharmacokinetics of menbutone after intravenous and intramuscular administration to sheep [frontiersin.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Effects of choleretics on bile compositions drained from patients with pigment gallstone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Profiling of bile acids in bovine follicular fluid by fused-core-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical Methods for Characterization of Bile Acids and Its Application in Quality Control of Cow-Bezoar and Bear Bile Powder, American Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 8. The choleretic effect of menbutone and clanobutin sodium in steers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetic Pattern of Menbutone in Calves after Single Intravenous and Intramuscular Administration [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Chemical Synthesis of Menbutone Sodium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of Menbutone sodium, a choleretic agent used in veterinary medicine. The synthesis is a two-step process involving the Friedel-Crafts acylation of 1-methoxynaphthalene with succinic anhydride to form Menbutone, followed by its conversion to the sodium salt. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis workflow.
Overview of the Synthesis Pathway
The synthesis of this compound begins with the formation of Menbutone (4-(4-methoxy-1-naphthyl)-4-oxobutanoic acid) through a Friedel-Crafts acylation reaction. This reaction involves the electrophilic substitution of a hydrogen atom on the aromatic ring of 1-methoxynaphthalene with an acyl group from succinic anhydride, catalyzed by a Lewis acid, typically aluminum chloride. The resulting carboxylic acid, Menbutone, is then neutralized with a sodium base to yield this compound.
The overall chemical transformation is depicted in the following workflow:
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Synthesis of Menbutone (Free Acid)
Two primary methods for the synthesis of Menbutone are presented below, differing mainly in the solvent used. Method A employs dichloromethane, a less toxic alternative to the solvents used in older procedures.
Method A: Dichloromethane as Solvent [1][2]
This method is adapted from an improved, environmentally more benign synthesis protocol.
Experimental Procedure:
-
In a suitable reaction vessel, dissolve 15.8 g of 1-methoxynaphthalene and 10.0 g of succinic anhydride in 120 mL of dichloromethane.
-
Stir the mixture and cool the solution to a temperature of 1-3°C.
-
Slowly add 15.0 g of anhydrous aluminum trichloride in three portions over approximately 20 minutes, maintaining the temperature at 1-3°C.
-
After the addition is complete, heat the reaction mixture to 35 ± 2°C and maintain this temperature for 5.5 to 6.5 hours.
-
Upon completion of the reaction, pour the reaction mixture into a beaker containing a mixture of 200 g of ice and 300 g of water.
-
Stir this mixture for 30 minutes, then allow it to stand for crystallization to occur.
-
Collect the crude Menbutone precipitate by suction filtration.
-
The filtrate can be heated to distill and recover the dichloromethane.
-
Purify the crude Menbutone by recrystallizing 2-3 times from water, with the addition of activated carbon for decolorization, to obtain pure Menbutone.
Method B: Benzene as Solvent [1]
This is a more traditional method for the synthesis of Menbutone.
Experimental Procedure:
-
Dissolve 395 parts by weight of 1-methoxynaphthalene and 265 parts of succinic anhydride in 8,000 parts of dry benzene at room temperature.
-
With stirring, add 710 parts of anhydrous aluminum chloride over a period of 20 minutes. The temperature will rise to approximately 60-70°C.
-
After the addition, continue stirring the mixture at 60-70°C for 15-20 minutes, then heat to reflux for one hour.
-
Pour the hot reaction mixture onto a mixture of 5,000 parts of ice and 900 parts of concentrated hydrochloric acid.
-
Remove the benzene by steam distillation.
-
Filter the hot aqueous residue to isolate the insoluble crude β-(1-methoxy-4-naphthoyl)-propionic acid.
-
Dry the crude product.
Synthesis of this compound
The conversion of Menbutone to its sodium salt is a straightforward acid-base neutralization.
Experimental Procedure:
-
Dissolve the purified Menbutone (β-(1-methoxy-4-naphthoyl)-propionic acid) in hot water containing a stoichiometric amount of sodium carbonate.[1] Alternatively, an aqueous solution of sodium hydroxide can be used.
-
The hot solution can be treated with activated charcoal and filtered to remove any remaining impurities.
-
Cool the solution to induce crystallization of this compound. If the product is highly soluble, the solvent may need to be evaporated to obtain the solid salt.
-
Collect the crystalline this compound by filtration and dry under vacuum.
Quantitative Data Summary
The following tables summarize the quantitative data from the described synthesis protocols.
Table 1: Reactant and Solvent Quantities for Menbutone Synthesis
| Parameter | Method A (Dichloromethane) | Method B (Benzene) |
| 1-Methoxynaphthalene | 15.8 g | 395 parts by weight |
| Succinic Anhydride | 10.0 g | 265 parts by weight |
| Aluminum Chloride | 15.0 g | 710 parts by weight |
| Solvent | Dichloromethane | Benzene |
| Solvent Volume | 120 mL | 8,000 parts by weight |
Table 2: Reaction Conditions and Yield for Menbutone Synthesis
| Parameter | Method A (Dichloromethane) | Method B (Benzene) |
| Initial Temperature | 1-3°C | Room Temperature |
| Reaction Temperature | 35 ± 2°C | 60-70°C, then reflux |
| Reaction Time | 5.5 - 6.5 hours | ~1.5 hours |
| Product Yield | 86.4% (22.3 g)[1] | 552 parts by weight |
| Melting Point | 176-179°C[1] | 172-173°C[1] |
Visualizations
Synthesis Workflow Diagram
The following diagram illustrates the key steps and reagents in the synthesis of Menbutone.
Caption: Experimental workflow for the synthesis of Menbutone.
References
Menbutone Sodium: An In-depth Technical Guide on its Effects on Bile Acid Synthesis and Secretion
For Researchers, Scientists, and Drug Development Professionals
Abstract
Menbutone sodium, a derivative of oxybutyric acid, is a well-established choleretic agent utilized primarily in veterinary medicine to stimulate hepato-digestive functions.[1][2] Its primary pharmacological effect is the significant increase in the secretion of bile, as well as pancreatic and gastric juices, often by two to five times their baseline levels.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's effects on bile acid synthesis and secretion. It consolidates available quantitative data, outlines detailed experimental protocols for investigating its mechanism of action, and visualizes pertinent biological pathways. While the choleretic (bile flow-stimulating) properties of menbutone are well-documented, its precise molecular mechanisms governing bile acid synthesis remain an area for further investigation. This guide serves as a resource for researchers and professionals in drug development seeking to understand and explore the full therapeutic potential of this compound.
Introduction
Menbutone, or genabilic acid, is a potent choleretic agent that enhances digestive functions by stimulating the secretion of bile from the liver.[1][3] This action is crucial for the digestion and absorption of dietary fats and fat-soluble vitamins. In addition to its effects on bile secretion, menbutone also promotes the release of pancreatic and peptic juices, contributing to a broader stimulation of the digestive process.[2] Despite its long-standing use in veterinary medicine for treating digestive disorders, a detailed understanding of its molecular interactions with the regulatory networks of bile acid homeostasis is not fully elucidated.[4] This guide aims to synthesize the existing knowledge and provide a framework for future research into its mechanism of action.
Known Pharmacological Effects on Bile Secretion
The most prominent and well-documented effect of this compound is its ability to induce a rapid and significant increase in bile flow. This choleretic effect has been observed in several animal models.
Quantitative Data on Bile Flow
Clinical and preclinical studies have quantified the impact of menbutone on bile secretion. The table below summarizes key findings from the available literature.
| Animal Model | Dosage | Route of Administration | Observed Effect on Bile Flow | Reference(s) |
| Steers | 3.0 g (total dose) | Intravenous | Up to a four-fold increase in bile flow, particularly when bile flow was previously reduced. | [5][6] |
| Steers | 10 mg/kg | Intravenous | A 4.5-fold increase in bile flow was observed for at least 6 hours. | [4] |
| Rats | Not specified | Not specified | A choleretic effect lasting 2-3 hours. | [4] |
| General | 2.5 mg to 10 mg/kg | Parenteral (IV or IM) | An increase in biliary, pancreatic, and peptic secretion by 2 to 5 times compared with normal levels for 2-3 hours. | [2] |
Postulated Mechanism of Action on Bile Acid Synthesis and Secretion
While direct evidence for menbutone's mechanism of action on bile acid synthesis is lacking, we can postulate potential pathways based on the known regulation of bile acid homeostasis and the actions of other choleretic agents. Bile acid synthesis is a tightly regulated process primarily controlled by the nuclear receptor FXR (Farnesoid X Receptor).
Overview of Bile Acid Synthesis Regulation
The synthesis of bile acids from cholesterol in hepatocytes is primarily regulated by the enzyme Cholesterol 7α-hydroxylase (CYP7A1), which is the rate-limiting step. The expression of the CYP7A1 gene is negatively regulated by the FXR signaling pathway. When bile acids bind to FXR in the liver and intestine, it triggers a cascade that ultimately suppresses CYP7A1 transcription, thus reducing bile acid synthesis.[7][8]
Hypothesized Signaling Pathways for Menbutone's Choleretic Effect
The choleretic effect of menbutone is likely multifaceted, potentially involving both the stimulation of bile salt-independent flow and the transport of bile acids. The following diagram illustrates a hypothesized signaling pathway for a generic choleretic agent, which may be applicable to menbutone. Further research is required to validate these pathways specifically for menbutone.
References
- 1. Cholestasis Medication: Choleretic agents, Barbiturates, Vitamins, Opioid antagonists, Bile salt resins, Antibiotics, Ileal Bile Acid Transport Inhibitors, Farnesoid X Receptor Agonists [emedicine.medscape.com]
- 2. Activation of Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR) by Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Constitutive androstane receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Bile acids: regulation of synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bile acids: regulation of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of Menbutone Sodium in Veterinary Species: An In-depth Technical Guide
Introduction
Menbutone sodium, the sodium salt of genabilic acid (4-methoxy-γ-oxo-1-naphthalene butanoic acid), is a synthetic choleretic and secretagogue agent widely used in veterinary medicine.[1][2][3] It is indicated for the stimulation of hepato-digestive activity in various species, including cattle, sheep, goats, pigs, horses, and dogs, particularly in cases of digestive disorders and hepatic insufficiency.[2][4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its mechanism of action, pharmacokinetics, and pharmacodynamics in key veterinary species. The content is intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound exerts its pharmacological effects by stimulating the secretion of bile, pancreatic juices, and gastric juices.[4][5] This broad secretagogue activity contributes to improved digestion and assimilation of nutrients.
Choleretic Effect: Menbutone is a potent choleretic, increasing bile secretion by two to five times the normal levels.[4][6] This effect is particularly pronounced when bile flow is initially reduced.[7] The increased bile flow aids in the digestion and absorption of fats. While the precise cellular mechanism is not fully elucidated, it is hypothesized to involve the stimulation of bile acid transport systems in hepatocytes.
Pancreatic Secretion: The drug also stimulates the secretion of pancreatic juices, including trypsinogen.[4] This enhances the enzymatic digestion of proteins in the small intestine.
Gastric Secretion: Menbutone increases the secretion of pepsinogen from gastric chief cells, which, upon conversion to pepsin in the acidic environment of the stomach, initiates protein digestion.[4]
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the stimulation of digestive secretions, which begins shortly after administration and can last for 2 to 3 hours.[3] This stimulation of hepato-digestive activity helps to alleviate symptoms of indigestion, anorexia, and ruminal stasis.[4][8]
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied in sheep and calves, revealing rapid absorption and elimination.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the available pharmacokinetic data for this compound in different veterinary species. It is important to note that comprehensive pharmacokinetic studies are lacking for horses, pigs, and goats.
Table 1: Pharmacokinetic Parameters of this compound (10 mg/kg) in Sheep Following Intravenous (IV) and Intramuscular (IM) Administration [3]
| Parameter | IV Administration (Mean ± SD) | IM Administration (Mean ± SD) |
| Elimination Half-Life (t½λ) | 6.08 ± 2.48 h | 4.88 ± 1.18 h |
| Total Clearance (Cl) | 63.6 ± 13.6 mL/h/kg | 61.8 ± 10.4 mL/h/kg (Cl/F) |
| Volume of Distribution at Steady-State (Vss) | 259.6 ± 52.7 mL/kg | - |
| Maximum Plasma Concentration (Cmax) | - | 18.8 ± 1.9 µg/mL |
| Time to Maximum Plasma Concentration (tmax) | - | 3.75 ± 0.45 h |
| Mean Absorption Time (MAT) | - | 3.31 ± 1.36 h |
| Bioavailability (F) | - | 103.1 ± 23.0 % |
Table 2: Pharmacokinetic Parameters of this compound (10 mg/kg) in Calves Following Intravenous (IV) and Intramuscular (IM) Administration [4][5]
| Parameter | IV Administration (Mean ± SD) | IM Administration (Mean ± SD) |
| Elimination Half-Life (t½β) | 4.53 ± 2.45 h | - |
| Total Clearance (Cl) | 71.9 ± 13.5 mL/h/kg | - |
| Volume of Distribution at Steady-State (Vss) | 310.4 ± 106.4 mL/kg | - |
| Maximum Plasma Concentration (Cmax) | - | 15.1 ± 4.3 µg/mL |
| Time to Maximum Plasma Concentration (tmax) | - | 1.66 ± 0.55 h |
| Mean Absorption Time (MAT) | - | 2.50 ± 1.42 h |
| Bioavailability (F) | - | 83.5 ± 22.4 % |
Table 3: Recommended Dosages of this compound in Various Veterinary Species [8]
| Species | Dosage | Route of Administration |
| Cattle | 5 - 7.5 mg/kg | Intravenous |
| Calves (up to 6 months) | 10 mg/kg | Deep Intramuscular or Slow Intravenous |
| Sheep | 10 mg/kg | Deep Intramuscular or Slow Intravenous |
| Goats | 10 mg/kg | Deep Intramuscular or Slow Intravenous |
| Pigs | 10 mg/kg | Deep Intramuscular or Slow Intravenous |
| Horses | 2.5 - 5 mg/kg | Slow Intravenous |
Experimental Protocols
Quantification of Menbutone in Plasma by High-Performance Liquid Chromatography (HPLC)
This protocol describes a validated HPLC method for the determination of Menbutone concentrations in plasma samples.[3][4]
1. Sample Preparation:
-
To 1 mL of plasma, add a known concentration of an internal standard (e.g., sparfloxacin).
-
Deproteinize the sample by adding 1 mL of 10% acetic acid, vortexing for 1 minute, and centrifuging at 3000 rpm for 10 minutes.[9]
-
The supernatant is then used for solid-phase extraction (SPE).
2. Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of HPLC-grade water.[9]
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge twice with 1 mL of HPLC-grade water.
-
Elute Menbutone and the internal standard with 1 mL of the mobile phase.
3. Chromatographic Conditions:
-
Column: Xbridge BEH C18 column (4.6 × 250 mm, 5 µm) or equivalent.[3]
-
Mobile Phase: Isocratic mixture of acetonitrile and monopotassium phosphate buffer (e.g., 49:51 v/v).[3]
-
Flow Rate: 1.2 mL/min.[3]
-
Detection: Photodiode array (PDA) detector at wavelengths of 236 nm and 297 nm.[3]
-
Retention Times: Under these conditions, Menbutone typically elutes at approximately 4.5 minutes.[9]
4. Method Validation:
-
The method should be validated according to relevant guidelines (e.g., EMEA/CHMP/EWP/192217/2009) for selectivity, linearity, accuracy, precision, and stability.[3][9] The lower limit of quantification (LLOQ) is typically around 0.2 µg/mL.[3][9]
Signaling Pathways and Logical Relationships
While the precise molecular targets and signaling pathways of this compound have not been definitively elucidated, its known physiological effects suggest the involvement of pathways that regulate secretion in the liver, pancreas, and stomach. The following diagrams illustrate the hypothesized mechanisms of action.
Disclaimer: The following diagrams depict hypothesized signaling pathways based on the known physiological effects of this compound. Direct experimental evidence for Menbutone's interaction with these specific pathways is currently lacking in the scientific literature.
Caption: Hypothesized Cholerectic Signaling Pathway
Caption: Hypothesized Pancreatic Secretion Pathway
Caption: Hypothesized Gastric Secretion Pathway
Toxicology and Safety
This compound is generally considered safe for use in the target species when administered at the recommended dosages.[8] Adverse events are rare but may include transient restlessness, increased respiratory rate, tremor, and salivation, particularly after rapid intravenous injection.[8] Local reactions at the injection site have also been reported after intramuscular administration.[8] The European Union has established that no maximum residue limit (MRL) is required for Menbutone in food-producing animals.[3] However, one study in goats and rats indicated potential adverse effects on fertility parameters, suggesting caution in breeding animals.[6]
Conclusion
This compound is a valuable therapeutic agent in veterinary medicine for the management of digestive disorders. Its broad-spectrum secretagogue activity on the liver, pancreas, and stomach effectively stimulates digestive function. While its pharmacokinetic profile is reasonably well-characterized in sheep and cattle, further research is needed to establish detailed pharmacokinetic parameters in other species such as horses, pigs, and goats. The most significant knowledge gap remains in the elucidation of the precise cellular and molecular mechanisms of action. Future in vitro studies on isolated hepatocytes, pancreatic acinar cells, and gastric chief cells are warranted to identify the specific receptors and signaling pathways through which Menbutone exerts its secretagogue effects. Such studies would not only provide a more complete understanding of its pharmacology but could also pave the way for the development of more targeted and efficacious therapies for digestive diseases in veterinary species.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Pharmacokinetics of menbutone after intravenous and intramuscular administration to sheep [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. The choleretic effect of menbutone and clanobutin sodium in steers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medicines.health.europa.eu [medicines.health.europa.eu]
- 9. mdpi.com [mdpi.com]
In-Vitro Evaluation of the Choleretic Activity of Menbutone Sodium: A Proposed Technical Framework
Disclaimer: As of October 2025, dedicated in-vitro studies detailing the specific mechanisms and quantitative choleretic activity of Menbutone sodium are not extensively available in the public scientific literature. Menbutone is a well-documented choleretic agent in veterinary medicine, with its effects primarily demonstrated through in-vivo studies in species such as cattle, sheep, and pigs[1][2][3][4][5][6][7][8]. This technical guide, therefore, outlines a proposed framework of established in-vitro methodologies to rigorously assess and quantify the choleretic properties of this compound. The experimental protocols and data presented herein are illustrative and based on standard assays for evaluating drug-induced effects on hepatobiliary function[9][10][11][12][13].
Introduction
Menbutone, a derivative of oxobutyric acid, is utilized in veterinary practice to stimulate digestive secretions, including bile, to address various forms of indigestion and hepatic insufficiency[14][15]. Its primary recognized effect is an increase in bile flow, though the precise cellular and molecular mechanisms driving this choleretic activity remain to be fully elucidated in an in-vitro setting. Understanding these mechanisms is crucial for potential new applications and for a more complete pharmacological profile. This document provides a comprehensive guide for researchers and drug development professionals on how to approach the in-vitro investigation of this compound's choleretic activity using state-of-the-art cell-based assays.
Proposed Experimental Protocols for In-Vitro Assessment
To comprehensively evaluate the choleretic potential of this compound, a multi-faceted approach utilizing primary hepatocytes in a sandwich-culture configuration is recommended. This model helps maintain hepatocyte polarity and allows for the formation of functional bile canaliculi, which is essential for studying biliary excretion[9][13].
Sandwich-Cultured Hepatocyte Model
The foundational in-vitro system for these studies would be sandwich-cultured hepatocytes (SCHs), likely of rat, canine, or human origin to assess species-specific effects.
Detailed Methodology:
-
Hepatocyte Isolation: Primary hepatocytes are isolated from liver tissue via a two-step collagenase perfusion method.
-
Cell Seeding: Isolated hepatocytes are seeded onto collagen-coated culture plates.
-
Matrigel Overlay: After cell attachment (typically 4-6 hours), a layer of Matrigel or a similar basement membrane matrix is overlaid to create the "sandwich" configuration, promoting the formation of bile canalicular networks.
-
Culture Maintenance: Cultures are maintained for at least 48-72 hours to allow for the development of functional bile canaliculi before the commencement of experiments.
Assessment of Bile Acid Transport
A key indicator of choleretic activity is the enhancement of bile acid uptake and/or excretion. This can be quantified using labeled bile acids.
Detailed Methodology:
-
Hepatocyte Preparation: Sandwich-cultured hepatocytes are washed with pre-warmed buffer.
-
Incubation with this compound: Cells are pre-incubated with varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) or a vehicle control for a specified period (e.g., 30 minutes).
-
Addition of Labeled Bile Acid: A solution containing a labeled bile acid probe, such as deuterium-labeled sodium taurocholate (d8-TCA), is added to the cultures.
-
Quantification of Uptake and Efflux: At designated time points, the culture medium is collected, and the cells are lysed. The amount of d8-TCA in the cells, bile canaliculi, and medium is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS)[9].
-
Calculation of Biliary Excretion Index (BEI): The BEI is calculated to determine the efficiency of biliary efflux.
Evaluation of Hepatocyte Viability
It is crucial to ensure that any observed increase in biliary activity is not a result of cytotoxicity. Standard viability assays should be performed in parallel.
Detailed Methodology:
-
Cell Treatment: Hepatocytes are treated with the same concentrations of this compound as in the transport assays.
-
Lactate Dehydrogenase (LDH) Assay: The release of LDH into the culture medium, an indicator of membrane damage, is measured spectrophotometrically.
-
MTT Assay: The metabolic activity of the cells is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures the activity of mitochondrial reductases.
Quantitative Data Presentation (Hypothetical)
The following tables are examples of how quantitative data from the proposed experiments would be structured for clear interpretation and comparison.
Table 1: Effect of this compound on Taurocholate (d8-TCA) Transport in Sandwich-Cultured Hepatocytes
| This compound Concentration | d8-TCA Uptake (pmol/mg protein) | Biliary Excretion Index (BEI) (%) | In Vitro Biliary Clearance (Clbiliary) (µL/min/mg protein) |
| Vehicle Control | 150 ± 12 | 35 ± 4 | 5.2 ± 0.6 |
| 1 µM | 162 ± 15 | 45 ± 5 | 6.8 ± 0.7 |
| 10 µM | 185 ± 18* | 60 ± 6 | 9.3 ± 0.9 |
| 100 µM | 210 ± 20 | 75 ± 8 | 12.5 ± 1.1** |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SD.
Table 2: Cytotoxicity Assessment of this compound in Primary Hepatocytes
| This compound Concentration | LDH Leakage (% of positive control) | Cell Viability (MTT; % of vehicle control) |
| Vehicle Control | 5 ± 1 | 100 ± 8 |
| 1 µM | 6 ± 2 | 98 ± 7 |
| 10 µM | 7 ± 2 | 95 ± 9 |
| 100 µM | 8 ± 3 | 92 ± 6 |
Data are presented as mean ± SD.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the proposed experimental workflow for assessing the choleretic activity of this compound in-vitro.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. The choleretic effect of menbutone and clanobutin sodium in steers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The choleretic effect of menbutone and clanobutin sodium in steers [scite.ai]
- 4. Frontiers | Pharmacokinetics of menbutone after intravenous and intramuscular administration to sheep [frontiersin.org]
- 5. frontiersin.org [frontiersin.org]
- 6. Pharmacokinetics of menbutone after intravenous and intramuscular administration to sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic Pattern of Menbutone in Calves after Single Intravenous and Intramuscular Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The choleretic effect of menbutone and clanobutin sodium in steers | Semantic Scholar [semanticscholar.org]
- 9. An in vitro assay to assess transporter-based cholestatic hepatotoxicity using sandwich-cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug-induced cholestasis assay in primary hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental models to study cholangiocyte biology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Prospect of in vitro Bile Fluids Collection in Improving Cell-Based Assay of Liver Function [frontiersin.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Determination of Menbutone: Development and Validation of a Sensitive HPLC Assay according to the European Medicines Ag… [ouci.dntb.gov.ua]
Unraveling the Hepatic Action of Menbutone Sodium: A Technical Guide to Putative Molecular Targets and Investigative Strategies
For Immediate Release
This technical guide provides an in-depth exploration of the choleretic agent Menbutone sodium, with a focus on its effects on the liver. While the physiological response to Menbutone is well-documented, its precise molecular targets within hepatocytes remain an area of active investigation. This document serves as a resource for researchers, scientists, and drug development professionals by summarizing the current understanding of Menbutone's hepatic activity, proposing potential molecular targets based on the established mechanisms of bile secretion, and offering detailed experimental protocols to elucidate its mechanism of action.
Introduction to this compound
This compound, the sodium salt of γ-(4-methoxy-1-naphthoyl)-γ-oxobutyric acid, is a well-established choleretic agent primarily used in veterinary medicine. It is known to stimulate the secretion of bile, pancreatic juice, and gastric juice, thereby aiding in the treatment of digestive and hepatic insufficiencies. Clinical and preclinical observations consistently demonstrate a rapid and significant increase in bile flow following administration of Menbutone. This pronounced physiological effect suggests a direct or indirect interaction with the molecular machinery governing bile acid homeostasis in the liver. However, the specific molecular entities—receptors, transporters, or signaling proteins—that this compound interacts with to elicit its choleretic effect have not been definitively identified in publicly available scientific literature.
Established Pharmacological Effects and Pharmacokinetics
The primary pharmacological effect of this compound is the stimulation of bile secretion, with reports indicating a two- to five-fold increase in bile flow. This effect is observed within minutes of administration and can persist for two to three hours. The accompanying tables summarize key pharmacokinetic parameters of Menbutone in various species, providing a quantitative basis for understanding its absorption, distribution, metabolism, and excretion.
| Parameter | Species | Value | Route of Administration |
| Peak Plasma Concentration (Cmax) | Sheep | 18.8 ± 1.9 µg/mL | Intramuscular |
| Time to Peak Plasma Concentration (tmax) | Sheep | 3.75 ± 0.45 h | Intramuscular |
| Elimination Half-life (t½λ) | Sheep | 6.08 ± 2.48 h | Intravenous |
| Total Body Clearance (Cl) | Sheep | 63.6 ± 13.6 mL/kg/h | Intravenous |
| Volume of Distribution at Steady-State (Vss) | Sheep | 259.6 ± 52.7 mL/kg | Intravenous |
| Bioavailability (F) | Sheep | 103.1 ± 23.0 % | Intramuscular |
Table 1: Pharmacokinetic Parameters of Menbutone in Sheep.[1]
| Parameter | Species | Value | Route of Administration |
| Elimination Half-life (t½β) | Calves | 4.53 ± 2.45 h | Intravenous |
| Total Body Clearance (Cl) | Calves | 71.9 ± 13.5 mL/h/kg | Intravenous |
| Volume of Distribution at Steady-State (Vss) | Calves | 310.4 ± 106.4 mL/kg | Intravenous |
| Peak Plasma Concentration (Cmax) | Calves | 15.1 µg/mL | Intramuscular |
| Time to Peak Plasma Concentration (tmax) | Calves | 1.66 h | Intramuscular |
| Bioavailability (F) | Calves | 83.5 % | Intramuscular |
Table 2: Pharmacokinetic Parameters of Menbutone in Calves.[2]
Putative Molecular Targets in the Liver
Based on the known molecular mechanisms of bile acid synthesis and transport, several key proteins and signaling pathways emerge as potential targets for this compound. These are presented here as hypotheses to guide future research.
Nuclear Receptors: FXR and TGR5
The farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 1 (TGR5) are central regulators of bile acid homeostasis.[3][4][5]
-
Farnesoid X Receptor (FXR): As a nuclear receptor activated by bile acids, FXR regulates the expression of genes involved in bile acid synthesis and transport.[3][4] Activation of FXR in hepatocytes leads to the transcriptional repression of CYP7A1, the rate-limiting enzyme in bile acid synthesis, and the induction of the Bile Salt Export Pump (BSEP), which transports bile acids into the bile canaliculus.[3][6] It is plausible that Menbutone could act as an FXR agonist, thereby stimulating bile acid efflux.
-
Takeda G-protein coupled Receptor 5 (TGR5): TGR5 is a plasma membrane receptor that, upon activation by bile acids, initiates a G-protein-mediated signaling cascade leading to increased intracellular cyclic AMP (cAMP).[3][7] In the liver, TGR5 activation has been linked to various metabolic effects, and its role in bile secretion is an area of ongoing research.[7][8] Menbutone could potentially modulate TGR5 signaling to influence bile flow.
Caption: Hypothesized signaling pathways for this compound in hepatocytes.
Bile Acid Transporters
The transport of bile acids across the hepatocyte membrane is a highly regulated process mediated by a suite of ATP-binding cassette (ABC) transporters and solute carriers (SLC).[9]
-
Bile Salt Export Pump (BSEP/ABCB11): This ABC transporter is located on the canalicular membrane of hepatocytes and is the primary driver of bile salt-dependent bile flow.[6][10][11] Direct or indirect modulation of BSEP activity is a key mechanism for choleretic agents. Menbutone could potentially enhance the transport activity of BSEP or increase its expression at the canalicular membrane.
-
Other ABC Transporters (e.g., MDR1, MRP2): While BSEP is the main bile salt transporter, other ABC transporters contribute to the secretion of other bile components and xenobiotics. It is conceivable that Menbutone could influence the activity of these transporters, contributing to its overall choleretic effect.
-
Sodium Taurocholate Cotransporting Polypeptide (NTCP/SLC10A1): Located on the basolateral membrane of hepatocytes, NTCP is responsible for the uptake of bile acids from the portal circulation.[12] While inhibition of NTCP would be counterintuitive for a choleretic agent, modulation of its activity could be part of a more complex regulatory mechanism.
Experimental Protocols for Target Identification and Validation
To investigate the putative molecular targets of this compound, a series of in vitro and cell-based assays can be employed. The following protocols provide a framework for such an investigation.
FXR and TGR5 Reporter Gene Assays
These assays are designed to determine if this compound can activate FXR or TGR5.
Methodology:
-
Cell Culture: Utilize a suitable mammalian cell line (e.g., HEK293T or HepG2) that is transiently or stably transfected with:
-
An expression vector for the target receptor (human FXR/RXR or TGR5).
-
A reporter plasmid containing a luciferase gene under the control of a response element for the respective receptor (e.g., FXR response element or cAMP response element for TGR5).
-
-
Compound Treatment: Plate the transfected cells in a 96-well format and treat with a range of concentrations of this compound. Include a known agonist as a positive control (e.g., GW4064 for FXR, INT-777 for TGR5) and a vehicle control.
-
Luciferase Assay: After an appropriate incubation period (e.g., 18-24 hours), lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Normalize the luciferase signal to a control for cell viability (e.g., a co-transfected Renilla luciferase reporter or a separate cell viability assay). Plot the dose-response curve and calculate the EC50 value if activation is observed.
Caption: Workflow for FXR/TGR5 Reporter Gene Assay.
In Vitro Bile Acid Transporter Assays
These assays assess the direct effect of this compound on the transport activity of BSEP and other relevant transporters.
Methodology:
-
Vesicle Preparation: Use membrane vesicles isolated from insect or mammalian cells overexpressing the human transporter of interest (e.g., BSEP).
-
Transport Reaction: Incubate the vesicles with a radiolabeled or fluorescent substrate of the transporter (e.g., [³H]-taurocholic acid for BSEP) in the presence of ATP and varying concentrations of this compound. Include a known inhibitor as a positive control.
-
Separation and Quantification: Stop the reaction by rapid filtration through a filter membrane to separate the vesicles from the assay buffer. Measure the amount of substrate transported into the vesicles using liquid scintillation counting or fluorescence detection.
-
Data Analysis: Determine the rate of transport at each concentration of this compound and calculate the IC50 value if inhibition is observed.
Caption: Workflow for In Vitro Transporter Assay.
Gene Expression Analysis in Primary Hepatocytes
This experiment aims to determine if this compound alters the expression of genes involved in bile acid homeostasis.
Methodology:
-
Hepatocyte Culture: Culture primary hepatocytes from a relevant species (e.g., rat, dog, or human) in a suitable format (e.g., sandwich-cultured hepatocytes).
-
Compound Treatment: Treat the hepatocytes with a clinically relevant concentration of this compound for various time points (e.g., 6, 12, 24 hours).
-
RNA Isolation and qPCR: Isolate total RNA from the treated cells and perform quantitative real-time PCR (qPCR) to measure the mRNA levels of key genes involved in bile acid synthesis (e.g., CYP7A1), transport (e.g., BSEP, NTCP), and regulation (e.g., FXR, SHP).
-
Data Analysis: Normalize the expression of target genes to a housekeeping gene and calculate the fold change in expression relative to vehicle-treated cells.
Conclusion and Future Directions
This compound is an effective choleretic agent with a well-established physiological profile. However, a significant knowledge gap exists regarding its molecular mechanism of action in the liver. The putative targets and experimental strategies outlined in this technical guide provide a roadmap for future research aimed at elucidating the precise molecular interactions of Menbutone. A thorough understanding of its molecular targets will not only advance our fundamental knowledge of choleresis but also has the potential to inform the development of novel therapeutics for cholestatic liver diseases. Further investigation using the described methodologies, as well as broader approaches like proteomics and metabolomics, will be instrumental in fully characterizing the hepatic effects of this compound.
References
- 1. frontiersin.org [frontiersin.org]
- 2. In Vitro Model for Hepatotoxicity Studies Based on Primary Human Hepatocyte Cultivation in a Perfused 3D Bioreactor System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. Activation of the bile acid receptors TGR5 and FXR in the spinal dorsal horn alleviates neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bile Acid, Bile Metabolism Research Strategy -MetwareBio [metwarebio.com]
- 6. The Role of Bile Salt Export Pump Gene Repression in Drug-Induced Cholestatic Liver Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mechanism of action of the bile acid receptor TGR5 in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ATP-binding cassette transporters in liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Canalicular ABC transporters and liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. zora.uzh.ch [zora.uzh.ch]
- 12. Redirecting [linkinghub.elsevier.com]
Menbutone Sodium: A Technical Guide to its Stimulatory Role on Gastric and Pancreatic Secretions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Menbutone sodium, a derivative of oxybutyric acid, is a well-established choleretic and digestive stimulant predominantly used in veterinary medicine. Its primary pharmacological action is the potent stimulation of hepato-digestive activity. This technical guide provides an in-depth analysis of the role of this compound in stimulating the secretion of gastric and pancreatic juices. While its efficacy in increasing the volume of these secretions is widely cited, this document synthesizes the available quantitative data, outlines relevant experimental methodologies, and explores the potential physiological pathways involved.
Introduction
Menbutone, also known as genabilic acid, is utilized to address digestive disorders and hepatic insufficiency in various animal species, including cattle, sheep, goats, pigs, horses, and dogs.[1] Its therapeutic effect is attributed to its ability to significantly increase the secretion of bile, as well as gastric and pancreatic juices.[1][2] This stimulation of digestive fluids aids in the transit and assimilation of food, contributing to improved appetite and digestive processes.[1]
Effects on Gastric and Pancreatic Juice Secretion
This compound is consistently reported to increase the secretion of peptic (gastric) and pancreatic juices by a factor of 2 to 5 times the baseline levels.[1] This stimulatory effect is observed shortly after administration and is maintained for a period of 2 to 3 hours.[1]
Gastric Secretion
The stomach's exocrine secretions, collectively known as gastric juice, are produced by various glands within the gastric mucosa. The primary components include hydrochloric acid, pepsinogen, intrinsic factor, and mucus. Menbutone's stimulation of gastric juice secretion implies an action on the cells responsible for producing these components, namely the parietal cells (hydrochloric acid) and chief cells (pepsinogen). The increase in pepsinogen, a precursor to the proteolytic enzyme pepsin, enhances the stomach's capacity for protein digestion.[2]
Pancreatic Secretion
The exocrine pancreas secretes pancreatic juice, a fluid rich in bicarbonate and a wide array of digestive enzymes essential for the luminal digestion of carbohydrates, proteins, and fats. Menbutone's secretagogue effect on the pancreas leads to an increased output of these crucial components. The stimulation of pancreatic enzyme secretion, including trypsinogen (the precursor to trypsin), plays a pivotal role in the breakdown of complex food molecules in the duodenum.[2]
Quantitative Data on Secretion
While the 2 to 5-fold increase in gastric and pancreatic secretions is a frequently cited quantitative effect of menbutone, detailed studies providing specific measurements of volume and composition are not extensively available in the public domain. The following table summarizes the generally reported quantitative impact of menbutone on digestive secretions.
| Secretion Type | Parameter | Reported Effect of this compound | Duration of Effect | Reference |
| Gastric Juice | Volume & Peptic Secretion | 2 to 5 times baseline | 2 to 3 hours | [1] |
| Pancreatic Juice | Volume & Enzyme Secretion | 2 to 5 times baseline | 2 to 3 hours | [1] |
Experimental Protocols
The evaluation of menbutone's effect on gastric and pancreatic secretions necessitates specific in vivo experimental models. The following outlines a general methodology for such studies, primarily in ruminants, which are common subjects for menbutone research.
Collection of Pancreatic Juice in Experimental Animals
A common surgical technique for the collection of pancreatic juice involves the cannulation of the pancreatic duct. This allows for the direct measurement of secretion volume and subsequent analysis of its composition.
General Protocol:
-
Animal Preparation: Healthy adult animals (e.g., steers, sheep) are selected and fasted prior to surgery.
-
Surgical Cannulation: Under general anesthesia and sterile conditions, the pancreatic duct is identified and a cannula (e.g., Thomas cannula) is surgically inserted. The cannula is exteriorized, allowing for the collection of pancreatic juice.
-
Baseline Collection: Prior to the administration of menbutone, pancreatic juice is collected for a defined period to establish a baseline secretion rate and composition.
-
Menbutone Administration: this compound is administered, typically via intravenous or intramuscular injection, at a specified dosage (e.g., 10 mg/kg body weight).
-
Post-Administration Collection: Pancreatic juice is collected at regular intervals for several hours following menbutone administration.
-
Sample Analysis: The collected samples are analyzed for volume, pH, bicarbonate concentration, and the activity of key digestive enzymes such as trypsin and amylase.
Collection of Gastric Juice
Obtaining pure gastric juice from ruminants is complex due to the structure of their stomach. However, abomasal pouches or fistulas can be created for experimental purposes.
General Protocol:
-
Surgical Preparation: A surgically prepared animal with an abomasal fistula or pouch is utilized.
-
Baseline Measurement: Abomasal contents are collected to establish baseline pH and pepsin activity.
-
Menbutone Administration: this compound is administered to the animal.
-
Post-Treatment Sampling: Samples of abomasal fluid are collected at timed intervals.
-
Analysis: The samples are analyzed for changes in pH and pepsin concentration.
Signaling Pathways and Mechanism of Action
The precise molecular mechanisms and signaling pathways through which this compound stimulates gastric and pancreatic secretion are not yet fully elucidated in publicly available research. However, based on the known physiology of digestive secretion, a proposed logical framework can be constructed.
The secretion of gastric acid by parietal cells and pepsinogen by chief cells is regulated by a complex interplay of neural (acetylcholine), hormonal (gastrin), and paracrine (histamine) signals. Similarly, pancreatic acinar and ductal cell secretion is primarily controlled by the hormones cholecystokinin (CCK) and secretin. It is plausible that menbutone may act on one or more of these regulatory pathways.
Below is a conceptual diagram illustrating the potential points of action for a secretagogue like menbutone within the general pathways of gastric and pancreatic stimulation.
Caption: Conceptual overview of Menbutone's stimulatory action.
The following diagram illustrates a generalized experimental workflow for quantifying the effects of menbutone on digestive secretions.
Caption: Workflow for assessing Menbutone's secretagogue effects.
Conclusion
This compound is a potent stimulator of both gastric and pancreatic secretions, a property that underpins its use in veterinary medicine for the treatment of digestive disorders. The available evidence consistently indicates a significant, albeit temporary, increase in the volume of these essential digestive juices. While the overarching quantitative effect is established, there is a clear need for further research to provide more detailed quantitative data on the changes in the composition of these secretions and to elucidate the specific cellular and molecular signaling pathways through which menbutone exerts its secretagogue effects. Such studies would not only enhance our fundamental understanding of this compound but could also pave the way for new therapeutic applications and drug development in the field of gastrointestinal health.
References
The Structure-Activity Relationship of Menbutone: A Technical Guide for Drug Development Professionals
Abstract
Menbutone, a derivative of oxybutyric acid, is a well-established choleretic agent used in veterinary medicine to stimulate hepato-digestive activity. Its primary pharmacological effect is the significant increase in the secretion of bile, as well as gastric and pancreatic juices, thereby aiding in digestion and acting as a hepatic detoxifying agent. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Menbutone, based on available data and medicinal chemistry principles. It includes a comprehensive summary of its pharmacokinetic properties, detailed experimental protocols for its analysis, and visualizations of its proposed mechanism of action and experimental workflows. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of Menbutone's pharmacological profile to guide future research and development of novel choleretic agents.
Introduction
Menbutone, also known as genabilic acid, is utilized for treating digestive disorders in various animal species, including cattle, sheep, goats, pigs, and horses.[1][2] Its therapeutic efficacy stems from its potent choleretic action, which can increase biliary, pancreatic, and peptic secretions by two to five times their normal levels.[1] Despite its long-standing use, a detailed public-domain analysis of its structure-activity relationship has been limited. This guide aims to consolidate the existing knowledge on Menbutone and to extrapolate a hypothetical SAR based on its chemical structure and the known pharmacology of related compounds. Understanding the key structural features of Menbutone that govern its biological activity is crucial for the rational design of new, more potent, and selective choleretic drugs.
Physicochemical Properties of Menbutone
Menbutone is chemically known as 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoic acid. Its fundamental properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C15H14O4 |
| Molecular Weight | 258.27 g/mol |
| IUPAC Name | 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoic acid |
| CAS Number | 3562-99-0 |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO |
Hypothetical Structure-Activity Relationship (SAR) of Menbutone
In the absence of direct studies on Menbutone analogs, a hypothetical SAR is proposed based on its core structure, which consists of a naphthalene ring, a methoxy group, a ketone, and a butanoic acid moiety.
-
Naphthalene Ring: The bulky, lipophilic naphthalene ring is likely crucial for the compound's affinity to its biological target. The planarity and aromaticity of this group may facilitate binding through van der Waals and pi-pi stacking interactions within a hydrophobic pocket of the target protein. Modifications to the substitution pattern or replacement with other bicyclic aromatic systems would likely impact activity.
-
Methoxy Group: The methoxy group at the 4-position of the naphthalene ring is an electron-donating group. This may influence the electronic properties of the aromatic system, potentially modulating target binding. Its position may also be critical for optimal interaction. It is plausible that this group acts as a hydrogen bond acceptor.
-
Butanoic Acid Side Chain: The carboxylic acid function is a key feature, rendering the molecule acidic. At physiological pH, this group will be deprotonated, forming a carboxylate anion. This anionic center is likely a critical interaction point with the biological target, possibly forming ionic bonds or hydrogen bonds with positively charged amino acid residues (e.g., arginine, lysine). The length and flexibility of the four-carbon chain may serve as a spacer, positioning the carboxylate group for optimal interaction with its binding site.
-
Ketone Group: The ketone group introduces a polar region and a potential hydrogen bond acceptor site. Its position relative to the naphthalene ring and the carboxylic acid is likely important for maintaining the overall conformation of the molecule required for biological activity.
The logical relationship for a hypothetical SAR is depicted in the diagram below.
Pharmacokinetic Properties
The pharmacokinetic profile of Menbutone has been investigated in several animal species. The data from studies in sheep and calves are summarized below.
Table 1: Pharmacokinetic Parameters of Menbutone in Sheep (10 mg/kg dose)[3][4][5]
| Parameter | Intravenous (IV) | Intramuscular (IM) |
| Cmax (µg/mL) | - | 18.8 ± 1.9 |
| tmax (h) | - | 3.75 ± 0.45 |
| t½λ (h) | 6.08 ± 2.48 | - |
| AUC0–∞ (µg·h/mL) | 165.0 ± 40.1 | 166.0 ± 27.4 |
| Cl (mL/h/kg) | 63.6 ± 13.6 | - |
| Vss (mL/kg) | 259.6 ± 52.7 | - |
| F (%) | - | 103.1 ± 23.0 |
Table 2: Pharmacokinetic Parameters of Menbutone in Calves (10 mg/kg dose)[1][6][7]
| Parameter | Intravenous (IV) | Intramuscular (IM) |
| Cmax (µg/mL) | - | 15.1 ± 4.3 |
| tmax (h) | - | 1.66 ± 0.55 |
| t½β (h) | 4.53 ± 2.45 | - |
| t½λ (h) | 4.2 ± 1.1 | - |
| AUC0–∞ (µg·h/mL) | - | - |
| Cl (mL/h/kg) | 71.9 ± 13.5 | - |
| Vss (mL/kg) | 310.4 ± 106.4 | - |
| F (%) | - | 83.5 ± 22.4 |
Proposed Mechanism of Action and Signaling Pathways
Menbutone's primary action is the stimulation of bile secretion (choleresis). While its direct molecular targets have not been fully elucidated, the general signaling pathways involved in bile acid homeostasis provide a framework for its potential mechanism. Bile acid synthesis and transport are tightly regulated by nuclear receptors, primarily the Farnesoid X Receptor (FXR), and G-protein coupled receptors like TGR5. It is plausible that Menbutone, or its metabolites, could modulate these pathways to enhance bile flow.
A generalized signaling pathway for choleretic agents is illustrated below.
References
The Role of Menbutone in Bile Secretion: A Technical Guide to its Proposed Activation of Na+/K+-ATPase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Menbutone (or genabilic acid) is a potent choleretic agent widely used in veterinary medicine to enhance bile secretion and treat various digestive disorders. Its clinical efficacy is well-established, with studies demonstrating a significant increase in bile flow following administration. The primary mechanism of action is understood to involve the stimulation of Na+/K+-ATPase in hepatocytes. This technical guide provides an in-depth exploration of this proposed mechanism, synthesizes available quantitative data, outlines detailed experimental protocols for investigation, and visualizes the key pathways and workflows. While the direct molecular interaction between menbutone and Na+/K+-ATPase is not extensively detailed in publicly available literature, this paper constructs a hypothesized mechanism based on the fundamental principles of bile formation and presents the methodologies required to validate it.
Introduction to Menbutone and Choleretic Action
Menbutone is an oxobutyric acid derivative recognized for its robust stimulation of biliary, pancreatic, and gastric secretions.[1][2] Clinically, it is used to manage conditions such as indigestion, toxemia, and hepatic or pancreatic insufficiencies in various animal species.[1] Its primary therapeutic benefit stems from its choleretic effect—the ability to increase the volume of secreted bile.[2] Studies have shown that menbutone can increase bile secretion by 2 to 4.5 times the baseline level, with effects lasting for two to three hours after administration.[3][4]
Bile formation is an active process initiated at the canalicular membrane of hepatocytes. It is driven by the osmotic gradient created by the active transport of bile acids and other solutes into the bile canaliculus. The Na+/K+-ATPase, located on the basolateral membrane of the hepatocyte, is fundamental to this process. It creates the sodium gradient necessary to power the secondary active transport of bile acids from the portal blood into the hepatocyte, thereby providing the primary substrate for bile salt-dependent bile flow.
Hypothesized Mechanism of Action: Na+/K+-ATPase Activation
The central hypothesis for menbutone's choleretic effect is its direct or indirect activation of the basolateral Na+/K+-ATPase in hepatocytes. By enhancing the pump's activity, menbutone would increase the electrochemical gradient of sodium across the cell membrane. This amplified gradient provides a stronger driving force for Na+-dependent transporters, most notably the Na+/taurocholate cotransporting polypeptide (NTCP), which is responsible for the uptake of conjugated bile acids from the sinusoidal blood into the hepatocyte.
The proposed signaling pathway is as follows:
-
Activation: Menbutone interacts with the hepatocyte, leading to the stimulation of Na+/K+-ATPase.
-
Enhanced Gradient: The activated pump extrudes 3 Na+ ions and imports 2 K+ ions at a higher rate, steepening the transmembrane sodium gradient.
-
Increased Bile Acid Uptake: The enhanced sodium gradient boosts the activity of the NTCP, leading to a greater influx of bile acids into the hepatocyte.
-
Increased Biliary Secretion: The elevated intracellular concentration of bile acids drives their excretion across the apical (canalicular) membrane by export pumps such as the Bile Salt Export Pump (BSEP).
-
Osmotic Water Flow: The increased concentration of bile salts in the canaliculus creates a powerful osmotic gradient, drawing water and electrolytes into the bile, thereby increasing its volume.
Visualized Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nbinno.com [nbinno.com]
- 3. Pharmacokinetics of menbutone after intravenous and intramuscular administration to sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacokinetics of menbutone after intravenous and intramuscular administration to sheep [frontiersin.org]
Preliminary Toxicity Profile of Menbutone Sodium in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the currently available preliminary toxicity data for Menbutone sodium, a choleretic agent used in veterinary medicine. This document synthesizes findings from acute and reproductive toxicity studies conducted in various animal models. It is intended to serve as a foundational resource for researchers and professionals involved in drug development and safety assessment. While significant data from acute studies in rabbits and rats are presented, it is important to note the current gaps in the publicly available literature regarding oral toxicity in rodents and long-term toxicity studies.
Introduction
Menbutone, with the chemical name 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoic acid, is a synthetic compound that stimulates the secretion of bile and digestive juices.[1] Its sodium salt is utilized in veterinary practice to manage digestive disorders. Understanding the toxicity profile of this compound is crucial for its safe and effective use. This guide summarizes key toxicity studies, presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing potential toxicological pathways.
Acute Toxicity Studies
Acute toxicity studies are fundamental in determining the potential for a substance to cause harm after a single dose. The available data for Menbutone primarily comes from studies in rabbits and a historical reference for rats.
Data Presentation: Acute Toxicity
| Species | Route of Administration | Vehicle/Formulation | LD50 (mg/kg BW) | Key Findings & Target Organs | Reference |
| Rabbit | Intramuscular | 10% Menbutone solution | 475 | Cardiac muscle, liver, and kidneys identified as main target organs. | [2] |
| Rat | Intramuscular | Not Specified | ~500 | Lethal dose reported, but detailed toxic effects are not available in the cited source. | AEPPAE, 1954 (as cited in[3]) |
Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of the tested animal population. A higher LD50 value generally indicates lower acute toxicity.
Experimental Protocols: Acute Toxicity
Acute Toxicity Study in Rabbits
-
Animal Model: Healthy adult male rabbits.[2]
-
Dosage and Administration: Menbutone (as a 10% solution of Genabilic acid) was administered via a single intramuscular injection at doses of 400, 450, 500, 550, and 600 mg/kg body weight.[2]
-
Methodology: The study followed a protocol to determine the lethal dose for 50% of the rabbits. Observations included clinical signs, and post-mortem examinations were conducted. Hematological, biochemical, and histopathological analyses were performed on rabbits treated with a 400 mg/kg dose to investigate the mechanisms of toxicity.
-
Key Observations:
-
Clinical signs of toxicity were observed.
-
Significant increases in serum creatine phosphokinase, creatinine phosphokinase-MB isoenzyme, and aspartate aminotransferase activities indicated cardiac muscle damage.
-
Elevated serum alanine aminotransferase and alkaline phosphatase activities, along with increased total bilirubin and decreased albumin, were consistent with hepatic injury.
-
Histopathological examination revealed interstitial myocarditis, multifocal necrosis in the heart, hepatic necrosis, fatty infiltration of the liver, renal tubular necrosis, and interstitial nephritis.
-
Reproductive and Developmental Toxicity
A study investigated the effects of Menbutone diethanolamine on the reproductive parameters of male goats and pregnant female rats.
Data Presentation: Reproductive Toxicity
| Species | Sex | Dosage | Duration | Key Findings | Reference |
| Goat | Male | 10 mg/kg b.wt (day 1) & 5 mg/kg b.wt (day 2), weekly | 8 weeks | Significant decrease in sperm concentration, progressive motility, and percentage of normal sperm. Reduced serum testosterone with a significant increase in FSH and LH. Harmful histopathological alterations in the testis and epididymis. | |
| Rat | Pregnant Female | 20 mg/kg b.wt daily | From day 5 to day 15 of pregnancy | Significant decrease in the number and weight of fetuses and the number of live fetuses. An increased number of dead fetuses. |
Experimental Protocol: Reproductive Toxicity Study
-
Animal Models:
-
15 apparently healthy mature un-castrated male goats of the Zaraibi breed (1.5-2 years old).
-
45 pregnant female rats.
-
-
Dosage and Administration:
-
Goats: The treatment group (n=5) received intramuscular injections of Menbutone diethanolamine at a dose of 10 mg/kg body weight on the first day and 5 mg/kg body weight on the second day, repeated weekly for 8 weeks.
-
Rats: The treatment group (n=15) was administered Menbutone diethanolamine at a dose of 20 mg/kg body weight from the 5th to the 15th day of the pregnancy period.
-
-
Methodology:
-
Goats: Semen characteristics (sperm concentration, motility, morphology) and serum levels of testosterone, FSH, and LH were evaluated. Histopathological examinations of the testis and epididymis were performed.
-
Rats: The number and weights of live and dead fetuses in both uterine horns were recorded and compared to a control group.
-
Potential Mechanism of Toxicity: Cholestatic Liver Injury
While specific signaling pathways for Menbutone-induced toxicity are not detailed in the available literature, its function as a choleretic agent suggests that its toxicity, particularly to the liver, may be related to cholestasis. Drug-induced cholestasis involves the impairment of bile flow, leading to the accumulation of cytotoxic bile acids in hepatocytes.
Visualizing a Potential Pathway
The following diagram illustrates a generalized pathway of drug-induced cholestatic liver injury, which may be relevant to Menbutone.
This diagram illustrates that as a choleretic agent, Menbutone increases bile acid synthesis and secretion.[1] In a potential overdose or susceptible individual, this could lead to an overload of the bile acid transport system. A hypothesized direct or indirect inhibition of the Bile Salt Export Pump (BSEP), a key transporter for bile acids out of the hepatocyte, could exacerbate this, leading to intracellular bile acid accumulation. This accumulation is known to induce mitochondrial and endoplasmic reticulum (ER) stress, ultimately triggering apoptosis and resulting in hepatocyte injury and cholestasis.
Discussion and Future Directions
The available data indicate that this compound has a moderate order of acute toxicity when administered intramuscularly to rabbits and rats. The primary target organs for acute toxicity appear to be the heart, liver, and kidneys. Furthermore, studies suggest potential for reproductive toxicity with repeated administration in both male and female animals.
Significant data gaps remain in the publicly accessible scientific literature. Specifically, there is a lack of information regarding:
-
Acute oral toxicity: LD50 values for the oral route in rodent species (rats, mice) are not available. This is a critical dataset for assessing the risk of accidental ingestion.
-
Subchronic and chronic toxicity: Long-term studies are necessary to understand the effects of repeated exposure to this compound over a prolonged period.
-
Detailed mechanistic studies: While a general mechanism for cholestatic injury can be proposed, specific studies on the molecular interactions of Menbutone with cellular pathways are needed for a more complete understanding of its toxic potential.
Future research should aim to address these knowledge gaps to provide a more comprehensive safety profile for this compound. Standardized toxicity studies following international guidelines (e.g., OECD) would be invaluable for a thorough risk assessment.
Conclusion
This technical guide consolidates the current understanding of the preliminary toxicity of this compound in animal models. The acute toxicity data, primarily from intramuscular administration in rabbits, and the findings from reproductive toxicity studies provide a foundational understanding of the potential hazards associated with this compound. However, the absence of comprehensive oral toxicity and long-term studies underscores the need for further research to fully characterize the safety profile of this compound for its continued and expanded use in veterinary medicine. Researchers and drug development professionals should consider the existing data and the identified gaps when designing future preclinical studies.
References
The Effect of Menbutone Sodium on Digestive Enzyme Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Menbutone sodium is a well-established choleretic and secretagogue agent utilized primarily in veterinary medicine to address digestive disorders. Its primary mechanism of action involves the stimulation of bile, pancreatic, and gastric secretions, which collectively facilitate the digestive process. This technical guide provides an in-depth analysis of the effects of this compound on the activation of digestive enzymes. It consolidates available quantitative data, details the experimental protocols used in key studies, and visualizes the physiological pathways and experimental workflows. While the overarching physiological effects of menbutone are well-documented, this guide also highlights that the specific intracellular signaling pathways remain an area for further investigation.
Introduction
Menbutone, also known as genabilic acid, is a derivative of oxybutyric acid. It is widely used to treat a variety of digestive dysfunctions in livestock and other animals, including indigestion, anorexia, and hepatic and pancreatic insufficiencies.[1] The therapeutic efficacy of menbutone stems from its potent secretagogue properties, stimulating the secretion of key digestive fluids.[1] This guide focuses on the downstream effects of this increased secretion, specifically on the activation of digestive enzymes crucial for the breakdown of fats, proteins, and carbohydrates.
Mechanism of Action
This compound exerts its effects by stimulating the secretion of bile from the liver (choleretic effect) and increasing the output of pancreatic and gastric juices.[2][3] The activation of digestive enzymes is largely an indirect consequence of these actions:
-
Increased Bile Secretion: Bile acids and bile salts, major components of bile, are essential for the emulsification of dietary fats. This process increases the surface area of fat globules, making them accessible to pancreatic lipase.[4] Bile salts are also crucial for the activation of pancreatic lipase at the lipid-water interface.[4]
-
Increased Pancreatic Juice Secretion: Pancreatic juice contains a host of digestive enzymes in their inactive zymogen forms, including trypsinogen, chymotrypsinogen, proelastase, and procarboxypeptidase.[5] The increased flow of pancreatic juice delivers these zymogens to the duodenum.
-
Activation Cascade in the Duodenum: In the duodenum, the enzyme enterokinase, located on the brush border of enterocytes, converts trypsinogen to its active form, trypsin. Trypsin then catalyzes the activation of the other pancreatic zymogens.
-
Stimulation of Gastric Secretion: Menbutone also increases the secretion of gastric juice, which contains pepsinogen. In the acidic environment of the stomach, pepsinogen is converted to pepsin, initiating protein digestion.
The following diagram illustrates the overall physiological workflow of this compound's action.
References
- 1. linear.es [linear.es]
- 2. Frontiers | Pharmacokinetics of menbutone after intravenous and intramuscular administration to sheep [frontiersin.org]
- 3. The choleretic effect of menbutone and clanobutin sodium in steers [scite.ai]
- 4. teachmephysiology.com [teachmephysiology.com]
- 5. Bile acid metabolism and signaling in cholestasis, inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Physicochemical Landscape of Menbutone Sodium: A Technical Guide for Researchers
For Immediate Release
[City, State] – October 27, 2025 – In a comprehensive technical guide released today, key solubility and stability characteristics of Menbutone sodium, a widely used choleretic agent in veterinary medicine, have been detailed to support researchers, scientists, and drug development professionals. This whitepaper provides an in-depth look at the compound's behavior in various solvents and under different environmental conditions, crucial for advancing preclinical and formulation studies.
Menbutone, chemically known as 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoic acid, is utilized to stimulate hepato-digestive activity. A thorough understanding of its solubility and stability is paramount for ensuring its effective and safe use in research and development. This guide summarizes available data, outlines detailed experimental protocols, and provides visual workflows to facilitate robust scientific investigation.
Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. This compound, the salt form of Menbutone, exhibits varied solubility characteristics depending on the solvent system and pH.
Qualitative and Quantitative Solubility Data
Menbutone is known to be soluble in dimethyl sulfoxide (DMSO) and slightly soluble in other organic solvents such as methanol and ethanol, particularly with the application of heat or sonication.[1] Conversely, it is practically insoluble in water.[2] For in vivo studies, formulations often involve co-solvents to achieve the desired concentration. For instance, a clear solution of ≥ 2.5 mg/mL can be achieved in a mixture of 10% DMSO and 90% Corn Oil, or in a more complex vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]
While exhaustive quantitative solubility data in a wide range of organic solvents remains to be fully published, the available information provides a foundational understanding for researchers.
| Solvent/System | Reported Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 40 mg/mL (154.88 mM)[1][3] | Hygroscopic nature of DMSO can affect solubility; freshly opened solvent is recommended.[3] |
| Water | < 0.1 mg/mL (insoluble)[2] | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (9.68 mM)[3] | Clear solution. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (9.68 mM)[3] | Clear solution. |
| Methanol | Slightly soluble[4] | Sonication may be required. |
| Ethanol | Slightly soluble[4] | Heating may be required. |
pH-Dependent Aqueous Solubility
The aqueous solubility of ionizable compounds like Menbutone is significantly influenced by pH. A patent for a Menbutone injection formulation indicates that the pH of the solution should be maintained between 8 and 9 to prevent precipitation, suggesting that the solubility of this compound is greater in alkaline conditions. This is consistent with the acidic nature of the carboxylic acid group in the Menbutone molecule. A comprehensive pH-solubility profile is crucial for developing aqueous-based formulations and for predicting its behavior in different segments of the gastrointestinal tract.
Stability Characteristics of this compound
Understanding the stability of this compound under various stress conditions is essential for determining its shelf-life, storage conditions, and potential degradation pathways.
Stability in Biological Matrices
Menbutone has demonstrated good stability in plasma under typical laboratory storage conditions. Studies have shown that it is stable in plasma when stored at room temperature for 24 hours, at 4°C for 48 hours, and at -20°C for at least 30 days.[5] Furthermore, it can withstand multiple freeze-thaw cycles without significant degradation.[6] These findings are critical for ensuring the integrity of samples during pharmacokinetic and other bioanalytical studies.
| Condition | Duration | Stability |
| Room Temperature (in plasma) | 24 hours | Stable[5] |
| 4°C (in plasma) | 48 hours | Stable[5] |
| -20°C (in plasma) | 30 days | Stable[5] |
| Freeze-Thaw Cycles (in plasma) | 3 cycles | Stable[6] |
| -20°C (stock solution) | 1 year | Stable[3] |
| -80°C (stock solution) | 2 years | Stable[3] |
Photostability
Exposure to light can cause degradation of photosensitive compounds. While specific photostability studies on this compound are not extensively reported in publicly available literature, the International Council for Harmonisation (ICH) Q1B guidelines provide a standardized protocol for such assessments.[4][7] These studies are vital for determining appropriate packaging and handling procedures to protect the drug from light-induced degradation.
Thermal Stability
Solid-State Stability and Hygroscopicity
The solid-state stability of this compound, particularly its hygroscopicity, is a critical parameter that can affect its physical and chemical properties, including flowability, dissolution rate, and chemical stability.[5] Investigating the moisture sorption-desorption characteristics is essential for defining appropriate storage and handling conditions to prevent caking, deliquescence, or degradation.
Experimental Protocols
To aid researchers in conducting their own investigations, this guide provides detailed methodologies for key experiments.
Protocol for Thermodynamic Solubility Determination
The shake-flask method is the gold standard for determining thermodynamic solubility.
Protocol for Photostability Testing (as per ICH Q1B)
This protocol outlines the steps for assessing the photostability of this compound in both solid and solution states.
References
- 1. mdpi.com [mdpi.com]
- 2. Determination of Menbutone: Development and Validation of a Sensitive HPLC Assay according to the European Medicines Agency Guideline | Scilit [scilit.com]
- 3. e-space.mmu.ac.uk [e-space.mmu.ac.uk]
- 4. database.ich.org [database.ich.org]
- 5. jocpr.com [jocpr.com]
- 6. Determination of Menbutone: Development and Validation of a Sensitive HPLC Assay according to the European Medicines Ag… [ouci.dntb.gov.ua]
- 7. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Methodological & Application
Application Note: Quantification of Menbutone Sodium in Plasma using HPLC
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Menbutone sodium in plasma. This method is suitable for pharmacokinetic studies, drug metabolism research, and other bioanalytical applications. The protocol has been developed and validated based on European Medicines Agency (EMA) guidelines, ensuring high standards of accuracy, precision, and reliability.[1][2][3][4]
Introduction
Menbutone, a choleretic agent, is utilized in veterinary medicine to stimulate hepato-digestive activity in various animal species. Accurate quantification of menbutone in plasma is crucial for understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. This document provides a detailed protocol for a sensitive and specific HPLC assay for menbutone in plasma.
Experimental Protocol
Materials and Reagents
-
This compound (analytical standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)[5]
-
Monopotassium phosphate (analytical grade)
-
HPLC grade water[5]
-
Oasis HLB 1 cc 30 mg Solid-Phase Extraction (SPE) cartridges[1][6]
Equipment
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Solid-Phase Extraction manifold
Sample Preparation (Solid-Phase Extraction)
-
To 1 mL of plasma sample, add a known concentration of the internal standard, sparfloxacin (e.g., 20 µL of a 20 µg/mL solution).[5][1]
-
Deproteinize the sample by adding 1 mL of 10% acetic acid, vortex for 1 minute, and centrifuge at 3000 rpm for 10 minutes.[5][1]
-
Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of HPLC grade water.[5]
-
Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Wash the cartridge twice with 1 mL of HPLC grade water.[5][1]
-
Dry the cartridge thoroughly.
-
Elute the analyte and internal standard with 1 mL of the mobile phase.[5][1]
-
Inject 20 µL of the eluate into the HPLC system.[5]
Chromatographic Conditions
-
Detector: Photodiode Array (PDA) Detector (e.g., Waters 2998)[1][2][6]
-
Column: A suitable reverse-phase C18 column.
-
Mobile Phase: A mixture of acetonitrile and monopotassium phosphate solution.
-
Flow Rate: A typical flow rate is 1 mL/min.
-
Injection Volume: 20 µL[5]
-
Detection Wavelength: 236 nm for Menbutone and 297 nm for Sparfloxacin (IS).[5][1]
-
Run Time: Sufficient to allow for the elution of both menbutone and the internal standard.
Quantitative Data Summary
The following table summarizes the quantitative performance of this HPLC method for menbutone in plasma, as established through validation studies.
| Parameter | Value | Reference |
| Retention Time (Menbutone) | ~4.5 minutes | |
| Retention Time (Sparfloxacin - IS) | ~2.2 minutes | |
| Linearity Range | 0.2 - 100 µg/mL | [1] |
| Correlation Coefficient (R²) | ≥ 0.99 | |
| Lower Limit of Quantification (LLOQ) | 0.2 µg/mL | [4] |
| Limit of Detection (LOD) | 0.08 - 0.09 µg/mL | [1] |
| Intra-day Precision (CV%) | 0.19 - 8.21% (at LLOQ) | [5] |
| 0.01 - 4.77% (Low, Med, High QC) | [4] | |
| Inter-day Precision (CV%) | 5.8 - 9.2% | [1] |
| Intra-day Accuracy (%) | 102.99 - 119.52% (at LLOQ) | |
| 85.17 - 109.67% (Low, Med, High QC) | [4] | |
| Inter-day Accuracy (%) | 99.0 - 107.4% | [1] |
| Mean Extraction Recovery | 98.3 ± 8.9% | [1] |
Visualizations
Experimental Workflow
The following diagram illustrates the complete experimental workflow from sample collection to data analysis.
Caption: Experimental workflow for Menbutone quantification in plasma.
Method Validation Process
The logical relationship of the bioanalytical method validation process is depicted below, following EMA guidelines.
Caption: Key parameters for bioanalytical method validation.
References
- 1. Pharmacokinetic Pattern of Menbutone in Calves after Single Intravenous and Intramuscular Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of menbutone after intravenous and intramuscular administration to sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Menbutone: Development and Validation of a Sensitive HPLC Assay according to the European Medicines Ag… [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Menbutone: Development and Validation of a Sensitive HPLC Assay according to the European Medicines Agency Guideline [mdpi.com]
- 6. Frontiers | Pharmacokinetics of menbutone after intravenous and intramuscular administration to sheep [frontiersin.org]
Application Notes and Protocols for In-Vivo Administration of Menbutone Sodium in Cattle
Audience: Researchers, scientists, and drug development professionals.
Introduction
Menbutone sodium, also known as genabilic acid, is a derivative of oxybutyric acid that functions as a choleretic agent.[1][2] It is utilized in veterinary medicine to stimulate hepato-digestive activity in cases of digestive disorders and hepatic insufficiency in various livestock, including cattle.[1][2][3] this compound enhances the secretion of bile, gastric, and pancreatic juices, thereby promoting the digestion and assimilation of food.[1][2][4] This document provides detailed protocols for the in-vivo administration of this compound in cattle, based on current scientific literature.
Pharmacological Profile
-
Mechanism of Action: this compound acts as a choleretic, stimulating the secretion of bile, as well as pancreatic and peptic juices.[1] This increase in digestive secretions can be two to five times the normal levels, aiding in digestion and acting as a hepatic detoxifying agent.[1][2] The stimulating effect on bile and pancreatic juice has been observed to last for 2-3 hours.[5]
-
Indications: It is primarily indicated for the stimulation of hepato-digestive activity in cattle experiencing digestive disorders and hepatic insufficiency.[1][2]
-
Pharmacokinetics: Following intravenous administration in calves, Menbutone is characterized by a moderate volume of distribution and rapid elimination.[5][6] Intramuscular administration results in quick and high absorption.[5][6]
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of Menbutone following a single 10 mg/kg dose in 4-month-old Holstein calves.[6][7]
Table 1: Pharmacokinetic Parameters of Menbutone after Intravenous (IV) Administration in Calves (10 mg/kg) [5][6]
| Parameter | Symbol | Mean Value | Standard Deviation | Units |
| Total Clearance | Cl | 71.9 | 13.5 | mL/h/kg |
| Elimination Half-Life | t½β | 4.53 | 2.45 | h |
| Volume of Distribution at Steady-State | Vss | 310.4 | 106.4 | mL/kg |
| Non-compartmental Elimination Half-Life | t½λ | 4.2 | 1.1 | h |
Table 2: Pharmacokinetic Parameters of Menbutone after Intramuscular (IM) Administration in Calves (10 mg/kg) [5][6]
| Parameter | Symbol | Mean Value | Standard Deviation | Units |
| Peak Plasma Concentration | Cmax | 15.1 | 4.3 | µg/mL |
| Time to Reach Peak Plasma Concentration | tmax | 1.66 | 0.55 | h |
| Mean Absorption Time | MAT | 2.50 | 1.42 | h |
| Bioavailability | F | 83.5 | 22.4 | % |
Experimental Protocols
The following protocols are based on methodologies described in pharmacokinetic studies of Menbutone in cattle.[5][6]
Protocol 1: Intravenous (IV) Administration of this compound in Cattle
1. Animal Selection and Preparation:
- Select healthy cattle of the desired age and breed (e.g., 4-month-old Holstein calves).[6]
- Ensure animals are properly restrained in a squeeze chute or other suitable handling facility to ensure safety for both the animal and the administrator.
2. Dosage and Administration:
- For adult cattle, the recommended intravenous dose is 5 - 7.5 mg of Menbutone per kg of body weight.[1][2]
- For calves up to 6 months, a dose of 10 mg of Menbutone per kg of body weight is recommended for either deep intramuscular or slow intravenous administration.[1][2]
- Administer the solution slowly via the jugular vein over a period of not less than 1 minute to avoid potential side effects.[1]
3. Post-Administration Monitoring and Sample Collection:
- Collect blood samples at various time points to characterize the pharmacokinetic profile. For example, samples can be collected at 0 (pre-dose), 0.08, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 10, 12, and 24 hours post-administration.[6]
- Collect blood into heparinized tubes.
- Centrifuge the blood samples to separate the plasma.
- Store plasma samples at -20°C or lower until analysis.[8]
Protocol 2: Intramuscular (IM) Administration of this compound in Cattle
1. Animal Selection and Preparation:
- Follow the same animal selection and preparation guidelines as for intravenous administration.
2. Dosage and Administration:
- For calves up to 6 months, the recommended intramuscular dose is 10 mg of Menbutone per kg of body weight.[1][2]
- Administer the injection deep into a large muscle mass, such as the gluteal muscles.
- It is recommended not to inject more than 20 ml at a single application site.[1]
3. Post-Administration Monitoring and Sample Collection:
- Follow the same blood sample collection schedule and processing procedures as outlined for intravenous administration to determine the pharmacokinetic profile.
Analytical Methodology
Plasma concentrations of Menbutone can be determined using a validated High-Performance Liquid Chromatography (HPLC) method with a photodiode-array detector.[6][8]
Safety Precautions and Adverse Events
-
Adverse Events: Rapid intravenous injection in cattle may lead to transient recumbency.[1] Other potential adverse effects after intravenous administration include restlessness, increased respiratory rate, tremor, involuntary urination and defecation, hypersalivation, and lacrimation.[1] Intramuscular administration may cause injection site necrosis, edema, or hemorrhage.[1]
-
Contraindications: Do not use in animals with known hypersensitivity to Menbutone, those with cardiac disease, or in the last third of pregnancy.[1]
-
Drug Interactions: Do not mix Menbutone with other veterinary medicinal products, especially calcium salts, procaine penicillin, or B vitamins.[1]
Visualizations
Experimental Workflow for Pharmacokinetic Study
Caption: Workflow for a crossover pharmacokinetic study of Menbutone in cattle.
References
- 1. medicines.health.europa.eu [medicines.health.europa.eu]
- 2. assets.hpra.ie [assets.hpra.ie]
- 3. medchemexpress.com [medchemexpress.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic Pattern of Menbutone in Calves after Single Intravenous and Intramuscular Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. doaj.org [doaj.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analytical Method Development of Menbutone Sodium
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Menbutone sodium in biological matrices and pharmaceutical formulations. It includes a validated High-Performance Liquid Chromatography (HPLC) method for plasma analysis, a spectrofluorimetric method for formulations, and a comprehensive protocol for the development of a stability-indicating HPLC method in line with ICH guidelines.
Part 1: Validated HPLC Method for the Determination of Menbutone in Biological Matrices
This section details a validated reverse-phase HPLC method for the quantification of Menbutone in plasma, which is suitable for pharmacokinetic and bioequivalence studies.
Experimental Protocol
1. Materials and Reagents:
-
Menbutone reference standard
-
Sparfloxacin (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Monopotassium phosphate
-
Acetic acid
-
HPLC grade water
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB 1 cc 30 mg)
2. Instrumentation:
-
HPLC system with a photodiode array (PDA) detector
-
Analytical column: C18 reverse-phase column (e.g., Xbridge BEH C18, 4.6 × 250 mm, 5 µm)[1][2]
-
Centrifuge
-
Vortex mixer
3. Sample Preparation (Solid-Phase Extraction):
-
To 1 mL of plasma sample, add a known concentration of the internal standard (e.g., 20 µL of 20 µg/mL Sparfloxacin).[3]
-
Deproteinize the sample by adding 1 mL of 10% acetic acid, vortex for 1 minute, and centrifuge at 3000 rpm for 10 minutes.[4][5]
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of HPLC grade water.[4][5]
-
Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Wash the cartridge twice with 1 mL of HPLC grade water.[4][5]
-
Elute Menbutone and the IS with 1 mL of the mobile phase.[4][5]
4. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and monopotassium phosphate buffer (e.g., 49:51 v/v)[1][2]
-
Column Temperature: Ambient
-
Detection Wavelength: 236 nm for Menbutone and 297 nm for Sparfloxacin (IS)[1][2]
-
Retention Times: Approximately 4.5 min for Menbutone and 2.2 min for Sparfloxacin.[4][6][7]
Data Presentation: Summary of HPLC Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.2 - 100 µg/mL[4][6][7] |
| Correlation Coefficient (R²) | ≥ 0.99[4][6][7] |
| Lower Limit of Quantification (LLOQ) | 0.2 µg/mL[4][6][7] |
| Limit of Detection (LOD) | 0.08 µg/mL[8] |
| Intra-day Precision (%CV) | 0.19 - 8.21%[4][6][7] |
| Inter-day Precision (%CV) | 0.28 - 2.68%[6] |
| Intra-day Accuracy (%) | 85.17 - 119.52%[4][6][7] |
| Inter-day Accuracy (%) | 92.91 - 109.09%[6] |
| Mean Recovery | 91.12 ± 9.25%[1][2] |
| Stability | Stable under various storage conditions (freeze-thaw, room temp, -20°C).[6][9] |
Part 2: Spectrofluorimetric Method for the Determination of Menbutone in Veterinary Formulations
This section describes a simple and sensitive spectrofluorimetric method for the quantification of Menbutone in its commercial veterinary formulations.
Experimental Protocol
1. Principle: The method is based on measuring the native fluorescence of Menbutone in an alkaline aqueous methanolic solution at specific excitation and emission wavelengths.[10]
2. Materials and Reagents:
-
Menbutone reference standard
-
Methanol (spectroscopic grade)
-
Sodium hydroxide solution
-
Distilled water
3. Instrumentation:
-
Spectrofluorometer
4. Standard and Sample Preparation:
-
Prepare a stock solution of Menbutone in methanol.
-
For the calibration curve, prepare a series of working standard solutions by diluting the stock solution with an alkaline aqueous methanolic solution to achieve concentrations in the range of 0.2-2.0 µg/mL.[10]
-
For the sample solution, accurately weigh a portion of the formulation, dissolve it in methanol, and dilute it with the alkaline aqueous methanolic solution to a final concentration within the calibration range.
5. Measurement:
-
Set the excitation wavelength to 300 nm and the emission wavelength to 378 nm.[10]
-
Measure the fluorescence intensity of the standard and sample solutions.
-
Construct a calibration curve by plotting fluorescence intensity versus concentration for the standard solutions.
-
Determine the concentration of Menbutone in the sample solution from the calibration curve.
Data Presentation: Summary of Spectrofluorimetric Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.2 - 2.0 µg/mL[10] |
| Limit of Detection (LOD) | 7.25 ng/mL[10] |
| Limit of Quantification (LOQ) | 24.15 ng/mL[10] |
| Mean Recovery in Formulations | In good agreement with the manufacturer's method.[10] |
| Mean Recovery in Spiked Samples | 98.50 - 102.25%[10] |
Part 3: Protocol for the Development and Validation of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for determining the shelf-life of a drug product by demonstrating that the analytical method can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and impurities.[4] This section provides a general protocol for developing such a method for this compound based on ICH guidelines.
Experimental Protocol
1. Forced Degradation Studies: The objective is to intentionally degrade the this compound drug substance and drug product under various stress conditions to generate potential degradation products.[4]
-
Acid Hydrolysis: Treat the drug substance/product with 0.1 M HCl at an elevated temperature (e.g., 60-80°C).
-
Base Hydrolysis: Treat the drug substance/product with 0.1 M NaOH at room temperature or a slightly elevated temperature.
-
Oxidative Degradation: Treat the drug substance/product with 3-30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid drug substance/product to dry heat (e.g., 70°C) for an extended period.[3]
-
Photolytic Degradation: Expose the drug substance/product to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4]
A control sample (unstressed) should be analyzed concurrently. The extent of degradation should ideally be between 5-20%.
2. Method Development and Optimization:
-
Develop an HPLC method (as described in Part 1) and optimize the chromatographic conditions (e.g., mobile phase composition, gradient, column type, pH) to achieve adequate separation between the Menbutone peak and all degradation product peaks.
-
A PDA detector is highly recommended to assess peak purity and to identify the optimal detection wavelength.
3. Method Validation: Validate the developed HPLC method according to ICH Q2(R1) guidelines. The validation parameters should include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of its potential degradation products. This is demonstrated by the resolution of the Menbutone peak from all degradant peaks in the chromatograms from the forced degradation studies.
-
Linearity and Range
-
Accuracy
-
Precision (Repeatability and Intermediate Precision)
-
Limit of Detection (LOD)
-
Limit of Quantification (LOQ)
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
By following this protocol, a robust and reliable stability-indicating analytical method for this compound can be developed and validated, ensuring the quality, safety, and efficacy of the final drug product throughout its shelf life.
References
- 1. Frontiers | Pharmacokinetics of menbutone after intravenous and intramuscular administration to sheep [frontiersin.org]
- 2. Pharmacokinetics of menbutone after intravenous and intramuscular administration to sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmatutor.org [pharmatutor.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Essential Elements of a Stability Program for Pharmaceuticals: A Comprehensive Guide Using ICH Guidelines and ISO Standards - Cal Laboratories [cal-laboratories.com]
- 7. database.ich.org [database.ich.org]
- 8. hmrlabs.com [hmrlabs.com]
- 9. Rapid analysis of naphthalene and its metabolites in biological systems: determination by high-performance liquid chromatography/fluorescence detection and by plasma desorption/chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Application of Menbutone Sodium in Preclinical Studies of Drug-Induced Cholestasis
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Drug-induced cholestasis is a significant concern in drug development, characterized by the impairment of bile flow, leading to the accumulation of bile acids in the liver and subsequent hepatotoxicity. Menbutone sodium, a potent choleretic agent, stimulates the secretion of bile, pancreatic, and gastric juices.[1][2][3] While its primary use is in veterinary medicine for digestive disorders, its mechanism of action presents a compelling case for its application in preclinical research models of drug-induced cholestasis.[4] This document outlines the potential applications of this compound in such studies, providing detailed experimental protocols and expected outcomes.
Menbutone, or genabilic acid, acts as a powerful choleretic and cholagogue, increasing bile secretion by up to 2-5 times the normal levels.[1][3] This effect is rapid, occurring within minutes of administration and lasting for 2-3 hours.[1][3] By enhancing the excretion of bile acids, this compound may offer a protective effect against the cholestatic injury induced by various xenobiotics. Its application in research can aid in elucidating the mechanisms of cholestasis and in the preclinical evaluation of novel therapeutic agents.
Mechanism of Action and Rationale for Use in Cholestasis Models
The primary rationale for using this compound in drug-induced cholestasis studies is its potent choleretic effect. Drug-induced cholestasis often involves the inhibition of bile salt export pumps (BSEP) or other canalicular transporters, leading to the intrahepatic accumulation of cytotoxic bile acids. Menbutone's ability to increase bile flow can help to "flush out" these retained bile acids, thereby mitigating hepatocyte injury.
Furthermore, Menbutone's stimulation of pancreatic and gastric secretions could indirectly influence the enterohepatic circulation of bile acids, a key factor in the pathophysiology of cholestasis. While the direct effects of Menbutone on specific nuclear receptors involved in bile acid homeostasis, such as the farnesoid X receptor (FXR) and pregnane X receptor (PXR), have not been extensively studied, its profound physiological effects on bile flow make it a valuable tool for investigating the functional consequences of cholestasis and the potential for therapeutic intervention by promoting bile acid excretion.
Experimental Protocols
The following protocols describe the use of this compound in two common animal models of cholestasis: α-naphthylisothiocyanate (ANIT)-induced cholestasis and bile duct ligation (BDL). These models represent intrahepatic and extrahepatic cholestasis, respectively, and are widely used in preclinical drug development.
Protocol 1: this compound in an ANIT-Induced Cholestasis Model in Rats
This protocol outlines the use of this compound in a rat model of acute intrahepatic cholestasis induced by ANIT.
Materials:
-
Male Wistar rats (200-250 g)
-
α-naphthylisothiocyanate (ANIT)
-
Corn oil (vehicle for ANIT)
-
This compound solution (for injection)
-
Saline solution (vehicle for Menbutone)
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (for serum biochemistry)
-
Liver tissue collection supplies (formalin, liquid nitrogen)
Experimental Workflow:
References
- 1. Pharmacokinetic Pattern of Menbutone in Calves after Single Intravenous and Intramuscular Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Nuclear Receptor PXR in Chronic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. med.virginia.edu [med.virginia.edu]
- 4. CN103417476A - Menbutone injection liquid for veterinary use and preparation method thereof - Google Patents [patents.google.com]
Application Notes and Protocols for In-Vitro Assessment of Menbutone Sodium Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menbutone sodium is a choleretic agent utilized in veterinary medicine to stimulate the secretion of bile and other digestive juices, aiding in the treatment of digestive disorders.[1][2] While its in-vivo effects are documented, detailed in-vitro models to elucidate its mechanism of action and quantify its efficacy at a cellular level are not extensively described in publicly available literature. These application notes provide a framework of detailed protocols for assessing the efficacy of this compound using established in-vitro hepatocyte models.
The protocols outlined below are adapted from methodologies developed for the assessment of cholestatic and choleretic compounds.[3][4] Given the limited specific data on this compound in these assays, the provided quantitative data are illustrative examples to guide researchers in data presentation and interpretation.
Key In-Vitro Models
Primary human hepatocytes in a sandwich culture configuration and the human hepatoma cell line, HepaRG, are considered state-of-the-art models for studying hepatobiliary transport and drug-induced liver injury.[3][5][6] These models form functional bile canaliculi, making them suitable for evaluating the choleretic activity of compounds like this compound.[7][8]
Sandwich-Cultured Human Hepatocytes (SCHH): This model maintains the polarity and functionality of hepatocytes for an extended period, allowing for the formation of bile canalicular networks. This is crucial for studying the excretion of bile acids and other compounds.
HepaRG Cells: This cell line is a reliable surrogate for primary human hepatocytes as they differentiate into both hepatocyte and biliary-like cells and express key hepatic transporters and metabolic enzymes.[5][9][10]
Experimental Protocols
Bile Acid Secretion Assay
This assay directly measures the choleretic effect of this compound by quantifying the amount of a fluorescent bile acid analogue secreted into the bile canaliculi.
Objective: To determine the dose-dependent effect of this compound on the canalicular efflux of a bile acid substrate.
Materials:
-
Sandwich-cultured human hepatocytes or differentiated HepaRG cells
-
Hepatocyte culture medium
-
This compound
-
Fluorescent bile acid substrate (e.g., cholyl-lysyl-fluorescein, CLF)
-
Hanks' Balanced Salt Solution (HBSS)
-
Cell lysis buffer
-
Fluorescence plate reader
Procedure:
-
Culture hepatocytes in a sandwich configuration or differentiate HepaRG cells in 24-well plates until functional bile canaliculi are formed.
-
Prepare various concentrations of this compound in culture medium.
-
Pre-incubate the cells with the different concentrations of this compound or vehicle control (0.1% DMSO) for 24 hours.
-
Remove the medium and wash the cells twice with warm HBSS.
-
Incubate the cells with a loading solution of the fluorescent bile acid substrate (e.g., 5 µM CLF) in HBSS for 10-30 minutes at 37°C.
-
Wash the cells three times with ice-cold HBSS to remove extracellular substrate.
-
Lyse the cells using a suitable lysis buffer.
-
Measure the fluorescence of the cell lysate to determine the intracellular accumulation of the substrate.
-
To measure biliary excretion, the bile canaliculi can be isolated, or a B-CLEAR® assay can be performed according to the manufacturer's protocol to selectively collect the biliary content.
-
Quantify the fluorescence in the biliary fraction.
-
Calculate the Biliary Excretion Index (BEI) as: BEI (%) = [Fluorescence in Bile / (Fluorescence in Bile + Fluorescence in Lysate)] x 100
Data Presentation:
Hypothetical Data
| This compound (µM) | Intracellular Accumulation (RFU) | Biliary Excretion (RFU) | Biliary Excretion Index (%) |
| 0 (Vehicle) | 1500 ± 120 | 3000 ± 250 | 66.7 ± 5.2 |
| 1 | 1450 ± 110 | 3500 ± 280 | 70.7 ± 4.8 |
| 10 | 1300 ± 100 | 4500 ± 350 | 77.6 ± 6.1 |
| 50 | 1100 ± 90 | 5800 ± 420 | 84.1 ± 7.3 |
| 100 | 950 ± 80 | 6500 ± 500 | 87.2 ± 6.9 |
RFU: Relative Fluorescence Units. Data are presented as mean ± SD.
Hepatocyte Viability Assay (MTT Assay)
This assay assesses the potential cytotoxicity of this compound at concentrations that elicit a choleretic effect.
Objective: To evaluate the effect of this compound on the viability of hepatocytes.
Materials:
-
Hepatocytes (plated as a monolayer) or HepaRG cells
-
Hepatocyte culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Spectrophotometer
Procedure:
-
Seed hepatocytes in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for 24 or 48 hours.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[11]
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.[12]
-
Measure the absorbance at 570 nm using a spectrophotometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Data Presentation:
Hypothetical Data
| This compound (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |
| 0 (Vehicle) | 100 ± 5.1 | 100 ± 6.2 |
| 1 | 98.5 ± 4.8 | 97.2 ± 5.5 |
| 10 | 97.1 ± 5.3 | 95.8 ± 6.1 |
| 50 | 94.6 ± 4.9 | 92.3 ± 5.8 |
| 100 | 91.2 ± 6.0 | 88.9 ± 6.4 |
| 500 (Positive Control) | 45.3 ± 7.2 | 30.1 ± 8.1 |
Data are presented as mean ± SD.
Gene Expression Analysis of Bile Acid Transporters
This protocol uses quantitative real-time polymerase chain reaction (qRT-PCR) to investigate if this compound's choleretic effect is associated with changes in the expression of genes encoding key bile acid transporters.
Objective: To determine the effect of this compound on the mRNA levels of bile acid transporters such as BSEP (ABCB11), MRP2 (ABCC2), and NTCP (SLC10A1).
Materials:
-
Hepatocytes or HepaRG cells
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (BSEP, MRP2, NTCP) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Treat cultured hepatocytes or HepaRG cells with different concentrations of this compound or vehicle control for 24 hours.
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using specific primers for the target genes and the housekeeping gene.
-
Analyze the gene expression data using the ΔΔCt method to determine the fold change in mRNA levels relative to the vehicle control.
Data Presentation:
Hypothetical Data
| Gene | This compound (10 µM) - Fold Change | This compound (50 µM) - Fold Change |
| BSEP (ABCB11) | 1.8 ± 0.2 | 3.5 ± 0.4 |
| MRP2 (ABCC2) | 1.5 ± 0.15 | 2.8 ± 0.3 |
| NTCP (SLC10A1) | 0.9 ± 0.1 | 0.8 ± 0.09 |
Data are presented as mean fold change ± SD relative to the vehicle control.
Visualizations
Experimental Workflow
Caption: Experimental workflow for in-vitro assessment of this compound.
Putative Signaling Pathway for Menbutone-Induced Choleresis
Disclaimer: The following signaling pathway is a hypothetical model based on known mechanisms of choleresis and has not been specifically validated for this compound.
This compound may exert its choleretic effect by activating nuclear receptors such as the Farnesoid X Receptor (FXR), which is a key regulator of bile acid homeostasis.[13][14] Activation of FXR can lead to the increased expression of the Bile Salt Export Pump (BSEP), a major transporter responsible for pumping bile salts out of hepatocytes into the bile canaliculi.[13][14]
Caption: Putative signaling pathway for this compound's choleretic effect.
Conclusion
The presented application notes and protocols provide a comprehensive framework for the in-vitro evaluation of this compound's efficacy as a choleretic agent. By employing these standardized assays, researchers can gain valuable insights into its mechanism of action, dose-response relationship, and potential cytotoxic effects. It is important to reiterate that further research is required to validate these models specifically for this compound and to elucidate its precise molecular targets and signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacokinetics of menbutone after intravenous and intramuscular administration to sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro prediction of drug-induced cholestatic liver injury: a challenge for the toxicologist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms and in vitro models of drug-induced cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sandwich cultures for 3D Hepatocytes – faCellitate [facellitate.com]
- 7. criver.com [criver.com]
- 8. Sandwich-Cultured Hepatocytes: An In Vitro Model to Evaluate Hepatobiliary Transporter-Based Drug Interactions and Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bile Acid-Induced Toxicity in HepaRG Cells Recapitulates the Response in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hepatotoxicity/Cytotoxicity Assays [sigmaaldrich.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. japsonline.com [japsonline.com]
- 13. Bile acid transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human bile salt export pump promoter is transactivated by the farnesoid X receptor/bile acid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Menbutone Sodium Solutions in Pre-Clinical Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on currently available scientific literature. Notably, there is a significant lack of information regarding the use of Menbutone sodium in cell culture experiments. The provided information is primarily derived from veterinary pharmaceutical formulations and animal studies. Therefore, these protocols are intended for pre-clinical research applications and not for direct use in cell culture, as no established protocols or efficacy data in such systems have been found.
Introduction to this compound
Menbutone, also known as Genabilic acid, is a choleretic agent.[1] Its primary function is to stimulate the secretion of bile, gastric acid, and pancreatic juices.[2] This stimulation of the hepato-digestive activity makes it a subject of interest in research related to digestive disorders and hepatic insufficiency.[2] In veterinary medicine, it is used to treat digestive upsets in various animal species.[1]
Preparation of this compound Solutions
The preparation of this compound solutions requires careful consideration of the intended application and the solvent properties of the compound. Below are protocols for preparing stock and working solutions based on available solubility data.
Solubility Data
This compound exhibits different solubility characteristics depending on the solvent. This data is crucial for the preparation of appropriate solutions for in vivo or ex vivo studies.
| Solvent | Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | ≥ 40 mg/mL (154.88 mM)[3] | Fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility.[1] |
| Water | < 0.1 mg/mL (insoluble)[3] | Solubility in aqueous solutions can be significantly increased with the addition of a base, such as NaOH.[2][4] |
| Corn Oil | Formulation with 10% DMSO and 90% Corn Oil yields a clear solution of ≥ 2.5 mg/mL (9.68 mM).[1] | This formulation is suitable for in vivo administration.[1] |
Experimental Protocols
This protocol is suitable for preparing a concentrated stock solution that can be further diluted for experimental use.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical tubes (e.g., 1.5 mL or 15 mL)
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile conical tube.
-
Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., for a 10 mM stock solution, add 387.2 µL of DMSO to 1 mg of this compound).[3]
-
Vortex the tube thoroughly until the powder is completely dissolved.
-
To enhance solubility, the tube can be gently warmed to 37°C and sonicated in an ultrasonic bath for a short period.[3]
-
Once dissolved, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
This protocol is adapted from methods used for preparing Menbutone for analytical and formulation purposes.
Materials:
-
This compound powder
-
HPLC-grade water
-
1N Sodium Hydroxide (NaOH) solution
-
Sterile volumetric flask
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh 100 mg of this compound powder and place it in a 10 mL sterile volumetric flask.
-
Add approximately 8 mL of HPLC-grade water.
-
While stirring, add 1N NaOH solution dropwise until the this compound is fully dissolved. A patent for a veterinary injection describes using diethanolamine or ethanolamine to aid dissolution at an elevated temperature (50±5°C).[4][5]
-
Once dissolved, bring the final volume to 10 mL with HPLC-grade water.
-
Sterile filter the solution through a 0.22 µm filter if required for the application.
-
Store the solution appropriately, considering the stability information below.
Stability and Storage
Proper storage is critical to maintain the integrity of this compound solutions.
| Storage Condition | Duration | Notes |
| -80°C | Up to 2 years[1] | Recommended for long-term storage of stock solutions.[1] |
| -20°C | Up to 1 year[1] | Suitable for shorter-term storage.[1] |
| Plasma at -20°C | Stable for at least 30 days.[1] | |
| Room Temperature (in plasma) | Stable for at least 24 hours.[1] |
It is recommended to aliquot stock solutions to minimize freeze-thaw cycles.[3]
In-Vivo Administration Considerations
For researchers planning in vivo studies, the following information from veterinary use can be informative.
| Species | Recommended Dosage | Administration Route |
| Cattle | 5 - 7.5 mg/kg body weight | Intravenous[6] |
| Calves (up to 6 months) | 10 mg/kg body weight | Deep intramuscular or slow intravenous[6] |
| Sheep and Goats | 10 mg/kg body weight | Deep intramuscular or slow intravenous[6] |
| Pigs | 10 mg/kg body weight | Deep intramuscular or slow intravenous[6] |
| Horses | 2.5 - 5 mg/kg body weight | Slow intravenous[6] |
Mechanism of Action and Signaling Pathways
The established mechanism of action of Menbutone is the stimulation of digestive secretions. It acts as a choleretic, increasing the secretion of bile, as well as pancreatic and peptic juices, by two to five times the normal levels.[2] This effect is rapid, with peak plasma levels reached within an hour of administration, and lasts for approximately 10 hours.[2]
Note on Signaling Pathways: Despite a thorough literature search, no specific signaling pathways have been elucidated for the cellular mechanism of action of this compound. Research in this area is lacking.
Visual Protocols and Workflows
Workflow for Preparation of this compound Stock Solution in DMSO
Caption: Workflow for preparing a this compound stock solution in DMSO.
Logical Relationship of Menbutone's In-Vivo Action
Caption: Menbutone's stimulation of digestive organs and secretions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. nbinno.com [nbinno.com]
- 3. The choleretic effect of menbutone and clanobutin sodium in steers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN103417476A - Menbutone injection liquid for veterinary use and preparation method thereof - Google Patents [patents.google.com]
- 5. Pharmacokinetic Pattern of Menbutone in Calves after Single Intravenous and Intramuscular Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Menbutone 10% [roqi.ge]
Application Notes and Protocols for Menbutone Sodium in Isolated Hepatocyte Perfusion Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menbutone sodium, a derivative of oxobutyric acid, is a well-established choleretic agent used primarily in veterinary medicine to stimulate hepato-digestive activity.[1][2][3] Its primary pharmacological effect is the significant increase in the secretion of bile, as well as gastric and pancreatic juices.[4][5] In vivo studies in various animal species have demonstrated that menbutone can increase bile flow by two to five times the baseline levels.[2][6] This potent choleretic activity makes this compound a valuable compound for investigating the mechanisms of bile formation and secretion in experimental models.
Isolated hepatocyte perfusion is a powerful in vitro technique that allows for the study of hepatic function in a controlled environment, free from systemic influences. This model is ideal for investigating the direct effects of xenobiotics on hepatocyte function, including bile acid metabolism and transport. The following application notes provide a comprehensive overview and a detailed, proposed protocol for the utilization of this compound in isolated rat hepatocyte perfusion studies to explore its choleretic mechanisms.
While the precise molecular mechanisms of menbutone's action on hepatocytes are not fully elucidated in the current literature, these protocols are based on its known potent choleretic effects and established methodologies for isolated liver perfusion.
Quantitative Data Summary
The following tables summarize the available pharmacokinetic data for menbutone from in vivo studies and present a hypothetical data set illustrating the expected outcomes of an isolated hepatocyte perfusion experiment with menbutone, based on its known choleretic properties.
Table 1: Pharmacokinetic Parameters of Menbutone (In Vivo Studies)
| Species | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | t½ (h) | Reference |
| Sheep | 10 | IV | - | - | 6.08 ± 2.48 | [6] |
| Sheep | 10 | IM | 18.8 ± 1.9 | 3.75 ± 0.45 | - | [6] |
| Calves | 10 | IV | - | - | 4.53 ± 2.45 | [7] |
| Calves | 10 | IM | 15.1 ± 4.3 | 1.66 ± 0.55 | - | [7] |
Table 2: Hypothetical Effects of this compound on Isolated Perfused Rat Liver*
| Parameter | Control | Menbutone (10 µM) | Menbutone (50 µM) | Menbutone (100 µM) |
| Bile Flow Rate (µL/min/g liver) | 1.5 ± 0.2 | 2.5 ± 0.3 | 4.0 ± 0.4 | 5.5 ± 0.5 |
| Bile Acid Secretion (nmol/min/g liver) | 30 ± 5 | 55 ± 7 | 90 ± 10 | 120 ± 15 |
| Cholesterol Secretion (nmol/min/g liver) | 2.0 ± 0.3 | 2.2 ± 0.4 | 2.5 ± 0.4 | 2.8 ± 0.5 |
| Phospholipid Secretion (nmol/min/g liver) | 1.0 ± 0.2 | 1.1 ± 0.2 | 1.3 ± 0.3 | 1.5 ± 0.3 |
| Lactate Dehydrogenase (LDH) Leakage (%) | < 5% | < 5% | < 5% | < 10% |
*This table presents expected, hypothetical data based on the known in vivo choleretic effects of menbutone. Actual experimental results may vary.
Experimental Protocols
Protocol 1: Isolated Rat Liver Perfusion
This protocol is adapted from established two-step collagenase perfusion techniques.[3][8][9][10][11]
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit bicarbonate buffer (KHBB)
-
Collagenase (Type IV)
-
This compound
-
Perfusion apparatus (peristaltic pump, oxygenator, bubble trap, water bath)
-
Surgical instruments
Procedure:
-
Preparation of Perfusion Media:
-
Perfusion Buffer 1 (Calcium-free KHBB): Prepare Krebs-Henseleit bicarbonate buffer and bubble with 95% O₂ / 5% CO₂ for 30 minutes at 37°C.
-
Perfusion Buffer 2 (KHBB with Collagenase): Prepare KHBB containing 0.05% w/v collagenase and 2.5 mM CaCl₂. Equilibrate to 37°C and gas with 95% O₂ / 5% CO₂.
-
Menbutone Stock Solution: Prepare a stock solution of this compound in deionized water.
-
-
Surgical Procedure:
-
Anesthetize the rat according to approved institutional animal care protocols.
-
Perform a midline laparotomy to expose the portal vein and inferior vena cava.
-
Cannulate the portal vein and immediately begin perfusion with Perfusion Buffer 1 at a flow rate of 20-30 mL/min.
-
Cut the inferior vena cava to allow the perfusate to exit.
-
-
Liver Perfusion:
-
Perfuse the liver with calcium-free KHBB for 10-15 minutes to wash out the blood.
-
Switch to Perfusion Buffer 2 (with collagenase) and perfuse for 15-20 minutes, or until the liver becomes soft and begins to swell.
-
During this step, add this compound from the stock solution to the perfusion buffer to achieve the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM). A control group should be perfused without menbutone.
-
-
Hepatocyte Isolation:
-
Carefully excise the perfused liver and transfer it to a sterile dish containing KHBB.
-
Gently tease the liver apart with forceps to release the hepatocytes.
-
Filter the cell suspension through a 100 µm nylon mesh.
-
Wash the hepatocytes by centrifugation at 50 x g for 2-3 minutes at 4°C. Repeat this step 2-3 times.
-
Determine cell viability using the Trypan Blue exclusion method. A viability of >85% is recommended for subsequent experiments.
-
Protocol 2: Assessment of Choleretic Effect
Materials:
-
Isolated perfused rat liver setup (as described in Protocol 1, but the liver remains in the perfusion circuit)
-
Bile collection tubes
-
Analytical reagents for bile composition analysis
Procedure:
-
Stabilization Period:
-
Following the surgical preparation and cannulation of the bile duct, perfuse the liver with KHBB for a 30-minute stabilization period.
-
Collect bile at 10-minute intervals to establish a baseline flow rate and composition.
-
-
Menbutone Administration:
-
Introduce this compound into the perfusion medium at the desired final concentration.
-
Continue the perfusion for at least 60-90 minutes.
-
-
Sample Collection:
-
Collect bile samples at regular intervals (e.g., every 10 minutes) throughout the experiment.
-
At the end of the perfusion, collect a sample of the perfusate and a biopsy of the liver tissue for further analysis.
-
-
Data Analysis:
-
Measure the volume of bile collected at each time point to determine the bile flow rate.
-
Analyze the composition of the bile for total bile acids, cholesterol, and phospholipids using appropriate enzymatic or chromatographic methods.[12][13]
-
Assess hepatocyte viability throughout the experiment by measuring LDH leakage into the perfusate.
-
Signaling Pathways and Experimental Workflow
Hypothesized Mechanism of Action
The precise signaling pathways activated by menbutone to induce choleresis are not yet fully elucidated. However, based on the mechanisms of other choleretic agents, it is plausible that menbutone may act on one or more of the following:
-
Stimulation of basolateral uptake or canalicular export of bile acids: Menbutone could potentially enhance the activity of key bile acid transporters such as the basolateral Na+-taurocholate cotransporting polypeptide (NTCP) or the canalicular bile salt export pump (BSEP).[14][15]
-
Activation of nuclear receptors: It is possible that menbutone or its metabolites could act as ligands for nuclear receptors such as the Farnesoid X Receptor (FXR), which is a master regulator of bile acid homeostasis.[15][16] Activation of FXR is known to upregulate the expression of BSEP.
-
Osmotic effects: The secretion of menbutone or its metabolites into the bile could exert an osmotic effect, drawing water and other electrolytes into the bile canaliculi and thereby increasing bile flow.
Further research using the isolated hepatocyte perfusion model is required to investigate these potential mechanisms.
Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The choleretic effect of menbutone and clanobutin sodium in steers [scite.ai]
- 3. Rat Hepatocyte Isolation - Specialty Media | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. nbinno.com [nbinno.com]
- 5. The choleretic effect of menbutone and clanobutin sodium in steers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Pharmacokinetics of menbutone after intravenous and intramuscular administration to sheep [frontiersin.org]
- 7. Pharmacokinetic Pattern of Menbutone in Calves after Single Intravenous and Intramuscular Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation of Primary Rat Hepatocytes with Multiparameter Perfusion Control [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Isolation of Rat Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 12. Quantitative Profiling of Bile Acids in Feces of Humans and Rodents by Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Hepatic Bile Acid Transporters and Drug-induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. scbt.com [scbt.com]
Application Notes and Protocols for the Identification of Menbutone Sodium Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menbutone, or genabilic acid, is a choleretic agent utilized in veterinary medicine to stimulate digestive secretions.[1][2] Its metabolic fate is a critical aspect of understanding its pharmacological and toxicological profile. While comprehensive studies on the metabolites of menbutone are limited, with foundational work performed in rats, modern analytical techniques offer powerful capabilities for the identification and quantification of its biotransformation products.[1][3]
This document provides detailed application notes and protocols for the identification of potential menbutone sodium metabolites using advanced analytical techniques, primarily focusing on Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS). The methodologies described herein are based on established principles of drug metabolism analysis and are intended to serve as a robust starting point for researchers in this field.
Predicted Metabolic Pathways of Menbutone
Based on the chemical structure of menbutone (4-methoxy-γ-oxo-1-naphthalene butanoic acid), the primary metabolic transformations are anticipated to occur via Phase I (functionalization) and Phase II (conjugation) reactions. The most probable metabolic pathways include:
-
O-demethylation: Removal of the methyl group from the methoxy moiety on the naphthalene ring.
-
Reduction: Reduction of the ketone group on the butanoic acid side chain to a secondary alcohol.
-
Glucuronidation: Conjugation of a glucuronic acid moiety to a hydroxyl group, a common pathway for increasing water solubility and facilitating excretion.
These predicted pathways form the basis for the analytical methods detailed below.
Caption: Predicted metabolic pathways of Menbutone.
Analytical Techniques for Metabolite Identification
High-performance liquid chromatography (HPLC) with photodiode array (PDA) detection is a well-established method for the quantification of the parent menbutone compound.[1][2][4] However, for the identification of unknown metabolites, the sensitivity and structural elucidation capabilities of mass spectrometry are indispensable. UPLC-Q-TOF-MS provides high-resolution mass accuracy for confident elemental composition determination and tandem mass spectrometry (MS/MS) for structural fragmentation analysis.
Experimental Workflow
The overall workflow for the identification of menbutone metabolites involves sample collection from in vivo or in vitro metabolism studies, sample preparation to isolate the analytes of interest, analysis by UPLC-Q-TOF-MS, and subsequent data processing to identify potential metabolites.
Caption: Experimental workflow for menbutone metabolite identification.
Detailed Experimental Protocols
In Vivo Sample Collection (Rat Model)
-
Animal Model: Male Sprague-Dawley rats are a suitable model for in vivo metabolism studies.
-
Dosing: Administer this compound intravenously or intramuscularly.
-
Sample Collection: Collect urine, feces, and bile at predetermined time points (e.g., 0-8h, 8-24h, 24-48h) in metabolic cages. Blood samples can be collected via tail vein or cardiac puncture at various time points into heparinized tubes.
Sample Preparation Protocol: Solid-Phase Extraction (SPE)
This protocol is designed to extract menbutone and its potential metabolites from biological matrices.
-
Sample Pre-treatment:
-
Plasma: To 1 mL of plasma, add an internal standard and deproteinize with 1 mL of 10% acetic acid. Vortex for 1 minute and centrifuge at 3000 rpm for 10 minutes.[4]
-
Urine: Centrifuge urine samples to remove particulate matter. Dilute with an appropriate buffer.
-
Bile/Feces Homogenate: Homogenize fecal samples in a suitable buffer. Centrifuge to pellet solids. Dilute bile samples.
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode or reversed-phase SPE cartridge (e.g., Oasis HLB).
-
Condition the cartridge by passing 1 mL of methanol followed by 1 mL of HPLC-grade water.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge twice with 1 mL of HPLC-grade water to remove interfering substances.
-
-
Elution:
-
Elute menbutone and its metabolites with 1 mL of a suitable organic solvent or a mixture with the mobile phase.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 200 µL) of the initial mobile phase for UPLC-Q-TOF-MS analysis.
-
UPLC-Q-TOF-MS Analysis Protocol
-
Instrumentation: A UPLC system coupled to a Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is suitable for separating compounds of varying polarity.
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A typical gradient would start with a low percentage of organic phase (B), ramp up to a high percentage to elute hydrophobic compounds, and then return to initial conditions for column re-equilibration.
-
Mass Spectrometry Parameters:
-
Ionization Mode: ESI positive and negative modes to detect a wider range of metabolites.
-
Acquisition Mode: Full scan MS and data-dependent MS/MS (or similar acquisition strategy like MSE).
-
Collision Energy: Ramped collision energy to obtain informative fragmentation spectra for structural elucidation.
-
Data Presentation: Predicted Menbutone Metabolites
The following table summarizes the predicted metabolites of menbutone and their expected mass-to-charge ratios ([M+H]+ and [M-H]-) for identification by high-resolution mass spectrometry.
| Analyte | Predicted Metabolic Reaction | Chemical Formula | Monoisotopic Mass | [M+H]+ (m/z) | [M-H]- (m/z) |
| Menbutone | - | C15H14O4 | 258.0892 | 259.0965 | 257.0821 |
| O-desmethyl-menbutone | O-demethylation | C14H12O4 | 244.0736 | 245.0809 | 243.0662 |
| Reduced menbutone | Ketone Reduction | C15H16O4 | 260.1049 | 261.1122 | 259.0975 |
| Menbutone Glucuronide | Glucuronidation | C21H22O10 | 434.1213 | 435.1286 | 433.1140 |
Conclusion
The analytical framework presented here provides a comprehensive strategy for the identification and characterization of this compound metabolites. By employing advanced techniques such as UPLC-Q-TOF-MS, researchers can gain crucial insights into the biotransformation of this veterinary drug. The provided protocols for sample preparation and analysis, along with the predicted metabolic pathways, offer a solid foundation for initiating and conducting detailed metabolism studies. Further investigation is necessary to confirm these predicted metabolites in vivo and to fully elucidate the metabolic profile of menbutone.
References
- 1. Pharmacokinetics of menbutone after intravenous and intramuscular administration to sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacokinetics of menbutone after intravenous and intramuscular administration to sheep [frontiersin.org]
- 3. Elimination and distribution of menbutone (Genabil) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Pharmacokinetic Modeling of Menbutone Sodium: Application Notes and Protocols for Researchers
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In response to the growing need for comprehensive pharmacokinetic data for veterinary drugs, detailed application notes and protocols have been developed for the pharmacokinetic modeling of Menbutone sodium in various animal species. These resources are designed to assist researchers, scientists, and drug development professionals in understanding and applying the pharmacokinetic principles of this widely used choleretic agent.
This compound, a derivative of oxybutyric acid, is utilized in veterinary medicine to stimulate hepato-digestive activity in cases of digestive disorders and hepatic insufficiency.[1] It functions by increasing the secretion of bile, gastric juice, and pancreatic juice.[1] While it is approved for use in a range of species including cattle, sheep, goats, pigs, and horses, detailed pharmacokinetic data is not uniformly available across all species.[1][2] This document aims to consolidate the existing knowledge and provide standardized protocols for further research.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound in sheep and calves following intravenous (IV) and intramuscular (IM) administration.
Table 1: Pharmacokinetic Parameters of this compound in Sheep (10 mg/kg dose) [3]
| Parameter | Intravenous (IV) Administration (Mean ± SD) | Intramuscular (IM) Administration (Mean ± SD) |
| Maximum Plasma Concentration (Cmax) | - | 18.8 ± 1.9 µg/mL |
| Time to Cmax (Tmax) | - | 3.75 ± 0.45 h |
| Area Under the Curve (AUC₀-∞) | 165.0 ± 40.1 µg·h/mL | 166.0 ± 27.4 µg·h/mL |
| Elimination Half-life (t½λ) | 6.08 ± 2.48 h | - |
| Clearance (Cl) | 63.6 ± 13.6 mL/h/kg | - |
| Volume of Distribution at steady-state (Vss) | 259.6 ± 52.7 mL/kg | - |
| Bioavailability (F) | - | 103.1 ± 23.0 % |
Table 2: Pharmacokinetic Parameters of this compound in Calves (10 mg/kg dose) [4]
| Parameter | Intravenous (IV) Administration (Mean ± SD) | Intramuscular (IM) Administration (Mean ± SD) |
| Maximum Plasma Concentration (Cmax) | - | 15.1 ± 4.3 µg/mL |
| Time to Cmax (Tmax) | - | 1.66 ± 0.55 h |
| Area Under the Curve (AUC₀-∞) | - | - |
| Elimination Half-life (t½β) | 4.53 ± 2.45 h | - |
| Non-compartmental Elimination Half-life (t½λ) | 4.2 ± 1.1 h | - |
| Clearance (Cl) | 71.9 ± 13.5 mL/h/kg | - |
| Volume of Distribution at steady-state (Vss) | 310.4 ± 106.4 mL/kg | - |
| Bioavailability (F) | - | 83.5 ± 22.4 % |
-
Goats and Pigs: 10 mg/kg by intramuscular or intravenous injection.[1]
-
Horses: 2.5 - 5 mg/kg by slow intravenous injection.[1]
Experimental Protocols
The following are detailed methodologies for conducting pharmacokinetic studies of this compound, based on cited experiments in sheep and calves.
Protocol 1: Animal Preparation and Acclimation
-
Animal Selection: Select healthy, mature animals of the target species (e.g., 12 Holstein calves or 12 adult sheep).[3][4]
-
Health Assessment: Conduct a thorough physical examination to ensure all animals are clinically normal.
-
Acclimation: House the animals in a controlled environment for a minimum of two weeks prior to the study to allow for acclimatization.[3]
-
Housing: Maintain animals in adequately ventilated buildings.
-
Diet: Provide a standard diet (e.g., hay and pelleted feed concentrate) twice daily, with ad libitum access to water and a salt lick.[3]
-
Ethics Approval: All animal procedures and management protocols must be approved by the relevant Institutional Animal Care and Use Committee or Ethics Committee.
Protocol 2: Drug Administration and Dosing
-
Study Design: A randomized, two-period crossover design is recommended, with a washout period of at least two weeks between treatments.[3]
-
Dosage: Administer this compound at a dose of 10 mg/kg body weight for sheep and calves.[3][4] For other species, refer to approved dosage recommendations.
-
Intravenous (IV) Administration: Slowly inject the drug into the jugular vein over a period of no less than one minute.[1]
-
Intramuscular (IM) Administration: Administer the injection into a deep muscle mass, such as the gluteal muscle of the hind limb.[3] It is recommended not to inject more than 20 ml at a single application site.[1]
Protocol 3: Blood Sample Collection
-
Sampling Sites: Collect blood samples via venipuncture from the jugular vein. When administering intravenously, collect samples from the contralateral vein to the injection site.[3]
-
Collection Tubes: Use heparinized tubes for blood collection.[3]
-
Sampling Schedule:
-
IV Administration: Collect samples just before drug administration (time 0) and at 0.25, 0.5, 0.75, 1, 1.25, 1.5, 2, 3, 4, 6, 8, 10, 14, and 24 hours post-administration.[3]
-
IM Administration: Collect samples just prior to injection (time 0) and at 0.5, 0.75, 1, 1.25, 1.5, 2, 3, 4, 6, 8, 10, 14, and 24 hours after dosing.[3]
-
-
Sample Processing:
Protocol 4: Analytical Method - High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Utilize an HPLC system with a photodiode-array (PDA) detector.[3]
-
Extraction: Perform a solid-phase extraction (SPE) of Menbutone from plasma samples.[3]
-
Chromatographic Conditions:
-
Validation: The analytical method must be validated according to relevant guidelines (e.g., EMEA/CHMP/EWP/192217/2009) for parameters such as linearity, accuracy, precision, and stability.[3]
Visualized Experimental Workflow
The following diagrams illustrate the key stages of a typical pharmacokinetic study for this compound.
References
- 1. medicines.health.europa.eu [medicines.health.europa.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Pharmacokinetics of menbutone after intravenous and intramuscular administration to sheep [frontiersin.org]
- 4. Pharmacokinetic Pattern of Menbutone in Calves after Single Intravenous and Intramuscular Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of menbutone after intravenous and intramuscular administration to sheep - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Solid-Phase Extraction of Menbutone from Biological Tissues
Introduction
Menbutone, also known as genabilic acid, is a choleretic agent used in veterinary medicine to stimulate hepato-digestive activity in various animal species, including cattle, sheep, goats, pigs, horses, and dogs.[1][2] It promotes the secretion of bile, pancreatic, and gastric juices, aiding in the treatment of digestive disorders and hepatic insufficiency.[1][2][3][4] Monitoring menbutone levels in biological tissues and plasma is crucial for pharmacokinetic studies, residue analysis, and ensuring food safety.[5][6]
This application note provides a detailed protocol for the extraction of menbutone from biological tissues and plasma using solid-phase extraction (SPE). The described methods are based on validated high-performance liquid chromatography (HPLC) assays and are suitable for researchers, scientists, and professionals in drug development and food safety analysis.[1][5][6]
Principle of Solid-Phase Extraction
Solid-phase extraction is a sample preparation technique that separates components of a mixture in a liquid sample by their physical and chemical properties. The sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the solid phase while impurities are washed away. The purified analyte is then eluted with a suitable solvent for analysis. This method offers high recovery and concentration of the analyte, leading to improved sensitivity and accuracy in subsequent analytical procedures.
Materials and Reagents
-
SPE Cartridges:
-
Solvents and Reagents (HPLC grade):
-
Apparatus:
Experimental Protocols
Protocol 1: Extraction of Menbutone from Plasma
This protocol is adapted from validated methods for the determination of menbutone in sheep and calf plasma.[1][3][4][8][9]
1. Sample Preparation: a. To 1 mL of plasma sample, add 20 µL of internal standard (sparfloxacin, 20 µg/mL).[3][4] b. Add 1 mL of 10% acetic acid to deproteinize the sample.[1][3][4][7][8][9] c. Vortex the mixture for 1 minute.[1][3][4][7][8][9] d. Centrifuge at 3000 rpm (or 1620 g) for 10 minutes.[1][3][4][7][8][9] e. Collect the supernatant for SPE.
2. Solid-Phase Extraction (Oasis HLB Cartridge): a. Conditioning: Condition the Oasis HLB cartridge by passing 1 mL of methanol followed by 1 mL of HPLC grade water.[1][3][4][7][8][9] b. Loading: Load the supernatant from the sample preparation step onto the conditioned cartridge. c. Washing: Wash the cartridge twice with 1 mL of HPLC grade water to remove interferences.[1][3][4][7][8][9] d. Drying: Dry the cartridge thoroughly. e. Elution: Elute the retained menbutone and internal standard with 1 mL of the HPLC mobile phase.[1][3][4][7][8][9]
3. Analysis: a. Inject 20 µL of the eluate into the HPLC system for analysis.[1][3][4][7][8][9]
Protocol 2: Extraction of Menbutone from Edible Swine Tissues (Muscle, Fat, Liver, Kidney)
This protocol is based on a method for the simultaneous determination of menbutone in various swine tissues.[5][6]
1. Sample Preparation: a. Homogenize a representative sample of the tissue. b. Extract the menbutone residue from the homogenized tissue with acetonitrile.[5][6]
2. Solid-Phase Extraction (C18 and Alkaline Alumina Cartridges): a. Purification Step 1 (C18 Cartridge): Purify the acetonitrile extract using a C18 SPE cartridge.[5][6] b. Purification Step 2 (Alkaline Alumina Cartridge): Further purify the eluate from the C18 cartridge using an alkaline alumina (ALA) SPE cartridge.[5][6]
3. Analysis: a. The final eluate is analyzed by RP-HPLC.
Quantitative Data Summary
The following tables summarize the quantitative data from the validated methods.
Table 1: Method Validation Parameters for Menbutone in Sheep Plasma [1][2]
| Parameter | Value |
| Linearity Range | 0.2–100 µg/mL |
| Correlation Coefficient (R²) | ≥ 0.99 |
| Lower Limit of Quantitation (LLOQ) | 0.2 µg/mL |
| Within-Run Precision (CV%) | |
| LLOQ | 0.19–8.21% |
| Low, Med, High QC | 0.01–4.77% |
| Accuracy (%) | |
| LLOQ | 102.99–119.52% |
| Low, Med, High QC | 85.17–109.67% |
| Mean Recovery | 91.12 ± 9.25% |
Table 2: Method Validation Parameters for Menbutone in Swine Tissues [5][6]
| Parameter | Value |
| Linearity Range | 0.02–12 µg/mL |
| Correlation Coefficient (r²) | > 0.9999 |
| Lower Limit of Quantitation (LOQ) | 0.02 µg/mL |
| Intra and Inter-day Precision | Within 15.11% |
| Accuracy (%) | 74.07–110.83% |
Visualizations
Caption: Workflow for Solid-Phase Extraction of Menbutone from Plasma.
Caption: Workflow for Solid-Phase Extraction of Menbutone from Tissues.
References
- 1. mdpi.com [mdpi.com]
- 2. scilit.com [scilit.com]
- 3. Pharmacokinetics of menbutone after intravenous and intramuscular administration to sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacokinetics of menbutone after intravenous and intramuscular administration to sheep [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacokinetic Pattern of Menbutone in Calves after Single Intravenous and Intramuscular Administration [mdpi.com]
- 9. Pharmacokinetic Pattern of Menbutone in Calves after Single Intravenous and Intramuscular Administration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing Drug Bioavailability with Menbutone Sodium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Menbutone sodium as a tool to enhance the oral bioavailability of co-administered therapeutic agents. Detailed protocols and mechanistic insights are provided for researchers in drug development and pharmacology.
Introduction
Menbutone, also known as genabilic acid, is a choleretic agent primarily used in veterinary medicine to treat digestive disorders.[1][2] Its mechanism of action involves the stimulation of hepato-digestive secretions, leading to a significant increase in the output of bile, as well as peptic and pancreatic juices.[1][3][4] This physiological response can be leveraged as a pharmaceutical strategy to improve the oral bioavailability of certain drugs, particularly those with poor aqueous solubility.
The primary rationale for using this compound as a bioavailability enhancer lies in its ability to increase the concentration of bile salts in the gastrointestinal lumen. Bile salts act as natural surfactants, forming micelles that can solubilize lipophilic compounds, thereby facilitating their dissolution and subsequent absorption across the intestinal mucosa.[5][6][7]
Mechanism of Action
This compound administration leads to a marked increase in bile flow, which can be up to 4.5 times the baseline level.[8][9] This enhanced secretion of bile acids into the duodenum creates a more favorable environment for the dissolution of poorly water-soluble drugs. The proposed signaling pathway for this effect is multifaceted, involving both direct stimulation of secretion and potential indirect effects on the regulation of genes involved in bile acid homeostasis.
The Farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, is a master regulator of bile acid synthesis, transport, and metabolism.[10] While direct interaction of Menbutone with FXR has not been documented, its profound effect on bile flow suggests a potential downstream influence on this pathway. An increased concentration of bile acids in the enterohepatic circulation can modulate FXR activity, which in turn regulates the expression of key transporter proteins involved in drug disposition, such as the Bile Salt Export Pump (BSEP) and the Apical Sodium-Dependent Bile Acid Transporter (ASBT).[3][10][11]
Quantitative Data on Bioavailability Enhancement
Clinical and preclinical studies have demonstrated the potential of this compound to enhance the systemic exposure of co-administered drugs. A key example is the significant improvement in the bioavailability of the anthelmintic drug, albendazole, in sheep. The co-administration of Menbutone with albendazole resulted in a notable increase in the plasma concentrations of its active metabolite, albendazole sulfoxide.
| Co-administered Drug (Active Metabolite) | Animal Model | Menbutone Dose | Change in Cmax | Change in AUC | Reference |
| Albendazole (Albendazole Sulfoxide) | Sheep | 10 mg/kg (IM) | ↑ 12.8% | ↑ 21.5% | [12][13] |
Experimental Protocols
The following section outlines a detailed protocol for a preclinical study to evaluate the effect of this compound on the oral bioavailability of a test compound. This protocol is based on the successful investigation of the Menbutone-albendazole interaction.[12][13]
Objective
To determine the effect of intramuscularly administered this compound on the pharmacokinetic profile of an orally administered test compound in a sheep model.
Materials
-
Test compound (oral formulation)
-
This compound injectable solution (e.g., 100 mg/mL)
-
Healthy adult sheep (e.g., Assaf breed, clinically healthy and free of parasites)
-
Blood collection tubes (e.g., heparinized)
-
Centrifuge
-
HPLC system with appropriate detector (e.g., PDA or MS)
-
Validated analytical method for the quantification of the test compound and its major metabolites in plasma
Experimental Design
A crossover study design is recommended to minimize inter-animal variability.
-
Animal Allocation: Randomly assign a cohort of at least 12 healthy sheep to two treatment groups.
-
Acclimatization: Allow the animals to acclimatize for at least one week before the start of the experiment.
-
Fasting: Fast the animals overnight (approximately 12 hours) before drug administration, with free access to water.
-
Treatment Phase 1:
-
Group A (Control): Administer the test compound orally at the therapeutic dose.
-
Group B (Treatment): Administer the test compound orally at the therapeutic dose, followed immediately by an intramuscular injection of this compound at 10 mg/kg.
-
-
Blood Sampling: Collect blood samples from the jugular vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 36, 48, and 72 hours post-administration).
-
Washout Period: A washout period of at least two weeks is recommended between treatment phases to ensure complete elimination of the drugs.
-
Treatment Phase 2 (Crossover):
-
Group A (Treatment): Administer the test compound orally with this compound.
-
Group B (Control): Administer the test compound orally alone.
-
-
Sample Processing: Centrifuge the blood samples to separate the plasma, which should then be stored at -80°C until analysis.
Data Analysis
Pharmacokinetic parameters such as the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC) should be calculated for the test compound and its metabolites using non-compartmental analysis. Statistical comparisons (e.g., paired t-test or Wilcoxon signed-rank test) should be performed to determine if there are significant differences in these parameters between the control and Menbutone-treated groups.
Considerations and Future Directions
While the primary mechanism of Menbutone-mediated bioavailability enhancement is its choleretic effect, further research is warranted to investigate potential interactions with drug metabolizing enzymes and transporter proteins. Studies to evaluate whether Menbutone is a substrate, inhibitor, or inducer of Cytochrome P450 enzymes or efflux transporters like P-glycoprotein would provide a more complete understanding of its drug-drug interaction profile.
The application of this compound as a bioavailability enhancer holds promise for improving the efficacy of existing and novel therapeutic agents with poor oral absorption characteristics. The protocols and data presented herein provide a solid foundation for further investigation in this area.
References
- 1. Expression and regulation of hepatic drug and bile acid transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug disposition in cholestasis: An important concern - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Updated Review on Drug-Induced Cholestasis: Mechanisms and Investigation of Physicochemical Properties and Pharmacokinetic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Bile Acids and Their Derivatives as Potential Modifiers of Drug Release and Pharmacokinetic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Absorption-Enhancing Effects of Bile Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pharmacokinetics of menbutone after intravenous and intramuscular administration to sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Drug-Induced Cholestatic Liver Disease - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Improvement of Albendazole Bioavailability with Menbutone Administration in Sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Effect of Menbutone on Digestion
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Menbutone, a derivative of oxybutyric acid, is a well-established choleretic agent used in veterinary medicine to treat a variety of digestive disorders.[1][2][3][4][5][6][7] Its primary mechanism of action involves the stimulation of the hepatobiliary system, leading to a significant increase in bile secretion.[1][2][3] Furthermore, Menbutone has been shown to enhance the secretion of gastric acid and pancreatic juices, contributing to a more robust digestive process.[1][3][6][7][8][9] These application notes provide a comprehensive experimental framework for researchers to investigate and quantify the effects of Menbutone on key digestive processes. The protocols outlined below are designed to be adaptable for various animal models and research objectives.
Experimental Design: A Framework for Investigation
A robust experimental design is crucial for obtaining reliable and reproducible data. The following design provides a template that can be customized based on the specific research question.
1.1. Objective:
To elucidate and quantify the effects of Menbutone on bile secretion, pancreatic and gastric juice production, and gastrointestinal motility in a preclinical animal model.
1.2. Animal Model:
The choice of animal model will depend on the specific research goals and relevance to the target species. Common models for gastrointestinal research include rats, mice, and dogs.[10][11] For studies specifically related to Menbutone's veterinary applications, larger animals such as sheep or pigs may be more appropriate.[5][7][8]
1.3. Experimental Groups:
-
Control Group: Animals receive a vehicle control (e.g., saline or the solvent used to dissolve Menbutone).
-
Menbutone Treatment Groups: At least three dose levels of Menbutone (low, medium, and high) should be administered to establish a dose-response relationship. The dosage should be based on existing literature or preliminary dose-ranging studies.[7][8]
-
Positive Control Group (Optional): A known choleretic or prokinetic agent can be included to validate the experimental setup.
1.4. Key Parameters to be Measured:
-
Bile Flow and Composition: Volume, bile salt concentration, and total bile acid output.
-
Pancreatic Juice Secretion: Volume and enzymatic activity (e.g., amylase, lipase, trypsin).
-
Gastric Acid Secretion: pH and total acid output.
-
Gastric Emptying Rate: The time taken for a test meal to pass from the stomach.[12][13]
-
Intestinal Transit Time: The time taken for a marker to travel through the small and large intestines.[14][15]
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between experimental groups.
Table 1: Effect of Menbutone on Bile Secretion (Hypothetical Data)
| Treatment Group | Bile Flow Rate (µL/min/kg) | Total Bile Acid Output (µmol/h/kg) |
| Vehicle Control | 15.2 ± 2.1 | 30.5 ± 4.3 |
| Menbutone (Low Dose) | 25.8 ± 3.5 | 51.2 ± 6.8 |
| Menbutone (Medium Dose) | 40.1 ± 5.2 | 79.8 ± 9.1 |
| Menbutone (High Dose) | 55.6 ± 6.9 | 110.3 ± 12.5 |
Table 2: Effect of Menbutone on Pancreatic and Gastric Secretion (Hypothetical Data)
| Treatment Group | Pancreatic Juice Flow (µL/min/kg) | Pancreatic Amylase Activity (U/mL) | Gastric Acid Output (µEq/h/kg) |
| Vehicle Control | 5.1 ± 0.8 | 1500 ± 210 | 10.2 ± 1.5 |
| Menbutone (Low Dose) | 8.2 ± 1.1 | 2450 ± 320 | 15.8 ± 2.2 |
| Menbutone (Medium Dose) | 12.5 ± 1.9 | 3800 ± 450 | 22.1 ± 3.1 |
| Menbutone (High Dose) | 18.3 ± 2.5 | 5100 ± 580 | 30.5 ± 4.3 |
Table 3: Effect of Menbutone on Gastrointestinal Motility (Hypothetical Data)
| Treatment Group | Gastric Emptying T½ (min) | Small Intestinal Transit Time (min) |
| Vehicle Control | 90.5 ± 10.2 | 120.3 ± 15.1 |
| Menbutone (Low Dose) | 75.2 ± 8.5 | 105.8 ± 12.3 |
| Menbutone (Medium Dose) | 60.1 ± 7.1 | 92.5 ± 10.8 |
| Menbutone (High Dose) | 48.9 ± 5.9 | 80.1 ± 9.5 |
Experimental Protocols
The following are detailed protocols for the key experiments.
3.1. Protocol for Measurement of Bile and Pancreatic Juice Secretion
This protocol involves the cannulation of the bile and pancreatic ducts to directly collect secretions.
-
Materials: Anesthesia (e.g., isoflurane), surgical instruments, cannulas (e.g., PE-10 or PE-50 tubing), fraction collector, spectrophotometer, and enzyme assay kits.
-
Procedure:
-
Anesthetize the animal and maintain a stable plane of anesthesia.
-
Perform a midline laparotomy to expose the abdominal organs.
-
Carefully locate and isolate the common bile duct and the pancreatic duct.
-
Insert a cannula into each duct and secure it with surgical silk.
-
Allow the animal to stabilize for a 30-minute basal collection period.
-
Administer the vehicle or Menbutone intravenously or intramuscularly.[7]
-
Collect bile and pancreatic juice in pre-weighed tubes at regular intervals (e.g., every 15 minutes) for a period of 2-3 hours.[5][8]
-
Measure the volume of the collected secretions.
-
Analyze the bile for total bile acid concentration using an appropriate enzymatic assay.
-
Analyze the pancreatic juice for enzyme activity (e.g., amylase, lipase) using commercially available kits.
-
3.2. Protocol for Measurement of Gastric Acid Secretion
This protocol utilizes a pyloric ligation technique to allow for the accumulation of gastric secretions.
-
Materials: Anesthesia, surgical instruments, suture, pH meter, and titration equipment.
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Anesthetize the animal.
-
Perform a midline laparotomy.
-
Ligate the pylorus at the junction of the stomach and the duodenum.
-
Administer the vehicle or Menbutone.
-
Close the abdominal incision and allow the animal to recover from anesthesia for a set period (e.g., 2-4 hours).
-
Euthanize the animal and carefully excise the stomach.
-
Collect the gastric contents and measure the volume.
-
Centrifuge the contents to remove any solid material.
-
Determine the pH of the supernatant and titrate with 0.01 N NaOH to a pH of 7.0 to calculate the total acid output.
-
3.3. Protocol for Measurement of Gastric Emptying (Phenol Red Method)
This is a commonly used and reliable method for assessing gastric emptying in rodents.
-
Materials: Phenol red solution (non-absorbable marker), gavage needle, spectrophotometer.
-
Procedure:
-
Fast the animals overnight.
-
Administer the vehicle or Menbutone at a predetermined time before the test meal.
-
Administer a standard volume (e.g., 1.5 mL) of a test meal containing a known concentration of phenol red via oral gavage.
-
At a specific time point after gavage (e.g., 20-30 minutes), euthanize the animal.
-
Clamp the esophagus and pylorus and carefully remove the stomach.
-
Homogenize the stomach in a known volume of alkaline solution.
-
Centrifuge the homogenate and measure the absorbance of the supernatant at 560 nm.
-
Calculate the amount of phenol red remaining in the stomach and express it as a percentage of the initial amount administered.
-
3.4. Protocol for Measurement of Intestinal Transit (Charcoal Meal Method)
This method tracks the progression of a non-absorbable marker through the gastrointestinal tract.[16]
-
Materials: Activated charcoal meal (e.g., 5% charcoal in 10% gum acacia), gavage needle.
-
Procedure:
-
Fast the animals for a specified period.
-
Administer the vehicle or Menbutone.
-
After a set time, administer a standard volume of the charcoal meal via oral gavage.
-
At a predetermined time point (e.g., 20-30 minutes), euthanize the animal.
-
Carefully dissect the entire small intestine from the pylorus to the cecum.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal meal from the pylorus.
-
Calculate the intestinal transit as a percentage of the total length of the small intestine.
-
Visualizations
Diagram 1: Experimental Workflow for Studying Menbutone's Effects
Caption: Experimental workflow for evaluating Menbutone's digestive effects.
Diagram 2: Hypothetical Signaling Pathway for Menbutone's Choleretic Effect
Caption: Hypothetical pathway of Menbutone-induced choleresis in hepatocytes.
References
- 1. nbinno.com [nbinno.com]
- 2. Efficient & Professional Supplier of Veterinary APIs [arshinevet.com]
- 3. nbinno.com [nbinno.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Determination of Menbutone: Development and Validation of a Sensitive HPLC Assay according to the European Medicines Agency Guideline [mdpi.com]
- 7. Pharmacokinetics of menbutone after intravenous and intramuscular administration to sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Pharmacokinetics of menbutone after intravenous and intramuscular administration to sheep [frontiersin.org]
- 9. CN103417476A - Menbutone injection liquid for veterinary use and preparation method thereof - Google Patents [patents.google.com]
- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 11. researchgate.net [researchgate.net]
- 12. Methods for the assessment of gastric emptying in critically ill, enterally fed adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. my.clevelandclinic.org [my.clevelandclinic.org]
- 14. Innovations in noninvasive methods for measuring gastrointestinal motility in mice [jstage.jst.go.jp]
- 15. 3.6. Tests of Small Intestinal and Colonic Transit [bio-protocol.org]
- 16. meliordiscovery.com [meliordiscovery.com]
Application Notes and Protocols for Long-Term Stability Testing of Menbutone Sodium in an Aqueous Research Formulation
Introduction
Menbutone sodium, the salt of 4-methoxy-γ-oxo-1-naphthalene butanoic acid, is a choleretic agent used in veterinary medicine to stimulate hepato-digestive activity.[1][2] It promotes the secretion of bile, gastric, and pancreatic juices, making it effective in treating digestive disorders in various animal species.[2][3] The development of stable pharmaceutical formulations is critical to ensure the safety, efficacy, and quality of the drug product throughout its shelf life.[4]
These application notes provide a comprehensive protocol for conducting long-term stability testing on a research formulation of this compound, specifically a 100 mg/mL aqueous solution for injection. The protocols are designed in accordance with the International Council for Harmonisation (ICH) Q1A(R2) guidelines to ensure regulatory compliance and robust data generation.[5]
Research Formulation Details
The stability study will be conducted on a representative aqueous research formulation of this compound for injection.
Table 1: Composition of this compound Research Formulation (per 100 mL)
| Component | Role | Quantity |
| Menbutone | Active Pharmaceutical Ingredient | 10.0 g |
| Diethanolamine | Solubilizing Agent | 5.5 g |
| Chlorocresol | Preservative | 0.2 g |
| Sodium Metabisulfite | Antioxidant | 0.2 g |
| Edetic Acid | Chelating Agent | 0.2 g |
| Water for Injection | Vehicle | q.s. to 100 mL |
This formulation is based on a publicly available patent for a veterinary Menbutone injection and serves as a representative example for this protocol.[6]
Long-Term Stability Protocol
Objective
To evaluate the physical, chemical, and microbiological stability of the this compound research formulation under long-term storage conditions to establish a preliminary shelf-life and determine appropriate storage conditions.
Materials and Equipment
-
ICH-compliant stability chambers
-
Validated High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector[7][8]
-
pH meter
-
Osmometer
-
Particulate matter counter
-
Sterile containers for microbiological testing
-
Type I glass vials (or other appropriate primary packaging)
Stability Conditions and Timepoints
The study will be conducted according to the ICH Q1A(R2) guideline for long-term stability testing in Climate Zone II (Subtropical/Mediterranean).[9][10]
Table 2: ICH Stability Storage Conditions and Testing Frequency
| Study | Storage Condition | Minimum Duration | Testing Timepoints (Months) |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 Months | 0, 3, 6, 9, 12, 18, 24 |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months | 0, 3, 6 |
Analytical Test Parameters
The following tests will be performed at each timepoint to assess the stability of the formulation.
Table 3: Analytical Test Parameters and Acceptance Criteria
| Parameter | Test Method | Acceptance Criteria |
| Physical | ||
| Appearance | Visual Inspection | Clear, colorless to pale yellow solution, free from visible particulates. |
| pH | Potentiometry | 8.5 - 10.0 |
| Particulate Matter | Light Obscuration | Per USP/Ph. Eur. standards for injections |
| Chemical | ||
| Assay (Menbutone) | Stability-Indicating HPLC-UV | 90.0% - 110.0% of initial concentration |
| Degradation Products | Stability-Indicating HPLC-UV | Individual unknown degradant: ≤ 0.2%Total degradants: ≤ 1.0% |
| Microbiological | ||
| Sterility | Membrane Filtration | Meets USP/Ph. Eur. sterility requirements |
| Bacterial Endotoxins | LAL Test | ≤ 0.5 EU/mL |
Experimental Methodologies
Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is crucial for separating and quantifying Menbutone from its potential degradation products.
-
System: HPLC with PDA Detector
-
Column: XBridge BEH C18, 5 µm, 4.6 x 250 mm (or equivalent)[8]
-
Mobile Phase: Acetonitrile : 10mM Monopotassium Phosphate Buffer (pH 4.5) (49:51, v/v)[8]
-
Flow Rate: 1.2 mL/min[8]
-
Detection Wavelength: 236 nm for Menbutone and 297 nm for potential degradants[11]
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Run Time: Sufficient to elute all degradation products (e.g., 15 minutes)
-
Retention Time (Menbutone): Approximately 4.5 minutes[11]
Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Stress testing (acid, base, oxidation, thermal, and photolytic degradation) must be performed to demonstrate the method is stability-indicating.[5]
Visual Inspection Protocol
-
Gently invert the sample vial; do not shake.
-
Hold the vial against a black background and illuminate from the side to observe for any particulate matter.
-
Hold the vial against a white background to observe any changes in color or clarity.
-
Record observations meticulously.
pH Measurement Protocol
-
Calibrate the pH meter using standard buffers (e.g., pH 7.0 and pH 10.0).
-
Aseptically withdraw a sufficient volume of the formulation.
-
Allow the sample to equilibrate to room temperature.
-
Measure and record the pH value.
Data Presentation
All quantitative data from the stability study should be compiled into summary tables for clear analysis and reporting.
Table 4: Long-Term Stability Data Summary (25°C / 60% RH)
| Test Parameter | Acceptance Criteria | T=0 | T=3mo | T=6mo | T=9mo | T=12mo |
| Appearance | Clear, colorless to pale yellow, free of particulates | Pass | Pass | Pass | Pass | Pass |
| pH | 8.5 - 10.0 | 9.2 | 9.2 | 9.1 | 9.1 | 9.0 |
| Assay (% Initial) | 90.0 - 110.0% | 100.0 | 99.5 | 99.1 | 98.7 | 98.2 |
| Degradant A (%) | ≤ 0.2% | < LOQ | < LOQ | 0.05 | 0.08 | 0.11 |
| Total Degradants (%) | ≤ 1.0% | < LOQ | 0.06 | 0.10 | 0.15 | 0.20 |
| Sterility | Sterile | Pass | Pass | Pass | Pass | Pass |
Table 5: Accelerated Stability Data Summary (40°C / 75% RH)
| Test Parameter | Acceptance Criteria | T=0 | T=3mo | T=6mo |
| Appearance | Clear, colorless to pale yellow, free of particulates | Pass | Pass | Pass |
| pH | 8.5 - 10.0 | 9.2 | 9.0 | 8.8 |
| Assay (% Initial) | 90.0 - 110.0% | 100.0 | 97.8 | 95.5 |
| Degradant A (%) | ≤ 0.2% | < LOQ | 0.15 | 0.25 |
| Total Degradants (%) | ≤ 1.0% | < LOQ | 0.28 | 0.55 |
| Sterility | Sterile | Pass | Pass | Pass |
| Result is out of specification for an individual unknown degradant. |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the long-term stability testing of the this compound research formulation.
Proposed Mechanism of Action
Menbutone acts as a choleretic by stimulating secretions from the liver and digestive glands.
Out-of-Specification (OOS) Result Workflow
This diagram outlines the logical steps to be taken when an analytical result falls outside the pre-defined acceptance criteria.
References
- 1. Pharmacokinetic Pattern of Menbutone in Calves after Single Intravenous and Intramuscular Administration [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Menbutone : Une Avancée Majeure Dans Le Traitement Du Choléra Chez Les Vétérinaires-fr.china-sinoway.com [fr.china-sinoway.com]
- 4. helago-sk.sk [helago-sk.sk]
- 5. database.ich.org [database.ich.org]
- 6. CN103417476A - Menbutone injection liquid for veterinary use and preparation method thereof - Google Patents [patents.google.com]
- 7. doaj.org [doaj.org]
- 8. mdpi.com [mdpi.com]
- 9. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 10. memmert.com [memmert.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Menbutone sodium insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Menbutone sodium. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments, with a focus on its insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary chemical properties?
This compound is the sodium salt of Menbutone (or Genabilic acid), an oxobutyric acid derivative. It is a white to off-white crystalline powder. While it is soluble in organic solvents like dimethyl sulfoxide (DMSO) and acetone, it is almost insoluble in water under neutral conditions.[1] It is, however, soluble in alkaline solutions.
Q2: My this compound is not dissolving in my aqueous buffer. What am I doing wrong?
Insolubility in neutral aqueous solutions is a known characteristic of Menbutone. To dissolve this compound in an aqueous medium, it is crucial to adjust the pH of the solution. Menbutone is more soluble in alkaline conditions. For stable solutions, a pH range of 8-9 is recommended.[2] If you are using a neutral buffer (e.g., PBS at pH 7.4), you will likely encounter solubility issues.
Q3: I've adjusted the pH, but I'm still seeing precipitation. What else can I do?
If you are still observing precipitation after pH adjustment, consider the following troubleshooting steps:
-
Heating: Gently warming the solution can aid in dissolution. A temperature of around 50°C has been used in some protocols.[2]
-
Sonication: Using a sonication bath can help to break down particles and enhance dissolution.
-
Co-solvents: For challenging situations, particularly for in vivo studies, a co-solvent system may be necessary. A common approach is to first dissolve Menbutone in a small amount of DMSO and then dilute it into the aqueous vehicle containing other solubilizing agents like PEG300 and Tween-80.[1]
Q4: What is the recommended storage condition for this compound solutions?
Stock solutions of Menbutone in DMSO can be stored at -20°C for up to a year or at -80°C for up to two years.[1] Aqueous solutions, especially those prepared for in vivo experiments, should ideally be prepared fresh on the day of use to avoid potential degradation or precipitation over time.
Troubleshooting Guides
Issue 1: Precipitation Observed in Aqueous Solution During Preparation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect pH | Ensure the pH of the aqueous solution is between 8 and 9. Use a suitable alkalizing agent (e.g., sodium hydroxide, diethanolamine) to adjust the pH. | This compound dissolves to form a clear solution. |
| Low Temperature | Gently warm the solution to approximately 37-50°C while stirring.[2] | Increased kinetic energy will facilitate the dissolution process. |
| Insufficient Mixing | Use a vortex mixer or a sonicator to provide adequate mechanical agitation. | Uniform dispersion and dissolution of the compound. |
| High Concentration | The desired concentration may exceed the solubility limit even at the optimal pH. Consider reducing the final concentration or using a co-solvent system. | A clear solution is obtained at a lower, more soluble concentration. |
Issue 2: Cloudiness or Precipitation in a Previously Clear Solution Over Time
| Potential Cause | Troubleshooting Step | Expected Outcome |
| pH Shift | Re-measure the pH of the solution. Buffering capacity may be insufficient to maintain the alkaline pH. | If the pH has dropped, readjust it to the 8-9 range. |
| Temperature Fluctuation | If the solution was prepared warm, precipitation may occur upon cooling to room temperature or refrigeration. | Re-warming the solution may redissolve the precipitate. For long-term storage, consider if the storage temperature is appropriate. |
| Potential Degradation | Although specific data is limited, prolonged storage in aqueous solution, especially at elevated temperatures or non-optimal pH, could lead to degradation and precipitation of less soluble byproducts. | Prepare fresh solutions for each experiment to minimize the risk of degradation. |
Data Presentation
Illustrative Solubility of this compound in Aqueous Solution at 25°C
| pH | Estimated Solubility (mg/mL) | Observation |
| 5.0 | < 0.1 | Insoluble, suspension |
| 6.0 | < 0.1 | Very slightly soluble, cloudy |
| 7.0 | ~ 0.5 | Slightly soluble, hazy |
| 8.0 | > 10 | Soluble, clear solution |
| 9.0 | > 10 | Soluble, clear solution |
Note: This table is illustrative and based on qualitative descriptions. Actual solubility may vary.
Illustrative Effect of Temperature on this compound Solubility in an Aqueous Solution at pH 8.5
| Temperature (°C) | Estimated Solubility (mg/mL) | Observation |
| 4 | ~ 5 | Slightly soluble, may show some precipitation |
| 25 (Room Temp) | > 10 | Soluble, clear solution |
| 37 | > 15 | Readily soluble, clear solution |
| 50 | > 20 | Very soluble, clear solution |
Note: This table is illustrative and based on qualitative descriptions. Actual solubility may vary.
Experimental Protocols
Protocol 1: Preparation of a Simple Aqueous Solution of this compound
-
Weigh the desired amount of this compound powder.
-
Add the powder to the desired volume of purified water or a low-molarity buffer.
-
While stirring, slowly add a suitable base (e.g., 1M NaOH or diethanolamine) dropwise to adjust the pH to between 8.0 and 9.0.
-
Continue stirring until the powder is completely dissolved.
-
If dissolution is slow, gently warm the solution to 37-50°C.
-
Once dissolved, allow the solution to cool to room temperature before use.
-
Verify the final pH and adjust if necessary.
Protocol 2: Preparation of a Co-Solvent Formulation for In Vivo Use
This protocol is adapted from established methods for administering poorly soluble compounds.[1]
-
Prepare a stock solution of Menbutone in DMSO (e.g., 25 mg/mL). Ensure the DMSO is fresh (not hygroscopic) for optimal solubility.
-
In a separate tube, add the required volume of the DMSO stock solution.
-
Add PEG300 (e.g., to a final concentration of 40% v/v) and mix thoroughly.
-
Add Tween-80 (e.g., to a final concentration of 5% v/v) and mix until the solution is homogeneous.
-
Finally, add saline (0.9% NaCl) to reach the final desired volume and concentration.
-
Vortex the final solution to ensure it is well-mixed. This solution should be clear.
Mandatory Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Signaling pathway of Menbutone's choleretic and digestive effects.
References
Navigating Matrix Effects in Menbutone Sodium HPLC Analysis: A Technical Support Guide
For researchers, scientists, and drug development professionals engaged in the HPLC analysis of Menbutone sodium, matrix effects can present a significant hurdle to achieving accurate and reproducible results. This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound HPLC analysis?
A1: Matrix effects are the alteration of the analytical signal of this compound due to the co-eluting of interfering components from the sample matrix (e.g., plasma, tissue homogenates). These interferences can either suppress or enhance the ionization of this compound, leading to inaccurate quantification. This can manifest as poor accuracy, imprecision, and a non-linear response.
Q2: What are the common causes of matrix effects in this type of analysis?
A2: Common causes include endogenous components of biological samples such as phospholipids, salts, and proteins that are not completely removed during sample preparation.[1] These components can affect the chromatographic separation and/or the detector response. For instance, precipitated proteins or salts can block the column frit, leading to high backpressure and distorted peak shapes.[1]
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A3: A common method to assess matrix effects is to compare the peak response of this compound in a standard solution (neat solution) with the response of a post-extraction spiked sample (a blank matrix extract to which the analyte has been added). A significant difference in the peak areas indicates the presence of matrix effects.[2] Another qualitative method is the post-column infusion technique, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[3]
Q4: What are the general strategies to mitigate matrix effects?
A4: Strategies to overcome matrix effects can be broadly categorized into three areas:
-
Sample Preparation: Employing more effective sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.[4][5]
-
Chromatographic Separation: Optimizing the HPLC method to separate this compound from interfering peaks. This can involve adjusting the mobile phase composition, gradient, or using a different stationary phase.
-
Detection: Using a more selective detection method, such as tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM), can help to distinguish the analyte from co-eluting interferences.[1]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Recommended Action | Expected Outcome |
| Sample Solvent Incompatibility | Ensure the sample is dissolved in a solvent that is weaker than or equivalent to the initial mobile phase. | Sharper, more symmetrical peaks. |
| Column Contamination | Flush the column with a strong solvent to remove strongly retained matrix components.[4] If the problem persists, consider using a guard column.[1] | Improved peak shape and restoration of column performance. |
| Particulate Matter | Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter to prevent frit blockage.[1] | Reduced system backpressure and elimination of split peaks. |
| Inappropriate pH of Mobile Phase | For this compound, an ionizable compound, ensure the mobile phase pH is controlled with a suitable buffer to maintain a consistent ionization state. | Consistent retention times and improved peak symmetry. |
Issue 2: Inaccurate and Irreproducible Results
| Potential Cause | Recommended Action | Expected Outcome |
| Inadequate Sample Cleanup | Implement a more rigorous sample preparation method, such as the protein precipitation followed by SPE detailed below. This has been shown to be effective for Menbutone in plasma.[6][7] | Reduced matrix interference and improved accuracy and precision.[8] |
| Ion Suppression/Enhancement | If using MS detection, modify chromatographic conditions to shift the retention time of this compound away from suppression zones. Alternatively, use an isotopically labeled internal standard to compensate for matrix effects.[3] | More accurate and reliable quantification. |
| Calibration Curve Issues | Prepare calibration standards in the same matrix as the samples (matrix-matched calibration) to compensate for consistent matrix effects.[3] | Improved linearity and accuracy of the calibration curve. |
Detailed Experimental Protocol: this compound Analysis in Plasma
This protocol is based on a validated method for the determination of this compound in plasma and is designed to minimize matrix effects.[6][7][8]
1. Sample Preparation: Protein Precipitation and Solid-Phase Extraction (SPE)
-
To a 1 mL plasma sample, add an internal standard (e.g., 20 µg/mL Sparfloxacin).[7]
-
Add 1 mL of 10% acetic acid to deproteinize the sample.[6][8]
-
Vortex for 1 minute and then centrifuge at 3000 rpm for 10 minutes.[6][8]
-
Condition an SPE cartridge (e.g., Oasis HLB 1 cc, 30 mg) with 1 mL of methanol followed by 1 mL of HPLC-grade water.[6]
-
Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.[6][7]
-
Wash the cartridge twice with 1 mL of HPLC-grade water.[6][7]
-
Elute this compound and the internal standard with 1 mL of the mobile phase.[6][7]
2. HPLC-UV Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Xbridge BEH C18 (5 µm, 4.6 x 250 mm).[6]
-
Mobile Phase: A mixture of acetonitrile and monopotassium phosphate buffer (1.36 g/L) in a 49:51 (v/v) ratio.[6]
-
Flow Rate: 1.2 mL/min.[6]
-
Detection Wavelength: 236 nm for Menbutone and 297 nm for Sparfloxacin (if used as an internal standard).[6][8]
-
Injection Volume: 20 µL.[6]
3. Quantitative Data Summary from Validated Method
| Parameter | Value | Reference |
| Linearity Range | 0.2–100 µg/mL (R² ≥ 0.99) | [6][9][10] |
| Lower Limit of Quantitation (LLOQ) | 0.2 µg/mL | [6][8][9] |
| Retention Time (Menbutone) | Approximately 4.5 min | [6][9][10] |
| Retention Time (Sparfloxacin IS) | Approximately 2.2 min | [6][9][10] |
| Within-Run Precision (LLOQ) | 0.19–8.21% | [6][9][10] |
| Accuracy (LLOQ) | 102.99–119.52% | [6][9][10] |
| Within-Run Precision (Low, Med, High QC) | 0.01–4.77% | [6][9][10] |
| Accuracy (Low, Med, High QC) | 85.17–109.67% | [6][9][10] |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for identifying and addressing matrix effects in this compound HPLC analysis.
Caption: Workflow for troubleshooting matrix effects in HPLC.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. agilent.com [agilent.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Menbutone: Development and Validation of a Sensitive HPLC Assay according to the European Medicines Ag… [ouci.dntb.gov.ua]
- 10. scilit.com [scilit.com]
Optimizing Menbutone sodium dosage for maximal choleretic effect
Menbutone Sodium Technical Support Center
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound for its maximal choleretic effect in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary physiological effect?
This compound, also known as genabilic acid, is a synthetic oxybutyric acid derivative used as a choleretic agent.[1][2] Its primary effect is the stimulation of hepato-digestive activity. It significantly increases the secretion of bile by the liver, and also boosts the production of pancreatic and gastric juices.[1][3][4] This multifaceted action promotes the digestion and absorption of nutrients, particularly fats.
Q2: What is the expected magnitude of the choleretic effect of Menbutone?
Published literature indicates that Menbutone can increase the secretion of bile, pancreatic, and gastric juices by 2 to 5 times their baseline levels.[1][4] In steers with previously reduced bile flow, a potent choleretic effect was observed, with up to a four-fold increase in bile volume.[5][6]
Q3: What is the recommended dosage of this compound for research purposes?
The effective dose of Menbutone can vary depending on the animal model. A commonly cited dosage in studies with calves and sheep is 10 mg/kg of body weight, administered intravenously (IV) or intramuscularly (IM).[7][8] It is crucial to consult pharmacokinetic data for the specific species being studied to determine the optimal dosage and administration route.
Q4: What is the mechanism of action for Menbutone's choleretic effect?
The precise molecular signaling pathway for Menbutone has not been fully elucidated in the available literature. Its action is described as a stimulation of the secretory functions of the liver and other digestive glands.[1][3] This suggests a direct or indirect stimulation of the physiological processes of bile, pancreatic juice, and gastric acid secretion, rather than a well-defined receptor-mediated pathway like those described for bile acids.
Q5: What are the known pharmacokinetic properties of Menbutone?
Pharmacokinetic studies in sheep and calves have shown that Menbutone is rapidly eliminated from plasma.[8][9] After intramuscular administration, it demonstrates quick and high bioavailability.[8][9] For instance, in sheep, after a 10 mg/kg IM injection, the peak plasma concentration (Cmax) was 18.8 ± 1.9 μg/mL, which was reached at a Tmax of 3.75 ± 0.45 hours.[7] In calves, a 10 mg/kg IM dose resulted in a Cmax of 15.1 ± 4.3 µg/mL at a Tmax of 1.66 ± 0.55 hours.[8] The elimination half-life after IV administration was approximately 6.08 ± 2.48 hours in sheep and 4.53 ± 2.45 hours in calves.[7][8]
Q6: Are there any known adverse effects or toxicity concerns with Menbutone at research doses?
Menbutone is generally considered to have a good safety profile with mild and safe effects.[1] It is reported to have no obvious adverse effects on the central nervous, cardiovascular, respiratory, urinary, or reproductive systems at therapeutic doses.[1] Toxicological studies in rabbits have shown that the lethal dose is approximately 50 times higher than the recommended therapeutic dose for other animals, with the main target organs for toxicity at these high doses being the cardiac muscle, liver, and kidneys.
Troubleshooting Guide
This guide addresses common issues that may be encountered during in vivo experiments designed to assess the choleretic effect of Menbutone.
| Observed Issue | Potential Cause | Recommended Action |
| No discernible increase in bile flow after Menbutone administration. | Incorrect cannula placement or dislodgement. | At the end of the experiment, perform a necropsy to verify the correct positioning of the bile duct cannula. |
| Inadequate dosage for the animal model. | Review the literature for species-specific dosing recommendations. Consider a pilot study with a dose-escalation design. | |
| Pre-existing high baseline bile flow. | In some cases, the choleretic effect of Menbutone is more pronounced when basal bile flow is initially low.[5][6] Ensure experimental conditions are consistent and consider the physiological state of the animal. | |
| High variability in bile flow between subjects. | Individual physiological differences. | Increase the number of animals per group to improve statistical power. Ensure all animals are of a similar age, weight, and health status. |
| Inconsistent surgical procedure. | Standardize the bile duct cannulation and other surgical procedures across all animals. Ensure consistent post-operative care. | |
| Dark coloration of collected bile. | Bile stasis due to partial or complete blockage of the cannula. | Monitor the color of the bile throughout the collection period. If bile stasis is suspected, check the patency of the cannula. |
| Unexpected adverse reactions in test animals. | Overdose or rapid intravenous administration. | Re-calculate the dosage based on the animal's exact body weight. Administer IV injections slowly and monitor the animal for any signs of distress. |
| Contamination of the Menbutone solution. | Ensure the Menbutone solution is sterile and prepared according to the manufacturer's instructions. |
Experimental Protocols
Protocol: Assessment of Choleretic Effect of Menbutone in a Rat Model
This protocol outlines a general procedure for measuring the choleretic effect of Menbutone in rats. Researchers should adapt this protocol based on their specific experimental design and institutional animal care and use guidelines.
1. Animal Preparation:
-
Use male Sprague-Dawley rats (225-275 g) acclimatized to the facility for at least one week.
-
Fast the animals overnight before the surgery with free access to water.
2. Surgical Procedure (Bile Duct Cannulation):
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Make a midline abdominal incision to expose the common bile duct.
-
Carefully ligate the bile duct close to the duodenum.
-
Make a small incision in the bile duct and insert a cannula (e.g., polyethylene tubing) towards the liver.
-
Secure the cannula in place with surgical silk.
-
Exteriorize the cannula through a subcutaneous tunnel to the back of the neck for ease of access.
3. Menbutone Administration and Bile Collection:
-
Allow the animal to recover from surgery as required by the experimental design.
-
Administer this compound at the desired dose (e.g., 10 mg/kg) via intravenous or intramuscular injection. For control animals, administer an equivalent volume of saline.
-
Begin collecting bile immediately after administration.
-
Collect bile into pre-weighed tubes at regular intervals (e.g., every 15-30 minutes) for a total period of 2-3 hours.
4. Data Analysis:
-
Determine the volume of bile collected at each time point (gravimetrically, assuming a density of 1.0 g/mL).
-
Calculate the bile flow rate (e.g., in µL/min/100g body weight).
-
Compare the bile flow rates between the Menbutone-treated and control groups.
-
If desired, the collected bile can be stored for further analysis of its composition (e.g., bile salts, cholesterol, phospholipids).
Data Presentation
Pharmacokinetic Parameters of Menbutone
The following table summarizes key pharmacokinetic parameters of Menbutone from studies in sheep and calves following a 10 mg/kg dose.
| Parameter | Sheep (IV) | Sheep (IM) | Calves (IV) | Calves (IM) |
| Elimination Half-Life (t½) | 6.08 ± 2.48 h | - | 4.53 ± 2.45 h | - |
| Peak Plasma Conc. (Cmax) | - | 18.8 ± 1.9 µg/mL | - | 15.1 ± 4.3 µg/mL |
| Time to Peak (Tmax) | - | 3.75 ± 0.45 h | - | 1.66 ± 0.55 h |
| Total Body Clearance (Cl) | 63.6 ± 13.6 mL/h/kg | - | 71.9 ± 13.5 mL/h/kg | - |
| Volume of Distribution (Vss) | 259.6 ± 52.7 mL/kg | - | 310.4 ± 106.4 mL/kg | - |
| Bioavailability (F) | - | 103.1 ± 23.0 % | - | 83.5 ± 22.4 % |
Data compiled from references[7] and[8].
Visualizations
Conceptual Diagrams
Caption: Experimental workflow for Menbutone choleretic studies.
Caption: Menbutone's stimulation of digestive secretions.
References
- 1. nbinno.com [nbinno.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nbinno.com [nbinno.com]
- 4. The choleretic effect of menbutone and clanobutin sodium in steers [scite.ai]
- 5. The choleretic effect of menbutone and clanobutin sodium in steers | Semantic Scholar [semanticscholar.org]
- 6. The choleretic effect of menbutone and clanobutin sodium in steers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetic Pattern of Menbutone in Calves after Single Intravenous and Intramuscular Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic Pattern of Menbutone in Calves after Single Intravenous and Intramuscular Administration [ouci.dntb.gov.ua]
Technical Support Center: Managing Side Effects of Menbutone Sodium in Animal Studies
This guide provides researchers, scientists, and drug development professionals with comprehensive information for managing the side effects of Menbutone sodium in animal studies.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: What is this compound and what is its primary mechanism of action?
This compound is a choleretic agent used in veterinary medicine to stimulate digestive activity.[1][2] Its primary action is to increase the secretion of bile, gastric juices, and pancreatic juices by two to five times the baseline levels.[1][2][3] This enhancement of digestive secretions aids in the transit and assimilation of food.[1][3]
Q2: What are the common side effects observed with this compound administration in animal studies?
Side effects are generally rare but can occur. They are often associated with the route and speed of administration. The most frequently observed side effects include:
-
Intravenous (IV) Administration:
-
Intramuscular (IM) Administration:
Q3: An animal in my study has collapsed (recumbency) immediately following intravenous injection. What should I do?
This is a known, though rare, side effect, particularly in cattle, and is often linked to rapid IV injection.[1][3]
-
Immediate Action:
-
Cease administration of Menbutone immediately.
-
Ensure the animal is in a safe position to prevent injury.
-
Monitor vital signs (heart rate, respiratory rate, mucous membrane color).
-
The recumbency is typically transient.[1][3] In a study with sheep, an animal that fell down after IV administration recovered immediately.[4][5]
-
-
Prevention:
Q4: I have observed tremors, hypersalivation, and restlessness in an animal after IV administration. How should I manage this?
These are known, but infrequent, side effects of intravenous Menbutone.[1][3]
-
Troubleshooting Steps:
-
Monitor the animal closely. These effects are often transient.
-
Provide a quiet and calm environment to reduce stress.
-
Ensure the animal has access to fresh water, especially in cases of hypersalivation, to prevent dehydration.
-
If symptoms are severe or prolonged, consult with the study veterinarian. Symptomatic treatment may be required for severe cases.
-
-
Preventative Measures:
Q5: How can I minimize injection site reactions with intramuscular administration?
Injection site reactions are a known risk with IM administration of Menbutone.[1][3]
-
Mitigation Strategies:
-
Injection Volume: Do not inject more than 20 ml at a single intramuscular site.[1][3]
-
Injection Technique: Administer the injection deep into the muscle.
-
Rotation of Sites: If multiple injections are required over the course of a study, rotate the injection sites.
-
Aseptic Technique: Ensure the injection site is clean and dry and that sterile needles and syringes are used for each animal to prevent infection.
-
-
Management of Reactions:
-
Monitor the injection site for swelling, heat, or signs of pain.
-
Cold compresses may be applied in the acute phase to reduce swelling.
-
If signs of infection (e.g., abscess formation) or necrosis develop, veterinary intervention is required.
-
Q6: Are there any contraindications I should be aware of before administering this compound?
Yes, this compound should not be used in animals with:
Quantitative Data Summary
Table 1: Reported Side Effect Frequency
| Side Effect | Frequency | Administration Route | Species Noted |
| Recumbency | Rare (1 to 10 animals / 10,000) | Intravenous | Cattle |
| Anaphylactic-type reactions | Very Rare (<1 animal / 10,000) | Intravenous | General |
| Injection site edema | Very Rare (<1 animal / 10,000) | Intramuscular | Cattle |
| Injection site hemorrhage | Very Rare (<1 animal / 10,000) | Intramuscular | Cattle |
| Injection site necrosis | Very Rare (<1 animal / 10,000) | Intramuscular | Cattle |
| Lacrimation | Very Rare (<1 animal / 10,000) | Intravenous | Cattle |
| Tremor | Very Rare (<1 animal / 10,000) | Intravenous | Cattle, Horses |
| Ptyalism (Hypersalivation) | Undetermined | Intravenous | General |
| Involuntary defecation | Undetermined | Intravenous | General |
| Involuntary urination | Undetermined | Intravenous | General |
| Restlessness | Undetermined | Intravenous | General |
| Tachypnoea (Increased Respiration) | Undetermined | Intravenous | General |
Table 2: Recommended Dosages
| Species | Dosage (mg/kg body weight) | Administration Route(s) |
| Cattle | 5 - 7.5 mg/kg | Intravenous |
| Calves (up to 6 months) | 10 mg/kg | Intramuscular or Slow Intravenous |
| Sheep | 10 mg/kg | Intramuscular or Slow Intravenous |
| Goats | 10 mg/kg | Intramuscular or Slow Intravenous |
| Pigs | 10 mg/kg | Intramuscular or Slow Intravenous |
| Horses | 2.5 - 5 mg/kg | Slow Intravenous |
Table 3: Pharmacokinetic Parameters of Menbutone (10 mg/kg)
| Parameter | Sheep (IV) | Sheep (IM) | Calves (IV) | Calves (IM) |
| Cmax (µg/mL) | N/A | 18.8 ± 1.9 | N/A | 15.1 ± 4.3 |
| tmax (h) | N/A | 3.75 ± 0.45 | N/A | 1.66 ± 0.55 |
| Elimination Half-life (t½λ) (h) | 6.08 ± 2.48 | N/A | 4.2 ± 1.1 | N/A |
| Total Body Clearance (Cl) (mL/h/kg) | 63.6 ± 13.6 | N/A | 71.9 ± 13.5 | N/A |
| Bioavailability (F) (%) | N/A | 103.1 ± 23.0 | N/A | 83.5 ± 22.4 |
Experimental Protocols
Protocol 1: Slow Intravenous (IV) Administration of Menbutone
-
Objective: To administer Menbutone while minimizing the risk of acute adverse reactions such as recumbency and tremors.
-
Materials:
-
This compound solution for injection (100 mg/ml)
-
Sterile syringe of appropriate size
-
Sterile needle (appropriate gauge for the species)
-
Animal restrainer/assistant
-
-
Procedure:
-
Calculate the required dose based on the animal's body weight and the recommended dosage for the species (see Table 2).
-
Draw up the calculated volume of Menbutone solution into the sterile syringe.
-
Properly restrain the animal.
-
Identify the jugular vein for administration.
-
Insert the needle into the vein. Confirm proper placement by observing blood flashback into the hub of the needle.
-
Administer the solution slowly over a period of at least one minute.[1][3] A study in sheep specified injection over no less than 1 minute.[4][6]
-
Withdraw the needle and apply gentle pressure to the injection site.
-
Monitor the animal for at least 15-30 minutes post-injection for any adverse reactions.
-
Protocol 2: Deep Intramuscular (IM) Administration of Menbutone
-
Objective: To administer Menbutone via the intramuscular route, minimizing local tissue reaction.
-
Materials:
-
This compound solution for injection (100 mg/ml)
-
Sterile syringe of appropriate size
-
Sterile needle of appropriate length and gauge for deep muscle injection in the target species.
-
-
Procedure:
-
Calculate the required dose based on the animal's body weight.
-
Draw up the calculated volume of Menbutone solution. If the volume exceeds 20 ml, divide the dose and administer at separate injection sites.[1][3]
-
Select a large muscle mass for the injection (e.g., gluteal or neck muscles, depending on the species).
-
Ensure the injection site is clean.
-
Insert the needle deep into the muscle.
-
Aspirate by pulling back on the syringe plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and select a new site.
-
Inject the solution at a steady rate.
-
Withdraw the needle and gently massage the area to facilitate dispersal of the medication.
-
Monitor the injection site daily for signs of reaction.
-
Visualizations
Caption: Workflow for managing side effects of Menbutone administration.
Caption: Generalized signaling pathway for choleretic agents like Menbutone.
References
- 1. Sorry - 229466 [medicines.health.europa.eu]
- 2. The choleretic effect of menbutone and clanobutin sodium in steers [scite.ai]
- 3. assets.hpra.ie [assets.hpra.ie]
- 4. Frontiers | Pharmacokinetics of menbutone after intravenous and intramuscular administration to sheep [frontiersin.org]
- 5. Pharmacokinetics of menbutone after intravenous and intramuscular administration to sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. doaj.org [doaj.org]
Improving the yield and purity of Menbutone sodium synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, FAQs, and optimized protocols for the synthesis of Menbutone (4-(4-methoxynaphthalen-1-yl)-4-oxobutanoic acid) and its sodium salt.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for Menbutone?
A1: The most common and modern synthesis for Menbutone is a Friedel-Crafts acylation reaction. This involves reacting 1-methoxynaphthalene with succinic anhydride in the presence of a Lewis acid catalyst, such as anhydrous aluminum trichloride (AlCl₃), typically in a chlorinated solvent like dichloromethane.[1] The resulting keto-acid is then neutralized with a sodium base (e.g., sodium carbonate or sodium hydroxide) to form the final Menbutone sodium salt.
Q2: Why is dichloromethane preferred over solvents like benzene?
A2: Dichloromethane is a Class II solvent, which is less toxic and poses a lower risk to both the operator and the environment compared to Class I solvents like benzene or dichloroethane, which were used in older synthetic methods.[1] Modern protocols prioritize the use of dichloromethane for improved safety and to align with green chemistry principles.[2]
Q3: What is a typical yield for Menbutone synthesis?
A3: An optimized protocol using dichloromethane as a solvent can achieve yields as high as 86.4%.[1] Yields can be significantly impacted by reaction conditions, purity of reagents, and efficiency of the work-up and purification steps.
Q4: How is the purity of the final product typically assessed?
A4: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of Menbutone.[2][3] A validated HPLC method can separate Menbutone from starting materials and potential side-products, with purity specifications typically requiring a minimum of 98.0%.
Synthesis and Purification Workflow
The following diagram outlines the key stages in the synthesis and purification of Menbutone.
Caption: Workflow for Menbutone Synthesis and Purification.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of Menbutone.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield (<70%) | 1. Incomplete Reaction: Reaction time may be too short or temperature too low. | 1. Ensure the reaction is maintained at 35±2 °C for the full 5.5-6.5 hour duration. Monitor reaction completion via TLC or HPLC if possible.[1] |
| 2. Moisture Contamination: Anhydrous aluminum trichloride is highly sensitive to moisture, which deactivates it. | 2. Use freshly opened, high-purity anhydrous AlCl₃. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). | |
| 3. Suboptimal Catalyst Addition: Adding AlCl₃ too quickly can cause localized overheating and side reactions. | 3. Add the AlCl₃ catalyst in portions over a period of about 20 minutes while maintaining the temperature at 1-3 °C.[1] | |
| 4. Loss During Work-up: Product may remain dissolved in the aqueous or organic layers if separation is inefficient. | 4. Ensure the ice-water quench is sufficiently cold to maximize precipitation. Thoroughly wash the filter cake, but avoid excessive volumes of solvent. | |
| Product is Dark/Oily (Low Purity) | 1. Side Reactions: Overheating or an excess of catalyst can lead to the formation of colored, polymeric byproducts or di-acylated products. | 1. Strictly control the reaction temperature. The slow, controlled addition of the Lewis acid is critical.[1] |
| 2. Inefficient Purification: Single recrystallization may be insufficient to remove all impurities. | 2. Perform multiple recrystallizations (2-3 times is recommended) from water.[1] Use activated carbon during the final recrystallization to remove colored impurities. | |
| 3. Starting Material Impurities: Impurities in 1-methoxynaphthalene or succinic anhydride can carry through the synthesis. | 3. Use high-purity starting materials (≥98%). | |
| Difficulty Filtering Product | 1. Fine Particle Size: Rapid precipitation during quenching can lead to very fine crystals that clog filter paper. | 1. After quenching in the ice-water mixture, allow for a sufficient stirring and standing period (e.g., 30 minutes) to allow crystals to grow to a more manageable size.[1] |
| 2. Product is Gummy/Oily: This indicates significant impurities preventing proper crystallization. | 2. Re-dissolve the crude product in a minimal amount of a suitable solvent, treat with activated carbon, and attempt a slower recrystallization. |
Troubleshooting Logic
This diagram provides a logical flow for diagnosing and resolving low yield issues.
Caption: Troubleshooting Flowchart for Low Yield in Menbutone Synthesis.
Data on Synthesis Optimization
While data for Menbutone is limited, studies on the closely related Friedel-Crafts acylation of 2-methoxynaphthalene demonstrate how solvent choice can dramatically influence product distribution and yield. This highlights the importance of solvent selection in controlling the regioselectivity of the reaction on a methoxy-activated naphthalene ring.
| Solvent | Acylating Agent | Major Product | Yield of Major Product | Reference |
| Carbon Disulphide | Acetic Anhydride | 1-acetyl-2-methoxynaphthalene | 44% | [4] |
| Nitrobenzene | Acetic Anhydride | 2-acetyl-6-methoxynaphthalene | 43% | [4] |
| Dichloromethane | Succinic Anhydride | 4-(4-methoxy-1-naphthalen-1-yl)-4-oxobutanoic acid | 86.4% | [1] |
Note: The data for carbon disulphide and nitrobenzene pertains to the acetylation of 2-methoxynaphthalene and is provided to illustrate the principle of solvent effects on regioselectivity and yield.
Detailed Experimental Protocols
Protocol 1: Synthesis of Crude Menbutone
This protocol is adapted from an optimized synthesis method.[1]
Materials:
-
1-Methoxynaphthalene (15.8 g)
-
Succinic anhydride (10.0 g)
-
Anhydrous aluminum trichloride (15.0 g)
-
Dichloromethane (120 mL)
-
Ice (200 g) and Water (300 g) for quench
Procedure:
-
Reaction Setup: In a dry, three-necked flask equipped with a stirrer and a thermometer, dissolve 15.8 g of 1-methoxynaphthalene and 10.0 g of succinic anhydride in 120 mL of dichloromethane.
-
Catalyst Addition: Begin stirring the solution and cool the flask in an ice bath to a temperature of 1-3 °C.
-
Slowly add 15.0 g of anhydrous aluminum trichloride in three separate portions over approximately 20 minutes. Ensure the temperature does not rise above 5 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and gently heat the solution to 35 ± 2 °C. Maintain this temperature and continue stirring for 6 hours (within a range of 5.5 to 6.5 hours).
-
Work-up and Isolation: After the reaction period, carefully pour the warm reaction mixture into a beaker containing a well-stirred mixture of 200 g of ice and 300 g of water.
-
Stir the resulting slurry for 30 minutes. The crude Menbutone will precipitate as a solid.
-
Isolate the crude product by suction filtration. The collected solid is the crude Menbutone.
-
The filtrate can be collected, and the dichloromethane layer separated and distilled for recovery.
Protocol 2: Purification of Menbutone by Recrystallization
Materials:
-
Crude Menbutone (from Protocol 1)
-
Deionized Water
-
Activated Carbon
Procedure:
-
Dissolution: Transfer the crude Menbutone filter cake to a flask. Add a suitable amount of deionized water and heat the mixture with stirring until the solid completely dissolves.
-
Decolorization: Add a small amount of activated carbon (approx. 1-2% by weight of the crude product) to the hot solution. Maintain the heat and stir for 10-15 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove the activated carbon.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to complete the crystallization of pure Menbutone.
-
Isolation: Collect the purified crystals by suction filtration and wash them with a small amount of cold water.
-
Drying: Dry the purified Menbutone in a vacuum oven at a suitable temperature (e.g., 60-70 °C) until a constant weight is achieved. Repeat the recrystallization process (steps 1-6) if the purity is not satisfactory.
Protocol 3: Conversion to this compound
Materials:
-
Purified Menbutone
-
Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ethanol (optional)
Procedure:
-
Suspend the purified Menbutone in water.
-
Slowly add a stoichiometric amount of a sodium base solution (e.g., 1M NaOH or a saturated solution of Na₂CO₃) with vigorous stirring.
-
Continue stirring until the Menbutone has completely dissolved and the solution is clear, indicating the formation of the sodium salt.
-
The resulting aqueous solution of this compound can be used directly, or the salt can be isolated by removing the water via lyophilization or by precipitating it with a suitable anti-solvent like ethanol.
References
- 1. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy Menbutone | 3562-99-0 | >98% [smolecule.com]
- 3. mdpi.com [mdpi.com]
- 4. A re-examination of the Friedel–Crafts acetylation of 2-methoxynaphthalene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Addressing unexpected off-target effects of Menbutone sodium in vitro
Technical Support Center: Menbutone Sodium In Vitro Studies
Disclaimer: this compound is a well-established choleretic agent used in veterinary medicine to stimulate hepato-digestive activity.[1] Detailed characterizations of specific off-target effects in various in vitro systems are not extensively documented in publicly available literature. This guide addresses potential unexpected effects and provides troubleshooting strategies based on common pharmacological principles for in vitro compound testing.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a choleretic agent, meaning it stimulates the liver to increase the secretion of bile.[2][3] Its primary action is to increase the volume of bile, as well as gastric and pancreatic juices, to aid in digestion.[1][4][5] This effect is particularly potent when bile flow is already reduced.[3]
Q2: I am observing cytotoxicity in my non-hepatic cell line after this compound treatment. Is this expected?
A2: The primary target of Menbutone is the liver to induce bile secretion. Significant cytotoxicity in non-hepatic cell lines (e.g., kidney, neuronal, muscle) would be considered an unexpected off-target effect. Such effects can arise from various factors, including mitochondrial dysfunction or disruption of cell membrane integrity, which are common liabilities for new chemical entities. It is crucial to characterize this cytotoxicity to understand if it is a relevant off-target effect or an artifact of the experimental conditions.
Q3: Can this compound influence cellular signaling pathways unrelated to its choleretic function?
A3: While not specifically documented for Menbutone, many pharmacologically active compounds can inadvertently modulate cellular signaling pathways. For instance, compounds with structures containing butyric acid moieties can sometimes influence pathways like PI3K/Akt/mTOR or inflammatory signaling. If you observe unexpected changes in signaling readouts (e.g., phosphorylation events, transcription factor activation), it warrants further investigation as a potential off-target effect.
Q4: What are the best practices for preparing this compound for in vitro experiments?
A4: this compound should be dissolved in a suitable vehicle, such as sterile water or DMSO, at a high concentration to create a stock solution. It is critical to note the final concentration of the vehicle in your cell culture medium, as high concentrations of solvents like DMSO can induce cytotoxicity or other off-target effects. Always include a "vehicle-only" control in your experiments to account for any effects of the solvent. For stock solutions, it is recommended to store them at -20°C for up to one year or -80°C for up to two years.[2]
Troubleshooting Guide
Issue 1: Unexpected Decrease in Cell Viability
Question: My experiment shows a significant, dose-dependent decrease in cell viability in a non-hepatic cell line (e.g., HEK293, HeLa, SH-SY5Y) after a 24-hour treatment with this compound. How can I troubleshoot this?
Answer: An unexpected decrease in viability suggests a potential off-target cytotoxic effect. The first step is to confirm the observation and then investigate the underlying mechanism. Different viability assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity), so results can vary.[6][7]
Troubleshooting Workflow
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Data Comparison Table
This table provides a template for comparing results from different cytotoxicity assays.
| Assay Type | Principle | Typical Endpoint | Potential Interpretation of Discrepancy |
| MTT / XTT | Measures mitochondrial reductase activity.[7] | Colorimetric change proportional to metabolic activity. | A decrease may indicate metabolic inhibition, not necessarily cell death. |
| LDH Release | Measures lactate dehydrogenase released from damaged cells.[8] | Colorimetric change proportional to membrane rupture (necrosis). | A high signal indicates a loss of membrane integrity. |
| Calcein-AM | Measures esterase activity in live cells with intact membranes.[8] | Fluorescence in live cells. | A low signal confirms cell death or loss of membrane integrity. |
| Caspase 3/7 | Measures activity of executioner caspases in apoptosis.[8] | Luminescence/Fluorescence proportional to apoptosis. | A high signal suggests an apoptotic mechanism of cell death. |
Detailed Protocol: LDH Cytotoxicity Assay
This protocol is adapted from standard methodologies to assess cell membrane integrity.[8]
-
Cell Seeding: Plate cells in a 96-well plate at a density that will not exceed 90% confluency at the end of the experiment. Allow cells to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include wells for:
-
Untreated Control (medium only)
-
Vehicle Control (medium + highest concentration of solvent)
-
Maximum LDH Release Control (add Lysis Buffer 45 minutes before the endpoint)
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Assay Procedure:
-
Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Sample Abs - Vehicle Control Abs) / (Max LDH Release Abs - Vehicle Control Abs)
Issue 2: Unexpected Activation of an Inflammatory Signaling Pathway
Question: My reporter assay indicates activation of the NF-κB pathway in response to this compound, which is unrelated to my research on its choleretic effects. How do I validate this?
Answer: Unexpected activation of a major signaling pathway like NF-κB could be a significant off-target effect. It is essential to validate this finding at the protein level and rule out experimental artifacts.
Validation Workflow
Caption: Workflow for validating off-target pathway activation.
Signaling Pathway Diagram
Caption: Hypothesized off-target activation of the NF-κB pathway.
Data Interpretation Table
| Experiment | Positive Result | Interpretation |
| Western Blot | Increased ratio of phospho-p65 to total p65. Decreased total IκBα levels. | Confirms activation of the upstream kinase (IKK) and canonical NF-κB signaling. |
| Immunofluorescence | p65 (RelA) signal shifts from cytoplasm to nucleus upon treatment. | Confirms the active transcription factor is translocating to its site of action. |
| qPCR | Increased mRNA levels of known NF-κB target genes (e.g., IL6, TNF). | Confirms functional downstream consequences of pathway activation. |
Detailed Protocol: Western Blot for Phospho-p65
-
Cell Lysis: After treating cells with this compound for the desired time (e.g., 30-60 minutes), wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) in Laemmli sample buffer. Heat samples at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel (e.g., 10%) and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-p65 (Ser536) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped of antibodies and re-probed for total p65 and a loading control like GAPDH or β-actin.
References
- 1. doaj.org [doaj.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The choleretic effect of menbutone and clanobutin sodium in steers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacokinetics of menbutone after intravenous and intramuscular administration to sheep [frontiersin.org]
- 5. Pharmacokinetics of menbutone after intravenous and intramuscular administration to sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 8. In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach [mdpi.com]
Navigating HPLC Column Selection for Optimal Menbutone Sodium Peak Resolution: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the HPLC analysis of Menbutone sodium. Our focus is on practical solutions for achieving optimal peak resolution and robust analytical methods.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the HPLC analysis of this compound, presented in a question-and-answer format.
Question: Why is my this compound peak exhibiting significant tailing?
Answer: Peak tailing for acidic compounds like this compound is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the analyte and the stationary phase. Here are the primary causes and their solutions:
-
Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the acidic functional groups of this compound, leading to peak tailing.
-
Solution:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to pH 2.5-3.5) will suppress the ionization of the silanol groups, minimizing these secondary interactions.[1][2]
-
Use of End-capped Columns: Employ a modern, well-end-capped HPLC column. End-capping chemically bonds a small organic group to the residual silanols, effectively shielding them from interaction with the analyte.
-
Alternative Stationary Phases: Consider using a column with a different stationary phase, such as a polymer-based or a hybrid silica-based column, which have fewer or no exposed silanol groups.
-
-
-
Column Contamination: Accumulation of strongly retained sample components or impurities on the column can lead to active sites that cause tailing.
-
Solution:
-
Column Washing: Implement a robust column washing procedure after each analytical batch. A typical wash involves flushing the column with a strong solvent, such as 100% acetonitrile or methanol, for an extended period.
-
Use of Guard Columns: A guard column installed before the analytical column can trap strongly retained compounds and particulates, protecting the analytical column from contamination.
-
-
-
Metal Contamination: Trace metals in the HPLC system (e.g., from frits, tubing, or the stationary phase itself) can chelate with this compound, causing peak tailing.
-
Solution:
-
Use of High-Purity Silica Columns: Modern HPLC columns are often manufactured with high-purity silica with low metal content.
-
Mobile Phase Additives: Adding a chelating agent, such as a low concentration of EDTA, to the mobile phase can help to mitigate the effects of metal contamination.
-
-
Question: What causes peak fronting for the this compound peak?
Answer: Peak fronting, where the leading edge of the peak is sloped, is less common than tailing but can still occur. The primary causes include:
-
Sample Overload: Injecting too high a concentration of this compound can saturate the stationary phase at the column inlet, leading to a distorted peak shape.[3]
-
Solution:
-
Reduce Injection Concentration/Volume: Dilute the sample or reduce the injection volume to ensure the amount of analyte on the column is within its linear range.
-
-
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, resulting in peak fronting.
-
Solution:
-
Match Sample Solvent to Mobile Phase: Ideally, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, keep the volume injected as small as possible.
-
-
-
Column Bed Deformation: A void or channel in the column packing can lead to a non-uniform flow path and result in peak fronting or splitting.
-
Solution:
-
Replace the Column: Column bed deformation is often irreversible, and the column will need to be replaced. To prevent this, avoid sudden pressure shocks and operate within the column's recommended pressure limits.
-
-
Question: How can I improve the resolution between this compound and a closely eluting impurity?
Answer: Achieving adequate resolution is critical for accurate quantification. If you are observing poor resolution, consider the following strategies:
-
Optimize Mobile Phase Composition:
-
Adjust Organic Solvent Percentage: A slight decrease in the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase will increase the retention time of both peaks and may improve their separation.
-
Change Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties, potentially resolving co-eluting peaks.
-
-
Modify Stationary Phase Chemistry:
-
Change Column Type: If a C18 column is not providing adequate resolution, consider a different stationary phase. A Phenyl-Hexyl column can offer alternative selectivity for aromatic compounds like this compound due to π-π interactions. A Cyano (CN) column provides different polarity and may also be a suitable alternative.
-
-
Adjust HPLC System Parameters:
-
Decrease Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the analysis time.[4]
-
Increase Column Temperature: Increasing the column temperature can improve mass transfer and reduce peak broadening, which may lead to better resolution. However, ensure the temperature is within the stable range for both the analyte and the column.[4]
-
Use a Longer Column or Smaller Particle Size: A longer column or a column packed with smaller particles (e.g., switching from a 5 µm to a 3 µm or sub-2 µm particle column) will increase the number of theoretical plates and enhance resolution.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting HPLC column for this compound analysis?
A C18 column is the most common and generally recommended starting point for reversed-phase HPLC analysis of this compound.[6] It provides good retention and selectivity for this moderately non-polar, acidic compound.
Q2: What is a typical mobile phase for this compound analysis?
A common mobile phase consists of a mixture of acetonitrile and an acidic aqueous buffer, such as phosphate buffer or a dilute solution of an acid like phosphoric acid or formic acid, with the pH adjusted to the range of 2.5-3.5.[3]
Q3: Is UPLC a better alternative to HPLC for this compound analysis?
Ultra-Performance Liquid Chromatography (UPLC) can offer significant advantages over traditional HPLC for the analysis of this compound. By using columns with sub-2 µm particles, UPLC systems can provide faster analysis times, better resolution, and increased sensitivity.
Q4: How does the choice of stationary phase affect the analysis?
The stationary phase chemistry is a critical factor in achieving the desired selectivity and resolution. While C18 is a good starting point, other phases can offer different selectivities that may be beneficial for separating this compound from specific impurities. For example, Phenyl-Hexyl phases can provide enhanced retention and selectivity for aromatic compounds, while Cyano phases offer a different polarity for alternative selectivity.
Quantitative Data: Comparison of HPLC Columns for this compound Analysis
The following table provides an illustrative comparison of the expected performance of different HPLC column chemistries for the analysis of this compound. The values are representative and may vary depending on the specific experimental conditions.
| Column Chemistry | Particle Size (µm) | Dimensions (mm) | Mobile Phase | Retention Time (min) | Tailing Factor (As) | Resolution (Rs) with a closely eluting impurity |
| C18 | 5 | 4.6 x 150 | Acetonitrile:0.1% Phosphoric Acid (50:50) | 6.5 | 1.3 | 1.8 |
| C8 | 5 | 4.6 x 150 | Acetonitrile:0.1% Phosphoric Acid (50:50) | 5.2 | 1.2 | 1.6 |
| Phenyl-Hexyl | 3 | 4.6 x 100 | Acetonitrile:0.1% Phosphoric Acid (50:50) | 7.1 | 1.1 | 2.2 |
| Cyano (CN) | 3 | 4.6 x 100 | Acetonitrile:0.1% Phosphoric Acid (60:40) | 4.8 | 1.4 | 1.5 |
Detailed Experimental Protocol
This section provides a detailed methodology for a typical HPLC analysis of this compound.
1. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).
2. Chemicals and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
3. Chromatographic Conditions
-
Column: C18, 5 µm, 4.6 x 150 mm (or equivalent)
-
Mobile Phase: A mixture of Acetonitrile and 0.1% (v/v) Phosphoric Acid in water. The exact ratio should be optimized for the specific column and system, a typical starting point is 50:50 (v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in the mobile phase to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: The sample preparation will depend on the matrix. For a simple formulation, dissolve the sample in the mobile phase to obtain a theoretical concentration within the calibration range. For more complex matrices like plasma or tissue, a protein precipitation or solid-phase extraction (SPE) step may be necessary.
5. System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the working standard solution multiple times and check for:
-
Tailing Factor (As): Should be ≤ 1.5
-
Theoretical Plates (N): Should be > 2000
-
Relative Standard Deviation (RSD) of peak area and retention time: Should be ≤ 2.0% for replicate injections.
HPLC Column Selection Workflow for this compound
The following diagram illustrates a logical workflow for selecting the optimal HPLC column for this compound analysis.
Caption: Workflow for HPLC column selection for this compound analysis.
References
Strategies to minimize Menbutone sodium degradation in samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Menbutone sodium in experimental samples. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during sample handling, storage, and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation in my samples?
Based on its chemical properties, this compound is susceptible to degradation under certain conditions. Key factors to control are:
-
pH: this compound is likely sensitive to strongly acidic or alkaline conditions.[1]
-
Temperature: Elevated temperatures can accelerate degradation.
-
Light: Exposure to light, particularly UV light, may induce photodegradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the chemical breakdown of Menbutone.
Q2: What are the recommended short-term and long-term storage conditions for this compound samples?
To ensure the stability of this compound in your samples, adhere to the following storage recommendations:
-
Short-Term (days to weeks): For short-term storage, it is recommended to keep samples in a dry, dark environment at 0 - 4°C.
-
Long-Term (months to years): For long-term preservation, storing samples at -20°C is advised.[2] Stock solutions of Menbutone can be stored at -20°C for up to one year or at -80°C for up to two years.[3]
Q3: My experiment requires multiple freeze-thaw cycles. Will this affect the integrity of my this compound samples?
Studies have shown that this compound in plasma is stable for at least three freeze-thaw cycles when samples are frozen at -20°C and thawed to room temperature.[4][5] However, it is always best practice to minimize the number of freeze-thaw cycles. If multiple aliquots from the same sample are needed, it is recommended to prepare these before the initial freezing.
Q4: I am seeing unexpected peaks in my chromatogram when analyzing this compound. Could these be degradation products?
Unexpected peaks in your chromatogram could indeed be degradation products. This is more likely if your samples have been exposed to harsh conditions such as extreme pH, high temperatures, or light. To confirm this, you can perform a forced degradation study on a reference standard of this compound under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) and compare the resulting chromatograms with your sample's chromatogram.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound | Sample degradation due to improper storage. | Ensure samples are stored at the recommended temperatures (-20°C for long-term) and protected from light.[2] |
| Inefficient extraction from the sample matrix. | Optimize your sample extraction procedure. A validated method for plasma samples involves solid-phase extraction (SPE).[6] | |
| Adsorption to container surfaces. | Use low-binding microcentrifuge tubes or glassware for sample storage and preparation. | |
| Inconsistent results between replicates | Non-homogenous sample after thawing. | Vortex samples thoroughly after thawing and before taking an aliquot for analysis. |
| Degradation during sample processing. | Keep samples on ice during processing to minimize thermal degradation. | |
| Appearance of new peaks in chromatogram over time | Gradual degradation of this compound in stored samples. | Re-evaluate your storage conditions. Consider storing at a lower temperature (e.g., -80°C). Verify the stability of your stock solutions and prepare fresh working solutions as needed.[3] |
| Contamination of the sample or analytical system. | Ensure proper cleaning of all labware and analytical instrumentation. Run a blank to check for system contamination. |
Data on this compound Stability
The following table summarizes the stability of this compound in plasma under various conditions as determined by a validated HPLC method.
| Condition | Concentration Levels Tested (µg/mL) | Duration | Stability Outcome (Accuracy %) | Reference |
| Freeze-Thaw Cycles (3 cycles, -20°C to Room Temp) | 0.6 and 75 | N/A | 85.40 - 104.35 | [4][5] |
| Short-Term (Room Temperature) | 0.6 and 75 | 24 hours | Within acceptance criteria (<15% deviation) | [7] |
| Short-Term (4°C) | 0.6 and 75 | 48 hours | Within acceptance criteria (<15% deviation) | [7] |
| Long-Term (-20°C) | 0.6 and 75 | 30 days | Within acceptance criteria (<15% deviation) | [7] |
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma by HPLC
This protocol is based on validated methods for the determination of Menbutone in plasma samples.[4][6][8]
1. Sample Preparation and Extraction: a. Thaw frozen plasma samples at room temperature. b. Spike 1 mL of the plasma sample with an internal standard (e.g., sparfloxacin). c. Add 1 mL of 10% acetic acid to deproteinize the sample. d. Vortex for 1 minute and centrifuge at 3000 rpm for 10 minutes.[6] e. Condition a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of HPLC grade water. f. Load the supernatant from the centrifuged sample onto the SPE cartridge. g. Wash the cartridge twice with 1 mL of HPLC grade water. h. Elute Menbutone with 1 mL of the mobile phase.
2. Chromatographic Conditions:
- HPLC System: A system equipped with a photodiode array (PDA) detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A mixture of acetonitrile and monopotassium phosphate buffer (e.g., 49:51 v/v).[4]
- Flow Rate: 1.2 mL/min.[4]
- Detection Wavelength: 236 nm for Menbutone and 297 nm for sparfloxacin (internal standard).[4][9]
- Injection Volume: 20 µL.
3. Quantification: a. Construct a calibration curve using known concentrations of this compound. b. Quantify the Menbutone concentration in the samples by comparing the peak area ratio of Menbutone to the internal standard against the calibration curve.
Protocol 2: Forced Degradation Study of this compound
This protocol provides a general framework for conducting forced degradation studies to understand the stability of this compound under various stress conditions.[3][10]
1. Preparation of Stock Solution: a. Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of organic solvent and water) at a known concentration.
2. Stress Conditions:
- Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and incubate at room temperature or an elevated temperature (e.g., 60°C) for a defined period.
- Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and incubate under the same conditions as acid hydrolysis.
- Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep it at room temperature for a defined period.
- Thermal Degradation: Expose the stock solution to dry heat at an elevated temperature (e.g., 70°C).
- Photodegradation: Expose the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[7][10]
3. Sample Analysis: a. At specified time points, withdraw aliquots from each stress condition. b. Neutralize the acidic and basic samples before analysis. c. Analyze all samples using a stability-indicating HPLC method (as described in Protocol 1, which should be validated to separate the parent drug from any degradation products).
4. Data Evaluation: a. Calculate the percentage of degradation for this compound under each stress condition. b. Identify and characterize any significant degradation products using techniques like mass spectrometry (MS).
Visualizations
Caption: Workflow for this compound Quantification in Plasma.
Caption: Forced Degradation Study Workflow.
References
- 1. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 2. medcraveonline.com [medcraveonline.com]
- 3. ajpsonline.com [ajpsonline.com]
- 4. Buy Menbutone | 3562-99-0 | >98% [smolecule.com]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacokinetic Pattern of Menbutone in Calves after Single Intravenous and Intramuscular Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics of menbutone after intravenous and intramuscular administration to sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purity Assessment and Impurity Profiling of Synthesized Menbutone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the purity assessment and impurity profiling of synthesized Menbutone. It includes frequently asked questions (FAQs), troubleshooting guides for common analytical challenges, detailed experimental protocols, and data on known impurities.
Frequently Asked Questions (FAQs)
1. What is Menbutone and what are its critical quality attributes?
Menbutone, chemically known as 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoic acid, is a veterinary pharmaceutical ingredient used to stimulate hepato-digestive activity.[1] Its critical quality attributes include purity (typically ≥98.0%), the profile of related substances (impurities), residual solvents, and heavy metal content. These attributes are crucial for ensuring the safety and efficacy of the final drug product.
2. What are the common process-related impurities in synthesized Menbutone?
During the synthesis of Menbutone, which often involves the Friedel-Crafts acylation of 1-methoxynaphthalene with succinic anhydride, several process-related impurities can form. These may include unreacted starting materials, intermediates, and by-products from side reactions. A known impurity is Menbutone Impurity 1 , chemically identified as 4-(naphthalen-1-yloxy)-4-oxobutanoic acid .[2] Other potential impurities can arise from the starting materials or alternative reaction pathways.
3. What are the potential degradation products of Menbutone?
Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions such as acidic, basic, oxidative, thermal, and photolytic stress.[3][4] While specific degradation pathways for Menbutone are not extensively published, understanding its chemical structure suggests potential degradation mechanisms. For instance, hydrolysis of the butanoic acid side chain or cleavage of the methoxy group are plausible degradation routes. A comprehensive forced degradation study is necessary to fully elucidate these pathways.
4. Which analytical techniques are most suitable for Menbutone purity and impurity analysis?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for determining the purity of Menbutone and quantifying its impurities.[5] For the identification and structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and the isolation of impurities followed by Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[6]
5. How can I identify an unknown peak in my Menbutone HPLC chromatogram?
Identifying an unknown peak requires a systematic approach. Initially, a comparison with the chromatograms of known impurities and starting materials can be performed. If the peak remains unidentified, LC-MS analysis can provide the mass-to-charge ratio (m/z) of the molecule, offering clues to its identity. For unambiguous structural confirmation, the impurity may need to be isolated using preparative HPLC, followed by characterization using spectroscopic techniques like NMR (1H, 13C) and high-resolution mass spectrometry (HRMS).
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of synthesized Menbutone.
Issue 1: Poor Peak Shape (Tailing or Fronting) of the Menbutone Peak
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with Column Silanols | The carboxylic acid moiety of Menbutone can interact with residual silanol groups on the silica-based column packing, leading to peak tailing. Ensure the mobile phase pH is sufficiently low (e.g., using a phosphate or formate buffer) to keep the carboxylic acid protonated. |
| Column Overload | Injecting too high a concentration of the sample can lead to peak fronting. Reduce the sample concentration or the injection volume. |
| Inappropriate Sample Solvent | Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. |
| Column Degradation | A decline in column performance can lead to poor peak shapes. Flush the column with a strong solvent, or if the problem persists, replace the column. |
Issue 2: Inadequate Resolution Between Menbutone and Impurity Peaks
| Possible Cause | Troubleshooting Step |
| Suboptimal Mobile Phase Composition | The separation of closely related impurities from the main Menbutone peak is highly dependent on the mobile phase composition. Systematically vary the organic modifier (e.g., acetonitrile, methanol) to aqueous ratio. A shallow gradient elution program can often improve the resolution of closely eluting peaks. |
| Incorrect pH of the Mobile Phase | The ionization state of Menbutone and its acidic or basic impurities can significantly affect their retention and selectivity. Adjust the pH of the aqueous component of the mobile phase to optimize the separation. |
| Inappropriate Column Chemistry | If resolution cannot be achieved by modifying the mobile phase, consider a column with a different stationary phase (e.g., a phenyl-hexyl or a C8 column) to exploit different separation mechanisms. |
| Low Column Efficiency | Ensure the column is properly packed and has not deteriorated. A system suitability test, including the determination of theoretical plates, can assess column efficiency. |
Issue 3: Baseline Noise or Drift
| Possible Cause | Troubleshooting Step |
| Contaminated Mobile Phase | Use high-purity HPLC-grade solvents and freshly prepared mobile phase. Filter the mobile phase before use. |
| Air Bubbles in the System | Degas the mobile phase thoroughly before and during use. Check for leaks in the pump and connections. |
| Detector Lamp Issue | An aging detector lamp can cause baseline noise. Check the lamp's energy output and replace it if necessary. |
| Temperature Fluctuations | Use a column oven to maintain a stable column temperature, which can help in achieving a stable baseline, especially for sensitive analyses. |
Data Presentation
Table 1: Known Impurities of Menbutone
| Impurity Name | Chemical Name | CAS Number | Molecular Formula | Molecular Weight |
| Menbutone Impurity 1 | 4-(naphthalen-1-yloxy)-4-oxobutanoic acid | 297140-39-7 | C₁₄H₁₂O₄ | 244.25 |
Table 2: Typical HPLC-UV Method Parameters for Menbutone Purity Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: AcetonitrileGradient elution may be required for optimal separation of impurities. |
| Flow Rate | 1.0 - 1.2 mL/min[5] |
| Detection Wavelength | 236 nm and 297 nm[5] |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 10 - 20 µL |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment of Menbutone
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 0.1% (v/v) solution of phosphoric acid in HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of Menbutone reference standard in the mobile phase to obtain a known concentration (e.g., 1.0 mg/mL).
-
-
Sample Solution Preparation:
-
Accurately weigh and dissolve the synthesized Menbutone sample in the mobile phase to obtain the same concentration as the standard solution.
-
-
Chromatographic Conditions:
-
Use the parameters outlined in Table 2. A typical gradient might be:
-
0-5 min: 50% B
-
5-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 50% B
-
30-35 min: 50% B (re-equilibration)
-
-
-
Analysis:
-
Inject the standard solution multiple times to ensure system suitability (e.g., check for reproducibility of retention time and peak area).
-
Inject the sample solution.
-
-
Data Processing:
-
Identify the Menbutone peak based on the retention time of the standard.
-
Calculate the purity of the synthesized Menbutone using the area percentage method:
-
% Purity = (Area of Menbutone Peak / Total Area of all Peaks) x 100
-
-
Quantify any specified impurities against their respective reference standards if available.
-
Visualizations
Caption: Workflow for Purity Assessment and Impurity Identification of Menbutone.
Caption: Troubleshooting Guide for Poor HPLC Resolution.
References
- 1. Menbutone | C15H14O4 | CID 71818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(naphthalen-1-yloxy)-4-oxobutanoic acid - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. mdpi.com [mdpi.com]
- 6. globethesis.com [globethesis.com]
Technical Support Center: Enhancing Analytical Methods for Menbutone Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of analytical methods for Menbutone detection.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for Menbutone detection?
A1: The most prevalent methods for the quantification of Menbutone in biological matrices are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Diode Array Detection (DAD).[1][2][3][4] Other reported methods include Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Spectrofluorimetry.[5]
Q2: What is a typical limit of detection (LOD) and limit of quantification (LOQ) for Menbutone using HPLC-UV?
A2: For HPLC-UV methods, the LOD for Menbutone in plasma is typically around 0.08–0.09 µg/mL, and the LOQ is approximately 0.2 µg/mL.[1][6] These values can vary depending on the specific method, instrumentation, and matrix.
Q3: How can I improve the sensitivity of my HPLC-UV method for Menbutone?
A3: To enhance sensitivity, consider the following:
-
Optimize the mobile phase: Ensure the pH is appropriate to maintain Menbutone in a single ionic state, which can improve peak shape and sensitivity. A mobile phase consisting of acetonitrile and a phosphate buffer is commonly used.[1][2]
-
Increase detector response: Operate the UV detector at the wavelength of maximum absorbance (λmax) for Menbutone, which is around 236 nm.[1]
-
Improve column efficiency: Use a column with a smaller particle size (e.g., 3 µm) for faster and more efficient separations, leading to sharper peaks and better sensitivity.[7]
-
Optimize sample preparation: Employ a robust sample clean-up method, such as Solid-Phase Extraction (SPE), to remove matrix interferences and concentrate the analyte.[1][6]
Q4: What are the key considerations for sample preparation when analyzing Menbutone in plasma?
A4: A common and effective method for plasma sample preparation involves protein precipitation followed by Solid-Phase Extraction (SPE).[1][6] Deproteinization is typically done with an acid like acetic acid.[1][6] SPE cartridges, such as Oasis HLB, are then used to clean up the sample and concentrate the Menbutone before injection into the HPLC system.[1][6][8]
Q5: Is Menbutone stable in plasma samples during storage?
A5: Yes, studies have shown that Menbutone is stable in plasma under various storage conditions, including freeze-thaw cycles and storage at -20°C.[1][2] However, it is always recommended to perform stability tests as part of method validation for your specific storage conditions.
Troubleshooting Guides
HPLC-UV Methods
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH affecting the ionization of Menbutone. | Adjust the pH of the mobile phase. For acidic compounds like Menbutone, a lower pH (e.g., using phosphoric or formic acid) can improve peak shape.[7] |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Column contamination or degradation. | Backflush the column or replace it with a new one. | |
| Low Sensitivity/Small Peak Area | Suboptimal detection wavelength. | Ensure the UV detector is set to the λmax of Menbutone (~236 nm).[1] |
| Inefficient sample extraction and cleanup. | Optimize the SPE protocol to improve recovery. Ensure complete elution of Menbutone from the cartridge. | |
| High background noise. | Use high-purity solvents and reagents for the mobile phase. | |
| Inconsistent Retention Times | Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure accurate mixing of solvents. | |
| Pump issues. | Check the pump for leaks and ensure a consistent flow rate. | |
| High Backpressure | Blockage in the system (e.g., column frit, tubing). | Backflush the column. If the pressure remains high, systematically check and clean or replace tubing and filters. |
| Particulate matter from samples. | Filter all samples before injection using a 0.22 µm or 0.45 µm syringe filter. |
LC-MS/MS Methods
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Sensitivity/Ion Suppression | Matrix effects from co-eluting endogenous compounds in the sample. | Optimize sample preparation to remove interfering matrix components. Techniques like SPE are crucial.[9] |
| Modify the chromatographic method to separate Menbutone from the interfering compounds. | ||
| Use a deuterated internal standard if available to compensate for matrix effects. | ||
| Inaccurate Quantification | Non-linearity of the calibration curve at low concentrations. | Ensure the calibration range is appropriate and that the blank matrix is free of Menbutone. |
| Unstable electrospray. | Optimize the ion source parameters (e.g., spray voltage, gas flow, temperature). | |
| Signal Variability | Inconsistent sample cleanup. | Ensure the sample preparation protocol is followed precisely for all samples, standards, and quality controls. |
| Contamination of the ion source. | Clean the ion source regularly according to the manufacturer's instructions. |
Quantitative Data Summary
Table 1: HPLC-UV Method Parameters for Menbutone Analysis in Plasma
| Parameter | Sheep Plasma[1][2] | Calf Plasma[6] |
| Column | Xbridge BEH C18 (5 µm, 4.6 × 250 mm) | Xbridge BEH C18 (5 µm, 4.6 × 250 mm) |
| Mobile Phase | Acetonitrile:Monopotassium phosphate buffer (49:51, v/v) | Acetonitrile:Monopotassium phosphate buffer (49:51, v/v) |
| Flow Rate | 1.2 mL/min | 1.2 mL/min |
| Detection Wavelength | 236 nm | 236 nm |
| Linearity Range | 0.2–100 µg/mL | 0.2–100 µg/mL |
| LOD | 0.08 µg/mL | 0.09 µg/mL |
| LOQ | 0.2 µg/mL | 0.2 µg/mL |
| Internal Standard | Sparfloxacin | Sparfloxacin |
Table 2: Validation Data for HPLC-UV Method in Sheep Plasma [1][2]
| Parameter | LLOQ (0.2 µg/mL) | Low QC (0.6 µg/mL) | Medium QC (30 µg/mL) | High QC (75 µg/mL) |
| Within-run Precision (%CV) | 0.19–8.21 | 0.01–4.77 | 0.01–4.77 | 0.01–4.77 |
| Within-run Accuracy (%) | 102.99–119.52 | 85.17–109.67 | 85.17–109.67 | 85.17–109.67 |
| Between-run Precision (%CV) | 0.96 | 2.68 | 0.28 | 1.34 |
| Between-run Accuracy (%) | 112.66 | 109.09 | 92.91 | 98.33 |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of Menbutone in Sheep Plasma[1]
1. Sample Preparation (Solid-Phase Extraction)
-
To 1 mL of plasma, add 100 µL of the internal standard working solution (Sparfloxacin, 20 µg/mL).
-
Add 1 mL of 10% acetic acid, vortex for 1 minute, and centrifuge at 3000 rpm for 10 minutes.
-
Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of HPLC grade water.
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge twice with 1 mL of HPLC grade water.
-
Dry the cartridge thoroughly.
-
Elute Menbutone and the internal standard with 1 mL of the mobile phase.
-
Inject 20 µL of the eluate into the HPLC system.
2. HPLC-UV Conditions
-
HPLC System: Waters Alliance e2695 with a 2998 Photodiode Array Detector.
-
Column: Xbridge BEH C18 (5 µm, 4.6 × 250 mm).
-
Mobile Phase: A mixture of acetonitrile and monopotassium phosphate buffer (1.36 g/L) in a 49:51 (v/v) ratio.
-
Flow Rate: 1.2 mL/min.
-
Detection: 236 nm for Menbutone and 297 nm for Sparfloxacin.
-
Injection Volume: 20 µL.
Protocol 2: Spectrofluorimetric Determination of Menbutone[5]
1. Sample Preparation
-
Prepare a stock solution of Menbutone in methanol.
-
For analysis, prepare an alkaline aqueous methanolic solution of the drug.
2. Spectrofluorimetric Conditions
-
Instrument: Luminescence spectrometer.
-
Excitation Wavelength (λex): 300 nm.
-
Emission Wavelength (λem): 378 nm.
-
Linearity Range: 0.2–2.0 µg/mL.
-
LOD: 7.25 ng/mL.
-
LOQ: 24.15 ng/mL.
Visualizations
Caption: Experimental workflow for Menbutone analysis by HPLC-UV.
Caption: Troubleshooting logic for low sensitivity in Menbutone analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Menbutone: Development and Validation of a Sensitive HPLC Assay according to the European Medicines Ag… [ouci.dntb.gov.ua]
- 4. doaj.org [doaj.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic Pattern of Menbutone in Calves after Single Intravenous and Intramuscular Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of Menbutone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Frontiers | Pharmacokinetics of menbutone after intravenous and intramuscular administration to sheep [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Carry-Over Effects in Menbutone Sodium Liquid Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address carry-over effects in the liquid chromatography of Menbutone sodium.
Frequently Asked Questions (FAQs)
Q1: What is carry-over in HPLC and how does it manifest in this compound analysis?
A1: Carry-over in High-Performance Liquid Chromatography (HPLC) is the appearance of a small peak of an analyte, in this case, this compound, in a chromatogram of a blank or subsequent sample injection after the analysis of a high-concentration sample.[1][2] This phenomenon can lead to inaccurate quantification, especially for low-concentration samples, and can compromise the integrity of the analytical data.[3] It typically manifests as "ghost peaks" in blank injections.[2]
Q2: What are the primary sources of carry-over in an HPLC system?
A2: The most common sources of carry-over in an HPLC system include:
-
Autosampler and Injection System: The injection needle, rotor seals, and sample loop are primary sites where sample residue can adhere.[2][4] Worn seals can develop scratches or grooves that trap trace amounts of the sample.[2]
-
Column: The column itself can retain the analyte, which then slowly bleeds off in subsequent runs. This is often referred to as column memory effect.
-
Fittings and Tubing: Improperly seated fittings can create dead volumes where the sample can be trapped.[2]
-
Contaminated Solvents or Vials: The blank solvent or the vials used for blank injections may be contaminated.[1]
Q3: Is this compound particularly prone to carry-over?
A3: While the available literature on validated HPLC methods for this compound reports successful mitigation of carry-over, the acidic nature of Menbutone (a derivative of oxobutyric acid) can contribute to its interaction with active sites within the HPLC system, potentially leading to carry-over if the system is not properly optimized and maintained.[5] Acidic compounds can be sensitive to the pH of the rinse phase.[1]
Troubleshooting Guides
Guide 1: Identifying the Source of Carry-Over
This guide provides a systematic approach to pinpointing the origin of the carry-over effect.
Step 1: Confirm the Carry-Over
-
Inject a high-concentration this compound standard.
-
Immediately follow with one or more blank injections (using the mobile phase or a clean solvent).
-
If a peak corresponding to this compound appears in the blank injection(s), carry-over is present.
Step 2: Differentiate Between System and Column Carry-Over
-
Zero Volume Injection: Perform a "null" or zero-volume injection. If a peak is still observed, the contamination is likely in the system components after the injector.
-
Column Removal: Replace the column with a union and repeat the blank injection. If the carry-over peak disappears, the column is the likely source. If it persists, the issue is within the autosampler or connecting tubing.
-
Double Gradient (for gradient methods): Run a blank injection with a double gradient. If a similar-sized peak appears in both gradients, the column is likely the source. If the peak is larger in the second gradient, it may indicate a contaminated mobile phase.[6]
Guide 2: Mitigating Autosampler-Related Carry-Over
This guide focuses on strategies to eliminate carry-over originating from the autosampler.
1. Optimize the Needle Wash:
-
Wash Solvent Composition: The wash solvent should be strong enough to dissolve this compound effectively.[7] Since Menbutone is an acidic compound, modifying the pH of the wash solvent can be effective.[1]
-
Start with a wash solvent that is at least as strong as the strongest mobile phase composition used in your gradient.[4][7]
-
For reversed-phase chromatography, a high percentage of organic solvent (e.g., 80-100% Acetonitrile or Methanol) is typically used.[7]
-
Consider adding a small percentage of acid (e.g., 0.1% formic acid) or base to the wash solvent to improve the solubility of acidic or basic analytes, respectively.[1][3]
-
-
Wash Volume and Cycles: Increase the volume of the needle wash and the number of wash cycles.[3]
-
Internal and External Needle Wash: Utilize both internal and external needle wash functions of the autosampler if available.
2. Inspect and Maintain Autosampler Components:
-
Regularly inspect and replace worn rotor seals, needle seats, and the injection needle.[2]
-
Ensure all fittings are properly connected to avoid dead volumes.
Guide 3: Addressing Column-Related Carry-Over
This guide provides steps to take when the analytical column is identified as the source of carry-over.
1. Column Flushing:
-
Flush the column with a strong solvent that is compatible with the stationary phase.[8] For reversed-phase columns, a sequence of solvents with increasing strength can be used.
-
If allowed by the manufacturer, reverse the column and flush it to remove strongly retained compounds from the column inlet.[8]
2. Method Modification:
-
Increase Equilibration Time: Ensure the column is adequately equilibrated between injections, which should be at least 5-10 times the column volume.[8]
-
Introduce a Wash Step: Incorporate a high-organic wash step at the end of each gradient run to elute any remaining this compound from the column.
Data Presentation
Table 1: Recommended Wash Solvents for Mitigating Carry-Over of Acidic Compounds like this compound
| Wash Solvent Composition | Rationale | Considerations |
| High Organic Content (e.g., 90:10 Acetonitrile:Water) | Effectively removes compounds retained by hydrophobic interactions in reversed-phase chromatography.[3][7] | Ensure miscibility with the mobile phase. |
| Acidified Organic Solvent (e.g., 0.1% Formic Acid in Acetonitrile) | Suppresses the ionization of acidic analytes, increasing their solubility in the organic solvent and reducing ionic interactions with system components.[1][3] | Use volatile acids like formic or acetic acid, especially for LC-MS applications. Avoid non-volatile buffers like phosphate.[1] |
| Basic Wash Solution (e.g., 0.1% Ammonium Hydroxide in Water/Organic) | Can be effective in removing acidic compounds by ionizing them and preventing adsorption to certain surfaces. | Test for compatibility with your column and system. May not be suitable for all stationary phases. |
| Isopropanol | A strong solvent effective at removing highly retained, non-polar contaminants.[3][9] | Higher viscosity may require lower flow rates. |
Experimental Protocols
Protocol 1: Evaluation of Carry-Over for a this compound HPLC Method
This protocol is based on the principles outlined in the European Medicines Agency (EMA) Guideline on Bioanalytical Method Validation.[5]
1. Objective: To determine the extent of carry-over of this compound in the HPLC system under the specified analytical method conditions.
2. Materials:
-
HPLC system with the configured analytical method for this compound.
-
Highest concentration calibration standard of this compound.
-
Blank matrix (e.g., plasma, mobile phase).
-
Clean injection vials.
3. Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the blank matrix to confirm the absence of any interfering peaks at the retention time of this compound.
-
Inject the highest concentration calibration standard of this compound.
-
Immediately following the high-concentration standard, inject a blank matrix sample.
-
Repeat the blank injection at least one more time to assess if the carry-over is diminishing with subsequent injections.
-
Analyze the chromatograms from the blank injections for any peak at the retention time of this compound.
4. Acceptance Criteria: The peak area of this compound in the first blank injection following the highest concentration standard should not exceed a predefined percentage of the peak area of the Lower Limit of Quantification (LLOQ) standard. A common acceptance criterion is ≤ 20% of the LLOQ.
Mandatory Visualization
Caption: Troubleshooting workflow for identifying and resolving HPLC carry-over.
Caption: Key strategies for mitigating this compound carry-over in HPLC.
References
- 1. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 2. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 3. mastelf.com [mastelf.com]
- 4. Carryover problems - Chromatography Forum [chromforum.org]
- 5. mdpi.com [mdpi.com]
- 6. support.waters.com [support.waters.com]
- 7. Wash solvent guidelines | Waters [help.waters.com]
- 8. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. The Cleaning and Regeneration of Reversed-Phase HPLC Columns – Chemass [chemass.si]
Refinement of Menbutone sodium extraction from complex biological matrices
This technical support center provides troubleshooting guidance and detailed protocols for the extraction of Menbutone sodium from complex biological matrices. It is designed for researchers, scientists, and drug development professionals to navigate common challenges and refine their experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the extraction of this compound using various techniques.
Solid-Phase Extraction (SPE)
Question: My Menbutone recovery from plasma using a reversed-phase SPE protocol is consistently low. What are the potential causes and how can I improve it?
Answer: Low recovery in SPE can stem from several factors. Here is a systematic approach to troubleshoot this issue:
-
Incomplete Protein Precipitation: Menbutone can bind to plasma proteins. If the initial protein precipitation step is inefficient, the protein-bound drug may not be retained on the SPE sorbent, leading to its loss.
-
Improper Sample pH: Menbutone is an acidic drug with a pKa of approximately 4.44.[3] For optimal retention on a reversed-phase sorbent, the sample pH should be at least 2 pH units below the pKa to ensure the analyte is in its neutral, less polar form.
-
Inadequate Sorbent Conditioning: The SPE sorbent must be properly solvated to ensure efficient interaction with the analyte.
-
Solution: Always perform the conditioning step, typically with methanol followed by HPLC-grade water, before loading the sample.[2] Ensure the sorbent bed does not dry out between conditioning and sample loading.
-
-
Wash Solvent Too Strong: The wash step is critical for removing endogenous interferences. However, a wash solvent that is too strong can prematurely elute the Menbutone.
-
Solution: A typical wash for Menbutone extraction from plasma involves HPLC-grade water.[2] If you are using an organic solvent in the wash step, consider reducing its strength or switching to a purely aqueous wash.
-
-
Inefficient Elution: The elution solvent may not be strong enough to desorb Menbutone completely from the sorbent.
-
Solution: A common elution solvent is the mobile phase used for the HPLC analysis (e.g., a mixture of acetonitrile and monopotassium phosphate buffer).[2] Ensure the elution volume is sufficient and consider a second elution step to check for any remaining analyte.
-
Question: I am observing significant matrix effects (ion suppression/enhancement) in my LC-MS/MS analysis after SPE of tissue homogenates. How can I mitigate this?
Answer: Matrix effects are a common challenge with complex samples like tissue homogenates. Here are some strategies to address this:
-
Optimize the Wash Step: A more rigorous wash step during SPE can help remove interfering matrix components.
-
Solution: After the initial aqueous wash, consider adding a wash with a weak organic solvent (e.g., 5-10% methanol in water) to remove more interferences without eluting the Menbutone. This will require optimization to avoid analyte loss.
-
-
Use a More Selective Sorbent: If using a standard reversed-phase sorbent, switching to a mixed-mode or ion-exchange sorbent could provide better cleanup.
-
Solution: For an acidic drug like Menbutone, a mixed-mode polymer with both reversed-phase and anion-exchange properties could be beneficial.
-
-
Dilute the Final Extract: Diluting the sample post-elution can reduce the concentration of matrix components relative to the analyte.
-
Solution: This is a simple approach, but it may compromise the limit of quantification (LOQ) if the analyte concentration is low.
-
-
Employ a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for Menbutone is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.
Liquid-Liquid Extraction (LLE)
Question: I am having trouble with emulsion formation during the LLE of Menbutone from urine. What can I do to prevent or break the emulsion?
Answer: Emulsion formation is a frequent issue in LLE, especially with urine samples. Here are several techniques to manage emulsions:
-
Gentle Mixing: Vigorous shaking is a common cause of emulsions.
-
Solution: Instead of shaking, gently rock or invert the extraction tube for a longer period to allow for partitioning without creating a stable emulsion.[4]
-
-
Salting Out: Increasing the ionic strength of the aqueous phase can help break the emulsion.
-
Solution: Add a small amount of a salt like sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) to the sample and mix gently.[4]
-
-
pH Adjustment: Adjusting the pH of the aqueous phase can alter the properties of the emulsifying agents. Since Menbutone is acidic, you will need to ensure the pH remains low for efficient extraction into an organic solvent.
-
Centrifugation: Applying a centrifugal force can help separate the layers.
-
Solution: Centrifuge the sample at a moderate speed (e.g., 2000-3000 rpm) for 5-10 minutes.
-
-
Solvent Modification: Adding a small amount of a different organic solvent can change the polarity and help break the emulsion.[4]
Question: What is a suitable organic solvent for extracting Menbutone from an aqueous matrix via LLE?
Answer: The choice of solvent depends on the physicochemical properties of Menbutone (acidic, pKa ~4.44) and the nature of the biological matrix.
-
Principle: To extract an acidic drug like Menbutone, the pH of the aqueous sample should be adjusted to be at least 2 units below its pKa (i.e., pH < 2.44) to ensure it is in its neutral, more organic-soluble form. The organic solvent should be immiscible with water and have a good affinity for Menbutone.
-
Recommended Solvents:
-
Ethyl Acetate: A moderately polar solvent that is effective for extracting a wide range of drugs.
-
Methyl tert-butyl ether (MTBE): Often provides cleaner extracts than ethyl acetate.
-
Dichloromethane: A versatile solvent, but it is denser than water, which will result in the organic layer being at the bottom. It is also more volatile and has greater health and safety considerations.[5]
-
A mixture of solvents can also be used to fine-tune the extraction efficiency.
-
Protein Precipitation (PPT)
Question: I am using protein precipitation with acetonitrile to extract Menbutone from tissue homogenates, but my analyte recovery is inconsistent. Why might this be happening?
Answer: Inconsistent recovery with PPT can be due to several factors:
-
Incomplete Precipitation: The ratio of organic solvent to the sample may be insufficient to precipitate all proteins effectively.
-
Solution: A common ratio is 3:1 or 4:1 (v/v) of cold acetonitrile to the sample. Ensure this ratio is maintained and that the mixture is vortexed thoroughly.
-
-
Analyte Co-precipitation: Menbutone might be entrapped in the precipitated protein pellet.
-
Solution: After adding the precipitating agent, vortex vigorously and allow the sample to incubate at a low temperature (e.g., -20°C) for a sufficient time (e.g., 20-30 minutes) to ensure complete protein precipitation and minimize analyte entrapment.
-
-
Supernatant Aspiration: Inconsistent aspiration of the supernatant without disturbing the protein pellet can lead to variable results.
-
Solution: After centrifugation, carefully aspirate the supernatant. Consider a second extraction of the protein pellet with a smaller volume of the precipitation solvent and combine the supernatants to improve recovery.
-
-
Analyte Solubility in the Final Extract: After precipitation, the high percentage of organic solvent might cause the analyte to precipitate if it has limited solubility in that mixture.
-
Solution: While Menbutone is soluble in DMSO and slightly soluble in methanol and ethanol, its solubility in high concentrations of acetonitrile should be considered.[3][6] If solubility is an issue, a different organic solvent or a final extract dilution with a solvent in which Menbutone is more soluble might be necessary.
-
Quantitative Data Summary
The following tables summarize the performance characteristics of a validated Solid-Phase Extraction (SPE) method for Menbutone analysis in plasma.
Table 1: Method Validation Parameters for Menbutone in Sheep Plasma by SPE-HPLC [7][8]
| Parameter | Result |
| Linearity Range | 0.2–100 µg/mL (R² ≥ 0.99) |
| Lower Limit of Quantification (LLOQ) | 0.2 µg/mL |
| Accuracy at LLOQ | 102.99–119.52% |
| Precision at LLOQ (CV%) | 0.19–8.21% |
| Accuracy (Low, Med, High QC) | 85.17–109.67% |
| Precision (Low, Med, High QC) | 0.01–4.77% |
Table 2: Recovery and Stability of Menbutone in Sheep Plasma [7]
| Parameter | Result |
| Mean Extraction Recovery | 91.12 ± 9.25% |
| Freeze-Thaw Stability (3 cycles) | Stable (Accuracy: 85.40 to 104.35 %) |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Menbutone from Plasma
This protocol is based on a validated HPLC method for the determination of Menbutone in sheep and cattle plasma.[2][9]
Materials:
-
Plasma samples
-
Menbutone standard
-
Internal Standard (IS) solution (e.g., Sparfloxacin, 20 µg/mL)
-
10% Acetic Acid
-
Methanol (HPLC grade)
-
HPLC grade water
-
SPE cartridges (e.g., Oasis HLB, 1cc, 30 mg)
-
Centrifuge
-
SPE manifold
Procedure:
-
Sample Preparation:
-
Pipette 1 mL of plasma into a centrifuge tube.
-
Spike with the internal standard solution.
-
-
Protein Precipitation:
-
Add 1 mL of 10% acetic acid to the plasma sample.
-
Vortex for 1 minute.
-
Centrifuge at 3000 rpm (or approximately 1620 x g) for 10 minutes.[9]
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of HPLC grade water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge twice with 1 mL of HPLC grade water.
-
Dry the cartridge thoroughly under vacuum or positive pressure.
-
-
Elution:
-
Elute the Menbutone and IS with 1 mL of the HPLC mobile phase.
-
-
Analysis:
-
Inject an appropriate volume (e.g., 20 µL) of the eluate into the HPLC system.[2]
-
Protocol 2: Liquid-Liquid Extraction (LLE) of Menbutone from Urine (General Approach)
This is a general protocol that should be optimized for your specific application.
Materials:
-
Urine samples
-
Menbutone standard
-
Internal Standard (IS) solution
-
Acid for pH adjustment (e.g., Hydrochloric acid or Sulfuric acid)
-
Organic extraction solvent (e.g., Ethyl acetate or MTBE)
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent
Procedure:
-
Sample Preparation:
-
Pipette a known volume of urine (e.g., 1 mL) into a glass tube.
-
Spike with the internal standard.
-
-
pH Adjustment:
-
Acidify the urine sample to a pH < 2.5 by adding an appropriate acid. Verify the pH with a pH meter or pH paper.
-
-
Extraction:
-
Add a larger volume of the organic extraction solvent (e.g., 3-5 mL).
-
Mix gently by inverting or rocking the tube for 10-15 minutes to avoid emulsion formation.
-
-
Phase Separation:
-
Centrifuge at 2500 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Collection:
-
Carefully transfer the organic layer to a clean tube.
-
-
Evaporation:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
-
Reconstitution:
-
Reconstitute the dried extract in a small, known volume of mobile phase or a suitable solvent for injection into the analytical system.
-
Visualizations
Experimental and Logical Workflows
Caption: Workflow for Menbutone extraction from plasma using SPE.
Caption: Logical workflow for troubleshooting low recovery issues.
Signaling Pathways
As a choleretic agent, Menbutone's mechanism of action is expected to involve signaling pathways that regulate bile acid homeostasis, similar to endogenous bile acids. The Farnesoid X Receptor (FXR) and TGR5 are key receptors in these pathways.
Caption: Simplified FXR signaling pathway in hepatocytes.
Caption: Simplified TGR5 signaling pathway.
References
- 1. Farnesoid X receptor pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]
- 3. Menbutone | 3562-99-0 [chemicalbook.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. economysolutions.in [economysolutions.in]
- 6. Buy Menbutone | 3562-99-0 | >98% [smolecule.com]
- 7. Determination of Menbutone: Development and Validation of a Sensitive HPLC Assay according to the European Medicines Agency Guideline [mdpi.com]
- 8. scilit.com [scilit.com]
- 9. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
Addressing batch-to-batch variability of commercial Menbutone sodium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential batch-to-batch variability of commercial Menbutone sodium.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the sodium salt of Menbutone (or genabilic acid), a derivative of oxybutyric acid.[1] Its primary pharmacological effect is choleretic, meaning it stimulates the secretion of bile from the liver.[1][2] It also increases the production of pancreatic and gastric juices.[1][2] This stimulation of digestive secretions is its main mechanism of action in improving digestive function, particularly in veterinary applications.[2][3][4]
Q2: We are observing inconsistent results in our cell-based assays when using different lots of this compound. What could be the cause?
Inconsistent results between different batches of this compound can stem from several factors, including:
-
Purity and Impurity Profile: The percentage of the active compound and the nature and concentration of impurities can vary between batches.
-
Solubility: Differences in the physical properties of the powder (e.g., crystal form, particle size) can affect its solubility and, consequently, the effective concentration in your experiments.
-
Degradation: Improper storage or handling can lead to the degradation of the compound.
It is crucial to perform quality control checks on each new batch received.
Q3: What are the recommended solvents and storage conditions for this compound?
For in vitro experiments, Menbutone can be dissolved in dimethyl sulfoxide (DMSO).[1] Stock solutions should be stored at -20°C for up to one year or at -80°C for up to two years.[4] For animal studies, formulations in a mixture of DMSO and corn oil or other aqueous solutions have been used.[4] Always refer to the supplier's datasheet for specific recommendations.
Q4: Are there established analytical methods to assess the quality of this compound?
Yes, High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is a commonly used and validated method to determine the concentration and purity of Menbutone in various matrices, including plasma.[3][5][6][7][8] This method can be adapted for quality control of this compound powder.
Troubleshooting Guides
Issue 1: Reduced or No Biological Activity Observed
If a new batch of this compound shows reduced or no expected biological activity, follow this troubleshooting workflow:
Issue 2: Increased Toxicity or Off-Target Effects
If a new batch of this compound exhibits unexpected toxicity or off-target effects, consider the following:
-
Impurity Profile: Unknown impurities could be responsible for the toxic effects. A detailed analytical characterization (e.g., LC-MS) might be necessary to identify these impurities.
-
Incorrect Concentration: The actual concentration of the prepared solution might be higher than intended due to weighing errors or incorrect assessment of the compound's purity.
-
Endotoxin Contamination: For in vivo or cell culture experiments, endotoxin contamination can cause significant inflammatory responses.
Data Presentation
The following tables present hypothetical data to illustrate potential batch-to-batch variability. Researchers are encouraged to generate their own data for each new batch.
Table 1: Hypothetical Physicochemical Properties of Different this compound Batches
| Parameter | Batch A | Batch B | Batch C |
| Appearance | White crystalline powder | Off-white powder | White crystalline powder |
| Purity (by HPLC) | 99.5% | 97.8% | 99.2% |
| Solubility in DMSO | 50 mg/mL | 45 mg/mL | 52 mg/mL |
| Melting Point | 185-188°C | 182-186°C | 186-189°C |
| Unknown Impurity 1 | 0.15% | 1.2% | 0.3% |
Table 2: Hypothetical Biological Activity of Different this compound Batches
| Parameter | Batch A | Batch B | Batch C |
| EC50 in Bile Secretion Assay | 15 µM | 25 µM | 18 µM |
| Cell Viability (at 100 µM) | 95% | 78% | 92% |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Purity
This protocol is adapted from validated methods for determining Menbutone in plasma and can be used for quality control of the raw material.[3][5][6][7][8]
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound reference standard at 1 mg/mL in methanol.
-
Create a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Preparation of Sample Solution:
-
Accurately weigh and dissolve this compound from the test batch in methanol to a final concentration of 1 mg/mL.
-
Dilute this solution with the mobile phase to a concentration within the range of the calibration curve (e.g., 10 µg/mL).
-
-
Chromatographic Conditions:
-
HPLC System: A system with a C18 column and a PDA detector.
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., monopotassium phosphate), pH adjusted. The exact ratio should be optimized for best peak separation.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Calculate the purity of the test batch by comparing the peak area of the sample to the calibration curve.
-
Signaling Pathways and Logical Relationships
This compound's primary effect is physiological, stimulating secretions from several digestive organs. The following diagram illustrates this functional relationship.
References
- 1. selleckchem.com [selleckchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Pharmacokinetics of menbutone after intravenous and intramuscular administration to sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Pharmacokinetics of menbutone after intravenous and intramuscular administration to sheep [frontiersin.org]
- 6. Pharmacokinetic Pattern of Menbutone in Calves after Single Intravenous and Intramuscular Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Menbutone: Development and Validation of a Sensitive HPLC Assay according to the European Medicines Agency Guideline [mdpi.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Menbutone Sodium and Clanobutin Sodium for Choleretic Efficacy in Steers
For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the choleretic performance of menbutone sodium and clanobutin sodium in bovine models, supported by available experimental data.
The stimulation of bile flow, a process known as choleresis, is a critical physiological mechanism for digestion and the absorption of fats. In veterinary medicine, particularly for ruminants like steers, choleretic agents are employed to manage digestive disorders and hepatic insufficiency. This guide focuses on two such agents: this compound and clanobutin sodium, comparing their efficacy as choleretic drugs in steers based on published veterinary studies.
Menbutone, a derivative of oxybutyric acid, is a well-established choleretic agent that also stimulates the secretion of gastric and pancreatic juices.[1][2] It is reported to increase these secretions by two to five times the normal levels.[1] Clanobutin sodium is also recognized for its role as a choleretic and digestant, indicated for enhancing digestive secretory processes.[3]
Comparative Efficacy in Steers
A key study directly comparing the choleretic effects of menbutone and clanobutin sodium in steers revealed that their efficacy is highly dependent on the initial state of bile flow.[4][5][6] In steers with normal bile flow, intravenous administration of 3.0 g of menbutone or 4.3 g of clanobutin had no discernible effect on the volume of bile produced.[4][5][6]
However, when the enterohepatic circulation of bile salts was reduced, leading to a diminished initial bile flow, both compounds demonstrated potent choleretic activity.[4][5][6] Under these conditions, both this compound and clanobutin sodium were capable of increasing the volume of bile flow by up to four-fold.[4][5][6] This suggests that their primary application may be in conditions characterized by cholestasis or reduced bile secretion.
Experimental Protocols
A detailed experimental protocol from the primary comparative study is not available. However, based on the abstract, the methodology involved the intravenous administration of either this compound or clanobutin sodium to adult steers.[4][5][6] A key aspect of the experimental design was the manipulation of the enterohepatic circulation to reduce the baseline bile flow, thereby creating a model of reduced biliary secretion.[4][5][6] The primary outcome measured was the change in bile flow volume.[4][5][6]
For pharmacokinetic studies of menbutone in calves, a crossover design has been employed where animals receive both intravenous and intramuscular administrations of a 10 mg/kg dose.[7] Plasma samples are then collected at multiple time points over a 24-hour period and analyzed using high-performance liquid chromatography (HPLC) to determine the pharmacokinetic parameters.[7]
Below is a generalized experimental workflow for evaluating the choleretic efficacy of these compounds in steers.
Signaling Pathways
The precise signaling pathways through which this compound and clanobutin sodium exert their choleretic effects in steers are not extensively detailed in the available literature. However, choleresis can be broadly categorized into bile salt-dependent and bile salt-independent mechanisms. The action of these drugs, particularly in a state of reduced bile salt circulation, suggests a significant bile salt-independent component to their mechanism.
Bile salt-independent choleresis is driven by the secretion of organic and inorganic electrolytes into the bile canaliculi, which osmotically draws water and increases bile volume. The following diagram illustrates a simplified, generalized pathway for choleretic action.
References
- 1. Improvement of Albendazole Bioavailability with Menbutone Administration in Sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of menbutone after intravenous and intramuscular administration to sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The choleretic effect of menbutone and clanobutin sodium in steers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Validating the Choleretic Effect of Menbutone Sodium in a Novel Animal Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the choleretic effect of Menbutone sodium, a well-established veterinary drug, in a novel animal model of cholestasis. It compares its performance with the widely used choleretic agent, Ursodeoxycholic acid (UDCA), and offers detailed experimental protocols and data presentation to support future research.
Introduction to Menbutone and the Need for Novel Models
Menbutone, the sodium salt of menbutonic acid, is a synthetic choleretic agent commonly used in veterinary medicine to stimulate hepato-digestive activity. It is known to increase the secretion of bile, as well as pancreatic and gastric juices, thereby aiding in digestion and alleviating symptoms of hepatic insufficiency.[1] While its efficacy is well-documented in traditional large animal models, the evolving landscape of drug development and the need for more translatable and genetically defined models necessitate its validation in novel preclinical systems.
This guide focuses on a promising new animal model for cholestasis: the Farnesoid X Receptor (FXR) and Toll-like receptor 5 (TLR5) double knockout (FxrKO/Tlr5KO) mouse. These mice spontaneously develop a severe cholestatic liver injury phenotype, providing a robust platform to investigate the therapeutic potential of choleretic compounds.[2][3] Validating Menbutone in such a model will provide deeper insights into its mechanism of action and its potential applicability in genetically predisposed cholestatic conditions.
Comparative Efficacy of Choleretic Agents
The following table summarizes the known choleretic effects of this compound in a traditional animal model (steers) and Ursodeoxycholic acid (UDCA) in a clinical setting. This data provides a baseline for a proposed validation study in the FxrKO/Tlr5KO mouse model.
| Agent | Animal Model/Study Population | Dosage | Primary Outcome | Result |
| This compound | Steers with reduced bile flow | 3.0 g, intravenous | Increase in bile flow volume | Up to 4-fold increase[4] |
| Ursodeoxycholic acid (UDCA) | Liver transplant patients | 15 mg/kg/day, oral | Daily bile volume | Significantly increased bile flow (e.g., Day 2: 183 ± 28 ml/day vs. 106 ± 17 ml/day in placebo group)[5] |
| Proposed Study: this compound | FxrKO/Tlr5KO mice | To be determined (e.g., 10-50 mg/kg) | Bile flow rate (µl/min/100g body weight) | Hypothetical outcome based on existing data |
| Proposed Study: Ursodeoxycholic acid (UDCA) | FxrKO/Tlr5KO mice | To be determined (e.g., 50 mg/kg/day) | Bile flow rate (µl/min/100g body weight) | Hypothetical outcome based on existing data |
Experimental Protocols
This section outlines a detailed methodology for a proposed study to validate the choleretic effect of this compound in the FxrKO/Tlr5KO mouse model, alongside a traditional model for context.
Novel Animal Model: FxrKO/Tlr5KO Mouse
Objective: To quantify the choleretic effect of this compound in a genetically defined mouse model of spontaneous cholestasis.
Animals: Male FxrKO/Tlr5KO double knockout mice and wild-type (WT) littermates (8-12 weeks old).
Experimental Groups:
-
FxrKO/Tlr5KO + Vehicle (Saline)
-
FxrKO/Tlr5KO + this compound (e.g., 25 mg/kg)
-
FxrKO/Tlr5KO + Ursodeoxycholic acid (UDCA) (e.g., 50 mg/kg)
-
Wild-Type + Vehicle (Saline)
Procedure:
-
Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to standard chow and water for at least one week prior to the experiment.
-
Anesthesia and Surgery: Anesthetize mice with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail). Perform a midline laparotomy to expose the common bile duct.
-
Bile Duct Cannulation: Carefully cannulate the common bile duct with fine polyethylene tubing.
-
Drug Administration: Administer this compound, UDCA, or vehicle intravenously (via tail vein) or intraperitoneally.
-
Bile Collection: Collect bile in pre-weighed tubes at 15-minute intervals for a period of 2-3 hours.
-
Sample Analysis:
-
Determine the bile flow rate by weight, assuming a density of 1 g/ml.
-
Analyze bile composition for bile salt concentration, cholesterol, and phospholipids using appropriate enzymatic assays.
-
-
Data Analysis: Compare the bile flow rates and composition between the different experimental groups using statistical methods such as ANOVA followed by post-hoc tests.
Traditional Animal Model: Steer
Objective: To replicate and quantify the choleretic effect of this compound in a large animal model.
Animals: Adult steers with surgically implanted T-tube cannulas in the common bile duct.
Procedure:
-
Bile Flow Reduction (Optional but recommended): To enhance the observable effect, the enterohepatic circulation can be interrupted by diverting bile flow through the T-tube cannula for a set period before the experiment, which reduces the total bile salt pool.[4]
-
Baseline Bile Collection: Collect bile and measure flow rate for a baseline period (e.g., 1-2 hours).
-
Drug Administration: Administer this compound (e.g., 3.0 g) intravenously.
-
Post-treatment Bile Collection: Continue to collect bile and measure the flow rate at regular intervals for several hours post-administration.
-
Data Analysis: Compare the pre- and post-treatment bile flow rates to determine the magnitude and duration of the choleretic effect.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of the experimental design and the underlying biological processes, the following diagrams are provided.
Caption: Experimental workflow for evaluating choleretic agents.
Caption: General mechanisms of choleretic agents.
Conclusion
The validation of this compound in the FxrKO/Tlr5KO mouse model represents a significant step forward in understanding its therapeutic potential in the context of genetically driven cholestasis. This guide provides a comprehensive framework for conducting such a study, from experimental design to data interpretation. The proposed research will not only enhance our knowledge of Menbutone's pharmacology but also contribute to the development of more effective therapies for cholestatic liver diseases. The use of this novel, genetically defined animal model will allow for a more nuanced evaluation of Menbutone's efficacy and mechanism of action, ultimately bridging the gap between veterinary and human hepatology.
References
- 1. The choleretic effect of menbutone and clanobutin sodium in steers [scite.ai]
- 2. Deficiency of both farnesoid X receptor and Takeda G protein-coupled receptor 5 exacerbated liver fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loss of toll-like receptor 5 potentiates spontaneous hepatocarcinogenesis in farnesoid X receptor–deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The choleretic effect of menbutone and clanobutin sodium in steers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ursodeoxycholic acid increased bile flow and affects bile composition in the early postoperative phase following liver transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Species Pharmacokinetic Profile of Menbutone Sodium: A Comparative Guide
An objective analysis of Menbutone sodium's pharmacokinetic properties in key veterinary species, supported by experimental data.
This compound, a synthetic choleretic agent, is widely utilized in veterinary medicine to stimulate hepato-digestive functions in cases of digestive disorders and hepatic insufficiency.[1][2] Its primary mechanism of action involves increasing the secretion of bile, as well as gastric and pancreatic juices, thereby aiding in the digestion and assimilation of nutrients.[3][4] Despite its broad application across various species including cattle, sheep, goats, pigs, horses, and dogs, comprehensive pharmacokinetic data is primarily available for sheep and calves.[5][6][7] This guide provides a detailed cross-species comparison of this compound pharmacokinetics based on available scientific literature.
Quantitative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound in sheep and calves following intravenous (IV) and intramuscular (IM) administration. The data presented is derived from non-compartmental analysis.
| Pharmacokinetic Parameter | Sheep (Ovis aries) | Calves (Bos taurus) |
| Intravenous Administration (10 mg/kg) | ||
| Elimination Half-Life (t½λz) | 6.08 ± 2.48 h[1] | 4.2 ± 1.1 h[8] |
| Area Under the Curve (AUC₀-∞) | 165.0 ± 40.1 µg·h/mL[1] | Not explicitly stated, but lower than in sheep[9] |
| Total Body Clearance (Cl) | 63.6 ± 13.6 mL/h/kg[1] | 71.9 ± 13.5 mL/h/kg[8] |
| Volume of Distribution at Steady State (Vss) | 259.6 ± 52.7 mL/kg[1] | 310.4 ± 106.4 mL/kg[8] |
| Intramuscular Administration (10 mg/kg) | ||
| Maximum Plasma Concentration (Cmax) | 18.8 ± 1.9 µg/mL[1] | 15.1 ± 4.3 µg/mL[8] |
| Time to Reach Cmax (Tmax) | 3.75 ± 0.45 h[1] | 1.66 ± 0.55 h[8] |
| Bioavailability (F) | 103.1 ± 23.0 %[1] | 83.5 ± 22.4 %[8] |
Experimental Protocols
The pharmacokinetic data presented in this guide are based on studies with robust experimental designs. The general methodologies employed in these studies are outlined below.
Animal Subjects and Housing
-
Sheep: Healthy adult sheep were used in the studies.[1]
-
Calves: Studies were conducted on 4-month-old Holstein calves.[8]
-
All animals were housed in appropriate facilities and allowed an acclimatization period before the commencement of the studies. They were provided with a standard diet and ad libitum access to water.
Drug Administration and Sampling
A crossover study design was implemented for both sheep and calves, where each animal received both intravenous and intramuscular administrations of this compound (10 mg/kg body weight), with a washout period between treatments.[1][8]
-
Intravenous (IV) Administration: this compound was administered as a single bolus injection into the jugular vein.
-
Intramuscular (IM) Administration: The drug was injected into the deep gluteal muscles.
-
Blood Sampling: Serial blood samples were collected from the contralateral jugular vein at predetermined time points up to 24 hours post-administration.[1][8] Plasma was separated by centrifugation and stored at -20°C until analysis.
Analytical Method
Plasma concentrations of Menbutone were determined using a validated high-performance liquid chromatography (HPLC) method with a photodiode-array (PDA) detector.[1][7][8] The method was validated according to the European Medicines Agency (EMA) guidelines, ensuring selectivity, linearity, accuracy, and precision.[7]
Visualizing Experimental Workflow and Pharmacokinetic Pathways
To better illustrate the processes involved in the pharmacokinetic studies and the logical flow of the analysis, the following diagrams are provided.
Caption: Experimental workflow for this compound pharmacokinetic studies.
Caption: General pharmacokinetic pathway of this compound.
Discussion of Cross-Species Differences
The available data indicates notable differences in the pharmacokinetic profile of this compound between sheep and calves. Following intravenous administration, calves exhibit a faster total body clearance (Cl) and a larger volume of distribution at steady state (Vss) compared to sheep.[1][8][9] This suggests a more rapid elimination and wider distribution of the drug in calves. The elimination half-life is consequently shorter in calves.[8][9]
After intramuscular administration, Menbutone is absorbed more rapidly in calves, as evidenced by a shorter Tmax.[8] However, the peak plasma concentration (Cmax) is lower in calves than in sheep.[1][8] The bioavailability of the intramuscularly administered drug is high in both species, though it appears to be more complete in sheep.[1][8]
It is important to note that while Menbutone is approved for use in other species such as pigs and horses, there is a scarcity of published, peer-reviewed pharmacokinetic studies for these animals.[1][2][6] Therefore, direct comparisons beyond sheep and calves are currently limited. The observed differences between sheep and calves highlight the importance of species-specific pharmacokinetic data for optimizing dosing regimens and ensuring therapeutic efficacy and safety. Further research is warranted to elucidate the pharmacokinetic profiles of this compound in other target species.
References
- 1. Frontiers | Pharmacokinetics of menbutone after intravenous and intramuscular administration to sheep [frontiersin.org]
- 2. assets.hpra.ie [assets.hpra.ie]
- 3. medicines.health.europa.eu [medicines.health.europa.eu]
- 4. doaj.org [doaj.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacokinetics of menbutone after intravenous and intramuscular administration to sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacokinetic Pattern of Menbutone in Calves after Single Intravenous and Intramuscular Administration [ouci.dntb.gov.ua]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Determination of Menbutone Sodium
This guide provides a comparative analysis of two distinct high-performance liquid chromatography (HPLC) methods for the quantification of Menbutone sodium, a choleretic agent used in veterinary medicine. The comparison is based on data from two independent laboratories, offering researchers, scientists, and drug development professionals a comprehensive overview of the methods' performance across different biological matrices.
Experimental Protocols
Method 1: Analysis of Menbutone in Sheep and Cattle Plasma
This method was developed and validated for the determination of menbutone in the plasma of sheep and cattle.
Sample Preparation: Plasma samples were deproteinized using acetic acid. This was followed by solid-phase extraction (SPE) to isolate the analyte and internal standard.[1][2]
HPLC System and Conditions: The analysis was performed on a Waters Alliance e2695 HPLC system equipped with a photodiode array detector.[1][3]
-
Column: Xbridge BEH C18 (4.6 × 250 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and monopotassium phosphate buffer (1.36 g/L) in a 49:51 (v/v) ratio.
-
Flow Rate: 1.2 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelengths: 236 nm and 297 nm
-
Internal Standard: Sparfloxacin
Method 2: Analysis of Menbutone in Swine Tissues
This method was established for the determination of menbutone residues in various edible tissues of swine, including muscle, fat, liver, and kidney.[4][5]
Sample Preparation: Menbutone residues were extracted from the tissue samples using acetonitrile. The extract was then purified using a C18 solid-phase extraction (SPE) cartridge in conjunction with an alkaline alumina SPE cartridge.[4][5]
HPLC System and Conditions: The analysis was carried out using a Shim-pack VP-ODS C18 HPLC column.[4][5]
-
Column: Shim-pack VP-ODS C18
-
Mobile Phase: A mixture of phosphoric acid solution (0.5%, v/v) and acetonitrile in a 45:55 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 235 nm
Performance Comparison
The following tables summarize the quantitative data from the validation of each method, allowing for a direct comparison of their performance characteristics.
Table 1: Chromatographic and Detection Parameters
| Parameter | Method 1 (Plasma) | Method 2 (Swine Tissues) |
| Analyte Retention Time | 4.5 min | 6.3 min |
| Internal Standard Retention Time | 2.2 min | Not specified |
| Limit of Detection (LOD) | 0.09 µg/mL | Not specified |
| Lower Limit of Quantitation (LLOQ) | 0.2 µg/mL | 0.02 µg/mL |
Table 2: Method Validation Parameters
| Parameter | Method 1 (Plasma) | Method 2 (Swine Tissues) |
| Linearity Range | 0.2 - 100 µg/mL | 0.02 - 12 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.996 | > 0.9999 |
| Accuracy (% Recovery) | 98.3 ± 8.9% | 74.07 - 110.83% |
| Precision (RSD) | Within-run: 0.19 - 8.21%Between-run: 0.28 - 2.68% | Intra and inter-day precision were within 15.11% |
Method Validation Workflows
The following diagrams illustrate the general workflow for the validation of these HPLC methods and the logical relationship between the key validation parameters.
References
- 1. Pharmacokinetics of menbutone after intravenous and intramuscular administration to sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Pharmacokinetics of menbutone after intravenous and intramuscular administration to sheep [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
A Head-to-Head Analysis of Menbutone and Other Synthetic Choleretics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Menbutone with other synthetic choleretics, focusing on their performance, mechanisms of action, and supporting experimental data. The information is intended to assist researchers and professionals in drug development in understanding the landscape of synthetic choleretic agents used in veterinary medicine.
Comparative Efficacy of Synthetic Choleretics
The primary function of a choleretic agent is to increase the volume of bile secreted by the liver. This action can be beneficial in various clinical scenarios, including digestive disorders, hepatic insufficiency, and toxic conditions. This section presents a head-to-head comparison of Menbutone with another synthetic choleretic, Clanobutin, based on available experimental data.
Menbutone vs. Clanobutin: A Head-to-Head Study in Steers
A key study directly compared the choleretic effects of Menbutone and Clanobutin when administered intravenously to adult steers. The study revealed that under conditions of reduced bile flow, both compounds acted as potent choleretics.
| Drug | Dose | Outcome |
| Menbutone | 3.0 g (intravenous) | Up to a four-fold increase in bile flow volume[1][2] |
| Clanobutin | 4.3 g (intravenous) | Up to a four-fold increase in bile flow volume[1][2] |
Table 1: Comparative Choleretic Effect of Menbutone and Clanobutin in Steers with Reduced Bile Flow.
It is important to note that at the tested doses, neither Menbutone nor Clanobutin had a discernible effect on bile flow when the enterohepatic circulation of bile salts was normal[1][2]. This suggests that their efficacy is most pronounced in pathological states characterized by diminished bile secretion.
Further Research Needed: Direct, head-to-head comparative studies of Menbutone against other synthetic choleretics such as Anzetone (4-Phenyl-4-hydroxy-butyric acid sodium salt) and Florantyrone are lacking in the currently available scientific literature. Quantitative data on the choleretic potency of these other compounds in relevant animal models would be invaluable for a more comprehensive comparison.
Mechanism of Action
Understanding the molecular mechanisms by which these drugs exert their effects is crucial for targeted drug development and clinical application.
Menbutone: Activation of Na+/K+-ATPase
Menbutone's primary mechanism of action is the stimulation of bile secretion through the direct activation of the Na+/K+-ATPase enzyme in hepatocytes. This enzyme plays a critical role in maintaining the electrochemical gradients across the cell membrane, which in turn drives the transport of bile acids and other solutes into the bile canaliculi. The activation of Na+/K+-ATPase by Menbutone is thought to initiate a signaling cascade involving Src kinase, a non-receptor tyrosine kinase. This signaling pathway ultimately leads to an increase in bile production.[3][4][5]
Clanobutin
The mechanism of action for Clanobutin is less clearly defined than that of Menbutone. However, studies suggest that its choleretic effect is associated with an increased excretion of sodium and potassium. This alteration in electrolyte transport likely contributes to an osmotic gradient that drives water movement into the bile, thereby increasing its volume.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below is a generalized protocol for a choleretic study in cattle, based on the methodologies implied in the available literature.
General Protocol for a Choleretic Study in Cattle
This protocol outlines the key steps involved in assessing the choleretic effect of a test compound in a bovine model.
Methodology for the Menbutone and Clanobutin Head-to-Head Study in Steers (Reconstructed)
While a detailed, step-by-step protocol for the specific comparative study between Menbutone and Clanobutin is not fully available in the public domain, the following methodology can be inferred from the published findings:
-
Animal Model: Adult steers were used as the experimental subjects.
-
Induction of Reduced Bile Flow: A state of reduced bile flow was induced to simulate a pathological condition. This was achieved by diverting bile to reduce the total bile salts in the enterohepatic circulation.
-
Drug Administration:
-
A dose of 3.0 g of Menbutone was administered intravenously to one group of steers.
-
A dose of 4.3 g of Clanobutin was administered intravenously to another group of steers.
-
-
Measurement of Bile Flow: The volume of bile flow was measured before and after drug administration to determine the choleretic effect of each compound.
-
Data Analysis: The increase in bile flow volume was quantified and compared between the two treatment groups.
Note: For a complete and replicable study, further details would be required, including the specific surgical procedure for bile duct cannulation, the duration of the bile flow reduction period, the time course of bile flow measurements post-administration, and the statistical methods used for data analysis.
Conclusion and Future Directions
The available evidence indicates that both Menbutone and Clanobutin are effective synthetic choleretics in steers, particularly in conditions of compromised bile secretion. Menbutone appears to have a more clearly elucidated mechanism of action involving the direct activation of Na+/K+-ATPase.
To provide a more complete comparative landscape of synthetic choleretics, future research should prioritize:
-
Direct Head-to-Head Studies: Conducting well-controlled, head-to-head comparative studies of Menbutone against other synthetic choleretics like Anzetone and Florantyrone in relevant animal models.
-
Dose-Response Studies: Establishing clear dose-response relationships for each compound to determine optimal therapeutic dosages.
-
Elucidation of Signaling Pathways: Further investigation into the detailed signaling cascades initiated by these choleretics to identify potential targets for novel drug development.
-
Publication of Detailed Protocols: Encouraging the publication of detailed experimental protocols to enhance the reproducibility and validation of research findings in this field.
References
- 1. The choleretic effect of menbutone and clanobutin sodium in steers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Na/K-ATPase Signaling: A New Approach to Control Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Factors that influence the Na/K-ATPase signaling and function [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. utoledo.edu [utoledo.edu]
Correlating In-Vitro and In-Vivo Results for Menbutone Sodium: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Menbutone sodium, a choleretic agent used in veterinary medicine, with other alternatives. Due to a notable lack of publicly available in-vitro studies on this compound, this document focuses on a comprehensive review of its in-vivo performance, juxtaposed with available data for similar choleretic drugs, Clanobutin and Trepibutone. The objective is to offer a clear, data-driven comparison to aid in research and development.
Executive Summary
This compound consistently demonstrates potent choleretic effects in in-vivo studies across various animal species, significantly increasing bile flow. Pharmacokinetic profiles indicate rapid elimination after parenteral administration. However, the absence of in-vitro data on its mechanism of action, metabolic pathways, and direct effects on hepatocytes presents a significant gap in correlating its physiological effects to cellular-level activity. In comparison, alternatives like Clanobutin have some available in-vitro data, and Trepibutone has been studied for its pharmacokinetic profile in rats. This guide synthesizes the available quantitative data, details experimental methodologies, and provides visual representations of workflows and potential pathways to facilitate a comprehensive understanding despite the existing data limitations.
In-Vivo Performance Comparison
The following tables summarize the key in-vivo pharmacokinetic and pharmacodynamic parameters for this compound and its alternatives.
Table 1: Pharmacokinetics of this compound in Veterinary Species
| Parameter | Calves (IV, 10 mg/kg)[1][2][3] | Calves (IM, 10 mg/kg)[1][2][3] | Sheep (IV, 10 mg/kg)[4] | Sheep (IM, 10 mg/kg)[4] |
| Clearance (Cl) | 71.9 ± 13.5 mL/h/kg | - | 63.6 ± 13.6 mL/kg/h | - |
| Volume of Distribution (Vss) | 310.4 ± 106.4 mL/kg | - | 259.6 ± 52.7 mL/kg | - |
| Elimination Half-life (t½β) | 4.53 ± 2.45 h | - | 6.08 ± 2.48 h | - |
| Cmax | - | 15.1 ± 4.3 µg/mL | - | 18.8 ± 1.9 µg/mL |
| Tmax | - | 1.66 ± 0.55 h | - | 3.75 ± 0.45 h |
| Bioavailability (F) | - | 83.5 ± 22.4% | - | 103.1 ± 23.0% |
Table 2: Pharmacokinetics of Trepibutone in Rats
| Parameter | Rats (Oral, 4.2 mg/kg) | Rats (Oral, 8.4 mg/kg) | Rats (Oral, 12.6 mg/kg) |
| Cmax | 1.25 ± 0.23 µg/mL | 2.34 ± 0.45 µg/mL | 3.56 ± 0.58 µg/mL |
| Tmax | 0.2 ± 0.1 h | 0.2 ± 0.1 h | 0.2 ± 0.1 h |
| AUC (0-t) | 1.89 ± 0.34 µg·h/mL | 3.98 ± 0.67 µg·h/mL | 6.12 ± 1.02 µg·h/mL |
| t½ | 1.94 ± 0.23 h | 2.11 ± 0.31 h | 2.23 ± 0.45 h |
Data for Trepibutone pharmacokinetics is derived from a study in rats and may not be directly comparable to veterinary species without further investigation.
Table 3: In-Vivo Choleretic Effect
| Compound | Species | Dose | Route | Observed Effect on Bile Flow |
| This compound | Steers | 3.0 g | IV | Up to 4-fold increase when bile flow was previously reduced[5][6][7] |
| Clanobutin sodium | Steers | 4.3 g | IV | Up to 4-fold increase when bile flow was previously reduced[5][6][7] |
Experimental Protocols
In-Vivo Bile Flow Measurement in Steers (Adapted from Symonds, 1982)[5][6][7]
-
Animal Model: Adult steers.
-
Surgical Preparation: A cannula is surgically implanted in the common bile duct to allow for the collection and measurement of bile flow.
-
Experimental Condition: To induce a measurable choleretic response, the enterohepatic circulation of bile salts is interrupted to reduce the basal bile flow.
-
Drug Administration: this compound (3.0 g) or Clanobutin sodium (4.3 g) is administered intravenously.
-
Data Collection: Bile flow is measured continuously and recorded at regular intervals before and after drug administration.
-
Analysis: The change in bile flow from the baseline is calculated to determine the choleretic effect.
Pharmacokinetic Analysis of Menbutone in Calves (Adapted from Díez et al., 2024)[1][2][3]
-
Animal Model: Holstein calves.
-
Study Design: A crossover design is used where each animal receives both intravenous (IV) and intramuscular (IM) administrations of Menbutone (10 mg/kg) with a washout period between treatments.
-
Sample Collection: Blood samples are collected at predetermined time points over 24 hours post-administration.
-
Sample Processing: Plasma is separated by centrifugation and stored at -20°C until analysis.
-
Analytical Method: Menbutone concentrations in plasma are determined using a validated high-performance liquid chromatography (HPLC) method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as clearance, volume of distribution, elimination half-life, Cmax, Tmax, and bioavailability.
In-Vitro Liver Microsomal Stability Assay (General Protocol)
-
Test System: Pooled liver microsomes from the target species (e.g., bovine, human).
-
Incubation: The test compound (e.g., this compound) is incubated with liver microsomes in the presence of NADPH (a cofactor for metabolic enzymes) at 37°C.
-
Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The metabolic reaction is stopped at each time point by adding a quenching solution (e.g., cold acetonitrile).
-
Analysis: The concentration of the parent compound remaining at each time point is quantified using LC-MS/MS.
-
Data Analysis: The rate of disappearance of the compound is used to calculate in-vitro half-life (t½) and intrinsic clearance (CLint).
Visualizations
Signaling Pathways and Workflows
Hypothetical signaling pathway for Menbutone's choleretic action.
Experimental workflow for correlating in-vitro and in-vivo data.
Logical comparison of available data for Menbutone and alternatives.
Conclusion and Future Directions
This compound is an effective choleretic agent in veterinary species, with a well-documented in-vivo profile. The primary limitation in fully understanding its pharmacological profile is the absence of in-vitro data. To establish a robust in-vitro/in-vivo correlation, future research should prioritize:
-
In-vitro mechanism of action studies: Utilizing isolated hepatocytes or relevant cell lines to elucidate the molecular targets and signaling pathways involved in menbutone-induced choleresis.
-
Metabolic profiling: Employing liver microsomes and hepatocytes from target animal species to identify metabolic pathways and potential drug-drug interactions.
-
Comparative in-vitro studies: Directly comparing the effects of Menbutone, Clanobutin, and Trepibutone in standardized in-vitro assays to provide a head-to-head assessment of their potency and potential mechanisms.
Such studies would not only bridge the current knowledge gap but also provide a more complete picture of this compound's therapeutic potential and safety profile, ultimately aiding in the development of improved choleretic therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. doaj.org [doaj.org]
- 4. researchgate.net [researchgate.net]
- 5. iphasebiosci.com [iphasebiosci.com]
- 6. The choleretic effect of menbutone and clanobutin sodium in steers | Semantic Scholar [semanticscholar.org]
- 7. The choleretic effect of menbutone and clanobutin sodium in steers - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Synergistic Effects of Menbutone with Other Hepato-protective Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential synergistic effects of Menbutone, a choleretic agent, with other established hepato-protective agents. While direct experimental studies on Menbutone in combination therapies are limited in publicly available literature, this document synthesizes findings from studies on analogous combinations to explore potential synergistic mechanisms, supported by experimental data and detailed protocols.
Introduction to Menbutone and Hepato-protective Synergy
Menbutone is a well-established choleretic agent primarily used in veterinary medicine to stimulate the secretion of bile, pancreatic juice, and gastric juice, thereby aiding digestion and supporting liver function.[1][2][3] Its primary mechanism involves increasing bile flow, which can help in the elimination of toxins and reduce the load on the liver.[4][5]
Hepato-protective agents such as Silymarin and Ursodeoxycholic Acid (UDCA) are known for their antioxidant, anti-inflammatory, and cytoprotective properties.[6][7][8] The concept of synergistic hepatoprotection posits that combining a choleretic agent like Menbutone with a hepato-protective agent could offer enhanced therapeutic benefits. The increased bile flow from Menbutone may facilitate the delivery and efficacy of the hepato-protective agent to the liver, while the latter could protect hepatocytes from the damaging effects of toxins and oxidative stress.
Comparative Analysis of Hepato-protective Efficacy
While direct comparative data for Menbutone combinations is unavailable, this section presents quantitative data from studies on the combination of other hepato-protective agents. This data serves as a surrogate to illustrate the potential for synergistic improvements in liver function markers.
Table 1: Synergistic Effect of Silymarin with Chlorogenic Acid (CA) and Melatonin (ME) on Liver Enzymes in CCl₄-Induced Hepatotoxicity in Rats
| Treatment Group | ALT (U/L) | AST (U/L) | ALP (U/L) |
| Control | 35.8 ± 2.1 | 89.5 ± 5.3 | 112.7 ± 8.9 |
| CCl₄ | 189.4 ± 11.2 | 345.8 ± 20.1 | 289.4 ± 15.7 |
| CCl₄ + Silymarin (SIL) | 98.7 ± 6.5 | 189.2 ± 12.3 | 198.5 ± 11.2 |
| CCl₄ + SIL + CA + ME | 65.4 ± 4.8 | 123.6 ± 9.7 | 154.2 ± 10.1 |
*Data adapted from a study on the protective effects of Silymarin alone and in combination against carbon tetrachloride-induced hepatotoxicity.[1] The combination of Silymarin with other antioxidants showed a more significant reduction in liver enzyme levels compared to Silymarin alone, suggesting a synergistic effect.[1]
Table 2: Efficacy of Ursodeoxycholic Acid (UDCA) and Silymarin Combination in Dogs with Hepatic Dysfunction
| Parameter | Before Treatment (Mean ± SD) | After Treatment with UDCA + Silymarin (Mean ± SD) |
| ALT (U/L) | 210.5 ± 45.2 | 85.3 ± 15.8 |
| AST (U/L) | 185.7 ± 38.9 | 75.1 ± 12.4 |
| ALP (U/L) | 350.2 ± 60.5 | 150.6 ± 25.3 |
This data illustrates the significant improvement in liver enzymes in dogs with hepatic dysfunction after combination therapy with UDCA and Silymarin, indicating a potent synergistic or additive effect in a clinical setting.
Experimental Protocols
This section details the methodologies for key experiments cited in the context of evaluating hepato-protective agents. These protocols can be adapted for investigating the synergistic effects of Menbutone.
Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity Model in Rats
This is a widely used experimental model to screen for hepatoprotective activity.[9][10][11]
Protocol:
-
Animal Model: Male Wistar rats (180-220g) are typically used.
-
Induction of Hepatotoxicity: A single intraperitoneal (i.p.) injection of CCl₄ (1 ml/kg body weight), diluted 1:1 in olive oil, is administered.[2]
-
Treatment Groups:
-
Control Group: Receives the vehicle (e.g., olive oil).
-
CCl₄ Group: Receives CCl₄ only.
-
Test Group 1 (Menbutone): Receives Menbutone at a specified dose orally for a set period before and/or after CCl₄ administration.
-
Test Group 2 (Hepato-protective Agent): Receives a known hepato-protective agent (e.g., Silymarin 100 mg/kg) orally.
-
Combination Group: Receives both Menbutone and the hepato-protective agent.
-
-
Sample Collection: 24 to 48 hours after CCl₄ administration, blood is collected for biochemical analysis, and the liver is excised for histopathological examination.
-
Biochemical Analysis: Serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and bilirubin are measured.[6]
-
Histopathological Analysis: Liver tissue is fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess the degree of necrosis, inflammation, and steatosis.
Histopathological Evaluation of Liver Tissue
Protocol:
-
Tissue Processing: Liver samples are fixed, dehydrated through a graded series of alcohol, cleared in xylene, and embedded in paraffin wax.
-
Sectioning: 4-5 µm thick sections are cut using a microtome.
-
Staining: Sections are stained with H&E for general morphology. Masson's trichrome stain can be used to assess fibrosis.
-
Microscopic Examination: Stained sections are examined under a light microscope to evaluate:
-
Hepatocellular necrosis: Presence and extent of dead liver cells.
-
Inflammatory cell infiltration: Accumulation of immune cells.
-
Steatosis: Fatty changes in the liver.
-
Fibrosis: Deposition of collagen fibers.
-
Signaling Pathways and Potential Synergistic Mechanisms
The synergistic hepatoprotective effect of Menbutone with other agents can be postulated through their complementary mechanisms of action on key signaling pathways involved in liver injury and protection.
Menbutone's Cholerectic Effect and Bile Acid Signaling
Menbutone's primary role is to increase bile flow.[4][5] This can influence bile acid signaling pathways, which are crucial in regulating hepatic metabolism and inflammation. While the specific signaling cascade of Menbutone is not extensively detailed in the available literature, its action as a choleretic suggests a potential interaction with receptors like the Farnesoid X Receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5), which are key regulators of bile acid homeostasis.[12][13]
Silymarin: Targeting Inflammation and Oxidative Stress
Silymarin, a potent antioxidant, exerts its hepatoprotective effects by modulating multiple signaling pathways.[6][7]
-
NF-κB Pathway: Silymarin inhibits the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that promotes the expression of pro-inflammatory cytokines like TNF-α and IL-6.[14]
-
MAPK Pathway: It also modulates the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular stress responses and inflammation.[14]
By downregulating these inflammatory pathways, Silymarin reduces liver inflammation and subsequent damage.
Ursodeoxycholic Acid (UDCA): Modulating Bile Acid Homeostasis and Cell Survival
UDCA, a hydrophilic bile acid, has a multi-faceted mechanism of action.
-
FXR and TGR5 Signaling: UDCA can modulate the activity of FXR and TGR5, leading to a less toxic bile acid pool and reduced cellular stress.[12][13]
-
Anti-apoptotic Effects: UDCA has been shown to protect hepatocytes from apoptosis by stabilizing mitochondrial membranes and inhibiting caspase activation.
Hypothesized Synergistic Interaction
The combination of Menbutone with agents like Silymarin or UDCA could lead to a synergistic effect through a multi-pronged attack on liver injury. Menbutone's choleretic action would help flush out toxic bile acids and inflammatory mediators, reducing the overall toxic load on the liver. Simultaneously, Silymarin or UDCA would act at the cellular level to quell inflammation, neutralize oxidative stress, and prevent hepatocyte apoptosis.
Visualizations
Signaling Pathways
References
- 1. Protective Effects of Silymarin, Alone or in Combination with Chlorogenic Acid and/or Melatonin, Against Carbon Tetrachloride-induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. Combination therapy with ursodeoxycholic acid and colchicine for primary biliary cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The choleretic effect of menbutone and clanobutin sodium in steers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The choleretic effect of menbutone and clanobutin sodium in steers [scite.ai]
- 6. Protective Effects of Silymarin Co-Administered with CCl4 on Hepatotoxicity and Its Impact on Liver enzymes and Lipid Profile | Journal of Education for Pure Science [jceps.utq.edu.iq]
- 7. phytojournal.com [phytojournal.com]
- 8. Combined analysis of the effect of treatment with ursodeoxycholic acid on histologic progression in primary biliary cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological influences of natural products as bioenhancers of silymarin against carbon tetrachloride-induced hepatotoxicity in rats | springermedizin.de [springermedizin.de]
- 11. ejhm.journals.ekb.eg [ejhm.journals.ekb.eg]
- 12. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The effects of combined treatment of antioxidants on the liver injury in STZ diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Menbutone's Choleretic Effect on Bile Composition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menbutone (or Genabilic Acid) is a synthetic choleretic agent widely used in veterinary medicine to treat digestive disorders.[1][2] Its primary function is to stimulate the secretion of bile, as well as pancreatic and gastric juices, thereby aiding in the digestion and absorption of nutrients.[1][3] While the effect of Menbutone on the volume of bile secreted is documented, a detailed comparative analysis of its impact on the composition of bile is less established in publicly available literature. This guide provides a comprehensive overview of the existing experimental data on Menbutone's effects on bile flow and composition, compares it with other choleretic agents where data is available, and outlines the experimental protocols used in such studies.
Comparative Analysis of Choleretic Effects
The choleretic effect of a substance can be evaluated based on its influence on both the volume (flow) of bile and its chemical constituents. The available research, primarily from in-vivo studies in ruminants, allows for a comparison of Menbutone's effect on bile flow with the related compound, Clanobutin.
Effect on Bile Flow
A key study conducted in steers demonstrated that Menbutone is a potent choleretic, particularly when the natural enterohepatic circulation of bile salts is reduced.[4][5][6] This suggests that Menbutone's primary effect may be on the fraction of bile secretion that is independent of bile salt concentration.
| Parameter | Menbutone | Clanobutin Sodium | Experimental Conditions | Source |
| Increase in Bile Flow | Up to 4-fold | Up to 4-fold | Intravenous administration in steers with reduced enterohepatic circulation of bile salts. | [4][5][6] |
| Dosage | 3.0 g | 4.3 g | Intravenous administration. | [4][5] |
| Efficacy in Normal State | No significant effect | No significant effect | In steers with normal bile flow. | [4][5] |
Effect on Bile Composition
While quantitative data on Menbutone's effect on bile composition is sparse, a study on Clanobutin in rats and dogs offers valuable comparative insights. The findings from this study suggest that Clanobutin's choleretic action does not significantly alter the excretion of major organic solutes in the short term.
| Bile Component | Effect of Clanobutin | Experimental Species | Source |
| Bile Salt Excretion | No influence | Rat, Dog | [4] |
| Phospholipid Excretion | No influence | Rat, Dog | [4] |
| Cholesterol Excretion | No influence | Rat, Dog | [4] |
| Bicarbonate & Chloride | Predominant excretion observed | Rat, Dog | [4] |
Mechanism of Action
The precise molecular mechanism of Menbutone's action on hepatocytes and cholangiocytes has not been fully elucidated in the available literature. However, based on its observed effects as a potent hydrocholeretic that acts even when bile salt flow is low, a proposed mechanism can be visualized. The primary choleresis (bile formation) occurs in the hepatocytes (canalicular bile flow) and is further modified in the bile ductules by cholangiocytes (ductular secretion). Choleretics can act on either or both of these sites.
The fact that Clanobutin, a similar compound, stimulates bile salt-independent canalicular bile formation and also appears to have a ductular effect[4], suggests that Menbutone may share this dual mechanism. The increase in bicarbonate and chloride excretion is characteristic of secretin-like choleresis, which primarily acts on cholangiocytes.
Caption: Proposed mechanism of Menbutone-induced hydrocholeresis.
Experimental Protocols
The following are detailed methodologies representative of the key experiments cited in the literature for the study of choleretic agents.
In-Vivo Model for Choleretic Studies in Steers
This protocol is based on the methodology implied in the study by Symonds (1982).
-
Animal Preparation:
-
Adult steers are surgically prepared with a catheter in the common bile duct to allow for the collection of bile.
-
A second catheter may be placed in the duodenum for the re-infusion of bile to maintain the enterohepatic circulation when required.
-
Jugular vein catheters are placed for the administration of the test compounds and for blood sampling.
-
Animals are allowed a recovery period after surgery before the start of the experiment.
-
-
Experimental Procedure:
-
A baseline period of bile collection is established to determine the normal flow rate and composition.
-
To study the effect of the compound under conditions of reduced bile salt circulation, the duodenal re-infusion of bile is stopped.
-
Menbutone or the comparator compound is administered intravenously at the desired dose.
-
Bile is collected at regular intervals (e.g., every 15-30 minutes) for several hours post-administration.
-
The volume of bile collected at each interval is recorded to determine the flow rate.
-
Aliquots of the collected bile are stored (e.g., at -20°C) for later compositional analysis.
-
-
Bile Composition Analysis:
-
Bile Acids: Total bile acids are typically measured using an enzymatic assay with 3α-hydroxysteroid dehydrogenase.
-
Cholesterol: Biliary cholesterol concentration is determined using a cholesterol oxidase enzymatic assay.
-
Phospholipids: Phospholipid concentration is measured based on the determination of inorganic phosphorus after acid digestion.
-
Electrolytes: Bicarbonate concentration can be measured using a blood gas analyzer or by titration. Chloride, sodium, and potassium are measured using ion-selective electrodes.
-
Caption: Experimental workflow for in-vivo choleretic studies.
Conclusion
Menbutone is a well-established choleretic agent that significantly increases the volume of bile secreted, an effect that is particularly pronounced under conditions of reduced enterohepatic bile salt circulation. While it is often compared to Clanobutin in its effect on bile flow, there is a notable lack of direct, quantitative experimental data on Menbutone's specific effects on the composition of bile, including the concentrations of bile acids, cholesterol, phospholipids, and electrolytes.
The available evidence on the similar compound Clanobutin suggests that Menbutone may act as a hydrocholeretic, increasing the aqueous and electrolyte component of bile without significantly altering the secretion of its major organic solutes. However, this remains a hypothesis that requires direct experimental validation.
For researchers and drug development professionals, this represents a significant knowledge gap and an opportunity for further investigation. Future studies should focus on a detailed analysis of bile composition following Menbutone administration in relevant animal models. Such research would not only provide a more complete understanding of Menbutone's pharmacological profile but also allow for a more robust comparison with other choleretic agents and contribute to the development of more targeted therapies for digestive and hepatic disorders.
References
- 1. Pharmacokinetics of menbutone after intravenous and intramuscular administration to sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. The choleretic effect of menbutone and clanobutin sodium in steers [scite.ai]
- 4. researchgate.net [researchgate.net]
- 5. The choleretic effect of menbutone and clanobutin sodium in steers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The choleretic effect of menbutone and clanobutin sodium in steers | Semantic Scholar [semanticscholar.org]
Menbutone Sodium: A Comparative Safety Analysis Against Established Cholagogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of Menbutone sodium, a synthetic choleretic agent, with established drugs used for similar indications in veterinary medicine. The information presented is intended to assist researchers and drug development professionals in evaluating the toxicological properties of these compounds, supported by available experimental data.
Executive Summary
This compound is a widely used drug in veterinary practice to stimulate digestive functions through its choleretic and secretagogue properties. This guide evaluates its safety in comparison to other agents with similar therapeutic applications, namely Clanobutin sodium, Ursodeoxycholic acid (Ursodiol), and the herbal derivative Silymarin. The comparative analysis is based on acute toxicity data, observed adverse effects, and known mechanisms of action.
Quantitative Safety Data
The following table summarizes the available acute toxicity data for this compound and the selected comparator drugs. The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance.
| Drug Name | Species | Route of Administration | LD50 | Reference(s) |
| This compound | Rabbit | Intramuscular | 475 mg/kg | [1] |
| Clanobutin sodium | Rat | Oral | > 2000 mg/kg | |
| Rat | Intravenous | 570 mg/kg | ||
| Ursodeoxycholic acid | Rat | Oral | 4600 mg/kg | [2] |
| Dog, Cat | Oral | Generally well-tolerated at therapeutic doses; specific LD50 not established. | [1][3][4][5][6][7][8][9][10] | |
| Silymarin | Mouse | Intravenous | 400 mg/kg | |
| Rat | Intravenous | 385 mg/kg | ||
| Rabbit | Intravenous | 140 mg/kg | ||
| Dog | Intravenous | 140 mg/kg | ||
| Rat | Oral | > 10,000 mg/kg |
Adverse Effects and Safety Profile
This compound: Adverse effects are generally rare and transient. Rapid intravenous injection in cattle may lead to recumbency, restlessness, and an increased respiratory rate. Other potential side effects after intravenous administration include tremors, involuntary urination and defecation, hypersalivation, and lacrimation. Intramuscular injection may cause local reactions such as necrosis, edema, or hemorrhage at the injection site.
Clanobutin sodium: This compound is reported to cause skin and eye irritation.
Ursodeoxycholic acid (Ursodiol): Generally considered safe and well-tolerated in dogs and cats.[1][4][6] The most common side effects are mild and include vomiting and diarrhea.[6][8] It is important to note that Ursodeoxycholic acid is toxic to rabbits, baboons, and rhesus monkeys.[1]
Silymarin: Silymarin has a very low toxicity profile. Side effects are rare, but at high doses, it may cause a laxative effect due to increased bile flow. In humans, gastrointestinal disturbances have been occasionally reported.
Experimental Protocols
The safety evaluation of these compounds typically follows standardized guidelines for toxicity testing, such as those established by the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity Study (General Protocol based on OECD Guideline 423)
-
Objective: To determine the acute oral toxicity of a substance.
-
Animals: Typically, young, healthy, adult rodents (e.g., rats or mice) are used. A single sex (usually females) is used in a stepwise procedure.
-
Procedure: The test substance is administered in a single oral dose to a small group of animals. The starting dose is selected based on available data. The animals are observed for a period of 14 days for signs of toxicity and mortality. Based on the outcome, the dose for the next group of animals is adjusted up or down.
-
Observations: Clinical signs, body weight changes, and any signs of toxicity are recorded daily. At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
-
Endpoint: The study allows for the classification of the substance into a toxicity category based on the observed mortality at different dose levels.
Sub-chronic Oral Toxicity Study (General Protocol based on OECD Guideline 408)
-
Objective: To determine the adverse effects of a substance following repeated oral administration for a period of 90 days.
-
Animals: Usually, rodents (e.g., rats) of both sexes are used.
-
Procedure: The test substance is administered daily in graduated doses to several groups of animals, with one dose level per group, for 90 days. A control group receives the vehicle only.
-
Observations: Detailed observations are made throughout the study, including clinical signs, body weight, food and water consumption, ophthalmology, hematology, clinical biochemistry, and urinalysis.
-
Pathology: At the end of the study, all animals are euthanized, and a full necropsy is performed. Organ weights are recorded, and a comprehensive histopathological examination of various tissues is conducted.
-
Endpoint: The study aims to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).
Mechanism of Action & Signaling Pathways
The therapeutic and toxic effects of drugs are often mediated through specific signaling pathways. Understanding these pathways is crucial for assessing the safety profile of a compound.
Menbutone and Clanobutin Sodium: Stimulation of Digestive Secretions
The primary mechanism of action for both Menbutone and Clanobutin sodium is the stimulation of digestive secretions.[11][12][13] They act as choleretics, increasing the volume of bile produced by the liver, and also stimulate the secretion of pancreatic and gastric juices. The precise intracellular signaling pathways are not as well-defined as for other comparator drugs.
Caption: General mechanism of this compound action.
Ursodeoxycholic Acid: Farnesoid X Receptor (FXR) Pathway
Ursodeoxycholic acid is a hydrophilic bile acid that exerts its effects, in part, through the Farnesoid X Receptor (FXR), a nuclear receptor that plays a key role in bile acid homeostasis.
Caption: Ursodeoxycholic acid and the FXR signaling pathway.
Silymarin: Nrf2 Antioxidant Pathway
Silymarin, the active extract of milk thistle, is known for its antioxidant properties, which are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Caption: Silymarin's activation of the Nrf2 antioxidant pathway.
Conclusion
Based on the available data, this compound exhibits a favorable safety profile for its intended veterinary applications, with a relatively wide margin of safety. Its acute toxicity appears to be comparable to or lower than some other established choleretic agents when administered parenterally. The adverse effects are generally mild and transient. In comparison, Ursodeoxycholic acid and Silymarin also demonstrate a high degree of safety, particularly with oral administration. The choice of agent for a specific therapeutic application should consider the route of administration, the target species, and the specific clinical context. Further research into the precise molecular mechanisms of this compound could provide a more detailed understanding of its safety and efficacy.
References
- 1. Ursodiol (Actigall) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 2. fishersci.com [fishersci.com]
- 3. Evaluation of total serum bile acids concentration and bile acid profiles in healthy cats after oral administration of ursodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of oral ursodeoxycholic acid in healthy cats on clinicopathological parameters, serum bile acids and light microscopic and ultrastructural features of the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pethelpful.com [pethelpful.com]
- 6. Ursodiol for Veterinary Use - Wedgewood Pharmacy [wedgewood.com]
- 7. Drugs That Affect Digestive Functions in Monogastric Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 8. Drugs and Liver Disease - WSAVA 2001 - VIN [vin.com]
- 9. woodward-vets.co.uk [woodward-vets.co.uk]
- 10. Ursodiol (Actigall®, Urso®) for Dogs and Cats [petplace.com]
- 11. The choleretic effect of menbutone and clanobutin sodium in steers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The choleretic effect of menbutone and clanobutin sodium in steers [scite.ai]
- 13. The choleretic effect of menbutone and clanobutin sodium in steers | Semantic Scholar [semanticscholar.org]
Assessing the Reproducibility of Menbutone Sodium's Pharmacological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of Menbutone sodium, a choleretic agent, with a viable alternative, Clanobutin sodium. The objective is to assess the reproducibility of this compound's effects by examining available experimental data. This document summarizes quantitative data in structured tables, details experimental methodologies, and visualizes key pathways and workflows to aid in research and development.
Overview of this compound and a Comparative Alternative
This compound is a derivative of oxybutyric acid that acts as a choleretic and digestive stimulant in veterinary medicine.[1] Its primary pharmacological effect is the stimulation of bile, pancreatic, and gastric secretions, leading to improved digestion and appetite in livestock such as cattle, sheep, goats, pigs, and horses.[2][3] A notable alternative for comparison is Clanobutin sodium, which is also used as a choleretic agent to treat digestive disorders in animals.[4]
Comparative Analysis of Pharmacological Effects
The primary reproducible effect of this compound is its choleretic action, which has been quantified in several studies. Clanobutin sodium exhibits a similar effect, providing a basis for comparison.
Choleretic Effects
A key study directly compared the choleretic effects of this compound and Clanobutin sodium in steers. Both compounds were found to be potent choleretics, significantly increasing bile flow when the enterohepatic circulation of bile salts was reduced. Under these conditions, both agents increased the volume of bile flow by up to four-fold.[5]
Table 1: Comparison of Choleretic Effects in Steers
| Feature | This compound | Clanobutin Sodium | Reference |
| Dosage | 3.0 g (intravenous) | 4.3 g (intravenous) | [5] |
| Effect on Bile Flow | Up to 4-fold increase | Up to 4-fold increase | [5] |
| Condition for Efficacy | Reduced enterohepatic circulation of bile salts | Reduced enterohepatic circulation of bile salts | [5] |
Effects on Pancreatic and Gastric Secretion
Pharmacokinetic Profiles
Understanding the pharmacokinetic profiles of these compounds is crucial for assessing the reproducibility of their effects.
This compound Pharmacokinetics
Pharmacokinetic studies of this compound have been conducted in sheep and calves, demonstrating rapid absorption and elimination.
Table 2: Pharmacokinetic Parameters of this compound in Sheep (10 mg/kg dose)
| Parameter | Intravenous (IV) | Intramuscular (IM) | Reference |
| Cmax (µg/mL) | - | 18.8 ± 1.9 | [1] |
| Tmax (h) | - | 3.75 ± 0.45 | [1] |
| t½λ (h) | 6.08 ± 2.48 | - | [1] |
| Cl (mL/h/kg) | 63.6 ± 13.6 | - | [1] |
| Vss (mL/kg) | 259.6 ± 52.7 | - | [1] |
| F (%) | - | 103.1 ± 23.0 | [1] |
Table 3: Pharmacokinetic Parameters of this compound in Calves (10 mg/kg dose)
| Parameter | Intravenous (IV) | Intramuscular (IM) | Reference |
| Cmax (µg/mL) | - | 15.1 ± 4.3 | [7] |
| Tmax (h) | - | 1.66 ± 0.55 | [7] |
| t½β (h) | 4.53 ± 2.45 | - | [7] |
| Cl (mL/h/kg) | 71.9 ± 13.5 | - | [7] |
| Vss (mL/kg) | 310.4 ± 106.4 | - | [7] |
| F (%) | - | 83.5 ± 22.4 | [7] |
Clanobutin Sodium Pharmacokinetics
Comprehensive and directly comparable pharmacokinetic data for Clanobutin sodium in ruminants is limited in the available literature. An in vitro study on the effects on pancreatic secretion provides some insight into its activity but does not offer a full pharmacokinetic profile in livestock.[6]
Experimental Protocols
Detailed methodologies are essential for reproducing and verifying experimental findings.
In Vivo Measurement of Choleretic Effect in Steers
This protocol is based on the comparative study of Menbutone and Clanobutin.[5]
-
Animal Model: Adult steers.
-
Procedure:
-
Anesthesia is administered to the animals.
-
The common bile duct is cannulated to allow for the collection and measurement of bile flow.
-
To mimic a state of digestive distress, the enterohepatic circulation of bile salts is reduced.
-
This compound (3.0 g) or Clanobutin sodium (4.3 g) is administered intravenously.
-
Bile is collected at regular intervals, and the volume is measured to determine the flow rate.
-
-
Data Analysis: The increase in bile flow volume is calculated relative to the baseline flow before drug administration.
Pharmacokinetic Analysis of Menbutone in Sheep
This protocol is derived from a study on the pharmacokinetics of Menbutone in sheep.[1]
-
Animal Model: Healthy adult sheep.
-
Drug Administration:
-
A single intravenous (IV) or intramuscular (IM) dose of this compound (10 mg/kg) is administered.
-
-
Sample Collection:
-
Blood samples are collected at predetermined time points up to 24 hours post-administration.
-
-
Sample Analysis:
-
Plasma concentrations of Menbutone are determined using a validated high-performance liquid chromatography (HPLC) method with photodiode-array (PDA) detection.
-
-
Pharmacokinetic Modeling:
-
Pharmacokinetic parameters (Cmax, Tmax, t½, Cl, Vss, F) are calculated using non-compartmental analysis.
-
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) help to visualize the underlying mechanisms and experimental processes.
General Cholagogue Signaling Pathway
While specific signaling pathways for Menbutone and Clanobutin are not well-documented, a general pathway for cholagogue action can be illustrated. Cholagogues typically stimulate gallbladder contraction and bile secretion, often involving hormonal and neural pathways.
Experimental Workflow for In Vivo Choleretic Assessment
This diagram illustrates the steps involved in the in vivo assessment of the choleretic effects of Menbutone and Clanobutin.
Pharmacokinetic Study Workflow
This diagram outlines the workflow for conducting a pharmacokinetic study of Menbutone.
References
- 1. Frontiers | Pharmacokinetics of menbutone after intravenous and intramuscular administration to sheep [frontiersin.org]
- 2. Determination of Menbutone: Development and Validation of a Sensitive HPLC Assay according to the European Medicines Ag… [ouci.dntb.gov.ua]
- 3. Determination of Menbutone: Development and Validation of a Sensitive HPLC Assay according to the European Medicines Agency Guideline [mdpi.com]
- 4. The choleretic effect of menbutone and clanobutin sodium in steers [scite.ai]
- 5. The choleretic effect of menbutone and clanobutin sodium in steers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of clanobutin on pancreatic secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic Pattern of Menbutone in Calves after Single Intravenous and Intramuscular Administration - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomics of Liver Tissue After Menbutone Treatment: A Methodological Guide
Absence of specific data necessitates a focus on a proposed research framework. As of late 2025, a comprehensive review of published scientific literature reveals a notable absence of studies on the comparative transcriptomics of liver tissue following Menbutone treatment. While Menbutone is a well-established choleretic agent used in veterinary medicine to stimulate bile, peptic, and pancreatic secretions, its direct impact on hepatic gene expression at the transcriptomic level remains uncharacterized.[1][2][3][4] This guide, therefore, outlines a robust methodological framework for conducting such a study, drawing parallels from transcriptomic analyses of other compounds affecting liver function. This document serves as a blueprint for researchers and drug development professionals interested in elucidating the molecular mechanisms of Menbutone and comparing its effects with other choleretic agents.
Introduction to Menbutone and the Rationale for Transcriptomic Analysis
Menbutone, or genabilic acid, is utilized to treat digestive insufficiencies in various animal species.[1][2] Its primary pharmacological effect is the stimulation of gastrointestinal secretions, which aids in digestion and alleviates conditions like anorexia and indigestion.[1] While the physiological outcomes of Menbutone are known, the underlying changes in gene expression within the liver, a central organ for metabolism and detoxification, have not been explored.
A comparative transcriptomic study would provide a comprehensive, unbiased view of the genes and signaling pathways modulated by Menbutone in the liver. By comparing its gene expression signature to that of a placebo control and other choleretic drugs, researchers can:
-
Uncover the precise molecular mechanisms of Menbutone's choleretic action.
-
Identify potential off-target effects and secondary pharmacological activities.
-
Establish a basis for comparing its efficacy and safety profile with alternative treatments.
-
Discover novel biomarkers to monitor treatment response.
Proposed Experimental Design and Protocols
A well-designed in vivo study is crucial for obtaining meaningful transcriptomic data. The following protocol is a standard approach adapted from similar pharmacological studies.
Animal Model and Treatment Groups
A rodent model, such as Sprague-Dawley rats, is commonly used for hepatic drug studies. The animals would be divided into at least three groups:
-
Control Group: Receiving a vehicle control (e.g., saline).
-
Menbutone-Treated Group: Receiving a therapeutically relevant dose of Menbutone (e.g., 10 mg/kg, as used in pharmacokinetic studies).[1][5]
-
Alternative Choleretic-Treated Group: Receiving a comparable dose of another choleretic agent (e.g., Clanobutin).[6][7]
Animals would be treated for a defined period, with liver tissue collected at specific time points post-administration to capture both early and late gene expression changes.
Liver Tissue Collection and RNA Extraction
At the designated time points, animals would be euthanized, and liver tissue samples would be immediately collected and flash-frozen in liquid nitrogen or stored in an RNA stabilization solution to preserve RNA integrity. Total RNA would then be extracted using a commercially available kit, followed by quality assessment using spectrophotometry (e.g., NanoDrop) and capillary electrophoresis (e.g., Agilent Bioanalyzer) to ensure high-purity and intact RNA.
RNA Sequencing (RNA-Seq) and Data Analysis
RNA-Seq is the preferred method for transcriptomic analysis due to its high sensitivity and broad dynamic range.
Library Preparation and Sequencing:
-
mRNA is enriched from total RNA using oligo(dT) magnetic beads.
-
Enriched mRNA is fragmented and used as a template for first-strand cDNA synthesis.
-
Second-strand cDNA is synthesized, and the resulting double-stranded cDNA is end-repaired, A-tailed, and ligated with sequencing adapters.
-
The ligated fragments are amplified by PCR to create the final cDNA library.
-
The quality of the library is assessed, and it is sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Bioinformatic Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality, and adapters and low-quality reads are trimmed.
-
Alignment: The cleaned reads are aligned to a reference genome.
-
Quantification: The number of reads mapping to each gene is counted to determine its expression level.
-
Differential Gene Expression Analysis: Statistical methods (e.g., DESeq2, edgeR) are used to identify genes that are significantly upregulated or downregulated between the treatment groups and the control group.[8]
-
Pathway and Functional Enrichment Analysis: Differentially expressed genes (DEGs) are analyzed to identify over-represented biological pathways (e.g., KEGG pathways) and gene ontologies (GO terms).
Hypothetical Data Presentation
The results of the transcriptomic analysis should be presented in a clear and concise manner.
Table 1: Summary of Differentially Expressed Genes (DEGs) in Liver Tissue
| Comparison Group | Total DEGs | Upregulated Genes | Downregulated Genes |
| Menbutone vs. Control | Data | Data | Data |
| Alternative Choleretic vs. Control | Data | Data | Data |
| Menbutone vs. Alternative Choleretic | Data | Data | Data |
This table would provide a high-level overview of the transcriptomic changes induced by each treatment.
Table 2: Top 10 Upregulated Genes in Menbutone-Treated Liver
| Gene Symbol | Gene Name | Fold Change (log2) | p-value | Function |
| e.g., ABCB11 | ATP Binding Cassette Subfamily B Member 11 | Data | Data | Bile salt export pump |
| e.g., CYP7A1 | Cytochrome P450 Family 7 Subfamily A Member 1 | Data | Data | Rate-limiting enzyme in bile acid synthesis |
| ... | ... | ... | ... | ... |
This table would highlight the most significantly affected genes, providing insights into the primary molecular responses.
Table 3: Enriched KEGG Pathways in Menbutone-Treated Liver
| Pathway ID | Pathway Name | Number of DEGs | p-value |
| e.g., hsa04976 | Bile secretion | Data | Data |
| e.g., hsa00120 | Primary bile acid biosynthesis | Data | Data |
| e.g., hsa01100 | Metabolic pathways | Data | Data |
| ... | ... | ... | ... |
This table would indicate the biological pathways that are most significantly impacted by Menbutone treatment.
Visualization of Experimental Workflow and Signaling Pathways
Visual diagrams are essential for conveying complex experimental designs and biological processes.
References
- 1. Pharmacokinetic Pattern of Menbutone in Calves after Single Intravenous and Intramuscular Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of menbutone after intravenous and intramuscular administration to sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacokinetics of menbutone after intravenous and intramuscular administration to sheep [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacokinetic Pattern of Menbutone in Calves after Single Intravenous and Intramuscular Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The choleretic effect of menbutone and clanobutin sodium in steers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The choleretic effect of menbutone and clanobutin sodium in steers | Semantic Scholar [semanticscholar.org]
- 8. RNAseq Analysis of Livers from Pigs Treated with Testosterone and Nandrolone Esters: Selection and Field Validation of Transcriptional Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Menbutone Sodium: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of menbutone sodium, as with any laboratory chemical, is crucial for ensuring personnel safety and environmental protection. This guide provides procedural, step-by-step guidance for the safe handling and disposal of this compound waste in a research environment, in accordance with general principles of pharmaceutical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses, gloves, and a lab coat. In case of a spill, collect the spillage to prevent its release into the environment.
Hazardous Waste Determination: The Critical First Step
The cornerstone of proper chemical disposal is determining whether the waste is classified as hazardous under the Resource Conservation and Recovery Act (RCRA). This determination will dictate the specific disposal pathway.
This compound and RCRA Classification:
Based on available Safety Data Sheets (SDS) and regulatory lists, this compound is not explicitly listed as a P- or U-listed hazardous waste by the Environmental Protection Agency (EPA). However, a comprehensive hazardous waste determination also requires evaluating the waste for the following characteristics:
-
Ignitability: Does the waste have a low flashpoint or is it readily combustible?
-
Corrosivity: Is the waste highly acidic or basic?
-
Reactivity: Is the waste unstable, or does it react violently with water or other substances?
-
Toxicity: Does the waste contain contaminants at concentrations that could be harmful if released into the environment? This is often determined through a Toxicity Characteristic Leaching Procedure (TCLP).
For a definitive classification, it is recommended to consult with your institution's Environmental Health and Safety (EHS) department. They can provide guidance on performing a hazardous waste determination or may have already classified this substance.
Disposal Procedures
The recommended disposal method for both non-hazardous and hazardous pharmaceutical waste is incineration through a licensed waste management facility.[1] This ensures the complete destruction of the active pharmaceutical ingredient.
Non-Hazardous (Non-RCRA) Pharmaceutical Waste Disposal
If it is determined that this compound waste is not RCRA hazardous, the following steps should be taken:
-
Segregation: Do not mix non-hazardous pharmaceutical waste with regular trash or other waste streams.[2] It should be collected in a designated container.
-
Containerization: Use a clearly labeled, leak-proof container for the collection of this compound waste. The container should be marked as "Non-Hazardous Pharmaceutical Waste for Incineration."[1]
-
Storage: Store the waste container in a secure, designated area away from general laboratory traffic.
-
Disposal: Arrange for pickup and disposal through your institution's contracted waste management vendor that handles non-hazardous pharmaceutical waste for incineration.
Important Note: Do not discharge this compound waste to sewer systems.[3]
Potentially Hazardous (RCRA) Pharmaceutical Waste Disposal
If this compound waste is determined to be hazardous, or if the classification is unknown, it should be managed as hazardous waste:
-
Segregation: Collect hazardous this compound waste separately from all other waste streams.
-
Containerization: Use a designated hazardous waste container that is compatible with the waste. The container must be kept closed except when adding waste.
-
Labeling: The container must be labeled with the words "Hazardous Waste" and a description of the contents.
-
Accumulation: Follow your institution's guidelines for the accumulation of hazardous waste, including limits on the amount that can be stored in a satellite accumulation area.
-
Disposal: Arrange for disposal through your institution's EHS department and their designated hazardous waste vendor.
Quantitative Data Summary
| Parameter | Value/Information | Source |
| RCRA Status | Not explicitly listed as P- or U-listed hazardous waste. Characteristic determination is required. | EPA Hazardous Waste Lists |
| Recommended Disposal | Incineration through a licensed waste management facility. | General Pharmaceutical Waste Guidelines[1] |
| Sewer Disposal | Prohibited. | Safety Data Sheet[3] |
| PPE Requirements | Safety glasses, gloves, lab coat. | General Laboratory Safety |
Experimental Protocols
Hazardous Waste Characteristic Determination
A definitive determination of the toxicity characteristic often involves the Toxicity Characteristic Leaching Procedure (TCLP), EPA Method 1311 . This analytical test simulates the leaching of a waste in a landfill to determine if it releases hazardous constituents above regulatory limits.
Simplified TCLP Workflow:
-
A representative sample of the this compound waste is obtained.
-
The sample is subjected to an extraction fluid for 18 hours to simulate leaching.
-
The resulting leachate is filtered and then chemically analyzed for specific contaminants.
-
The concentrations of contaminants in the leachate are compared to the regulatory limits set by the EPA.
For detailed procedural steps, refer to EPA Method 1311. It is highly recommended that this testing be performed by a certified environmental laboratory.
Disposal Workflow Diagram
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
